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  • Product: Methyl 2-(2,5-dioxooxolan-3-yl)acetate
  • CAS: 88067-07-6

Core Science & Biosynthesis

Foundational

Methyl 2-(2,5-dioxooxolan-3-yl)acetate: A Technical Guide for Chemical Researchers

Introduction Methyl 2-(2,5-dioxooxolan-3-yl)acetate, registered under CAS number 88067-07-6, is a chemical intermediate with significant potential in organic synthesis and drug development.[1] Its structure incorporates...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-(2,5-dioxooxolan-3-yl)acetate, registered under CAS number 88067-07-6, is a chemical intermediate with significant potential in organic synthesis and drug development.[1] Its structure incorporates a reactive succinic anhydride moiety and a methyl ester, making it a versatile building block for the introduction of dicarboxylic acid functionalities and for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the known properties, potential synthesis, and likely reactivity of this compound, drawing upon established principles of organic chemistry and data from related succinic anhydride derivatives. It is important to note that while the existence of this compound is confirmed through chemical supplier listings, detailed experimental data in the public domain is scarce.[1][2] Consequently, this document integrates theoretical insights with data from analogous structures to offer a predictive but scientifically grounded perspective for researchers.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of Methyl 2-(2,5-dioxooxolan-3-yl)acetate are not extensively reported in the scientific literature. However, based on its chemical structure and data from analogous compounds, the following properties can be anticipated.

PropertyValueSource
CAS Number 88067-07-6[1][2]
Molecular Formula C₇H₈O₅Inferred from structure
Molecular Weight 172.13 g/mol [1]
Appearance Likely a colorless solid or oily liquidInferred from related compounds[3]
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF) and reactive with protic solvents like water and alcohols.Inferred from chemical structure[4]
Melting Point Not available. Succinic anhydride has a melting point of 119-120 °C. Substitution may alter this value.[5]
Boiling Point Not available. Likely to decompose at higher temperatures.Inferred from thermal stability of related compounds[3]

Proposed Synthesis

A plausible synthetic route to Methyl 2-(2,5-dioxooxolan-3-yl)acetate involves the reaction of a suitable precursor with maleic anhydride, followed by esterification. A potential pathway is outlined below.

Experimental Protocol: Synthesis via Ene Reaction

This proposed synthesis is based on the well-established Alder-ene reaction of alkenes with maleic anhydride.[5]

  • Step 1: Ene Reaction.

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl acrylate (1.0 equivalent) in a suitable solvent such as toluene.

    • Add maleic anhydride (1.1 equivalents).

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction typically requires several hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure to yield the crude product, an alkenylsuccinic anhydride.

  • Step 2: Isomerization (if necessary).

    • The initial ene adduct may require isomerization to the desired 3-substituted succinic anhydride. This can sometimes be achieved thermally or through acid/base catalysis.

  • Step 3: Purification.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis_Pathway Methyl Acrylate Methyl Acrylate Reaction Ene Reaction (Toluene, Reflux) Methyl Acrylate->Reaction Maleic Anhydride Maleic Anhydride Maleic Anhydride->Reaction Product Methyl 2-(2,5-dioxooxolan-3-yl)acetate Reaction->Product

Caption: Proposed synthesis of Methyl 2-(2,5-dioxooxolan-3-yl)acetate.

Reactivity and Mechanistic Insights

The reactivity of Methyl 2-(2,5-dioxooxolan-3-yl)acetate is dominated by the succinic anhydride ring. This moiety is susceptible to nucleophilic attack, leading to ring-opening.

Hydrolysis

In the presence of water, the anhydride ring will readily hydrolyze to form the corresponding dicarboxylic acid.[5]

Hydrolysis_Reaction Reactant Methyl 2-(2,5-dioxooxolan-3-yl)acetate RingOpening Nucleophilic Acyl Substitution Reactant->RingOpening Water Water Water->RingOpening Product Methyl 2-(carboxycarbonyl)pentanedioate RingOpening->Product

Caption: Hydrolysis of Methyl 2-(2,5-dioxooxolan-3-yl)acetate.

Alcoholysis

Reaction with alcohols will result in the formation of a monoester derivative of the dicarboxylic acid.[5] This reaction is fundamental to its use as a linker.

Amidation

Amines will react similarly to form an amide linkage, which is a common strategy in bioconjugation and drug delivery. The kinetics of amidation of succinic anhydride have been studied and are relevant to this compound.[6]

Applications in Drug Development

Succinic anhydrides are valuable reagents in the pharmaceutical industry.[7] They are used as non-cleavable linkers in the development of Antibody-Drug Conjugates (ADCs).[4][8] The anhydride can react with nucleophilic residues on a protein (such as lysine) to form a stable amide bond, tethering a therapeutic agent to the antibody. The methyl ester of Methyl 2-(2,5-dioxooxolan-3-yl)acetate could then be hydrolyzed to provide a free carboxylic acid for further conjugation or to modulate the physicochemical properties of the final conjugate.

Succinic acid and its derivatives are also recognized as generally safe (GRAS) by the FDA, which can be advantageous in drug formulation.[9]

Spectroscopic Characterization (Predicted)

  • Infrared (IR) Spectroscopy: Characteristic strong carbonyl stretching bands for the anhydride would be expected around 1785 cm⁻¹ and 1863 cm⁻¹.[3] A distinct carbonyl stretch for the methyl ester should appear around 1730-1740 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A singlet for the methyl ester protons would likely appear around 3.7 ppm. The protons on the succinic anhydride ring would exhibit complex splitting patterns in the 2.5-3.5 ppm region.

    • ¹³C NMR: Carbonyl carbons for the anhydride and the ester would be visible in the 170-180 ppm range. The methyl ester carbon would be expected around 52 ppm.

  • Mass Spectrometry (MS): GC-MS has been shown to be a feasible technique for the analysis of succinic anhydrides.[10] The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Safety and Handling

Specific safety data for Methyl 2-(2,5-dioxooxolan-3-yl)acetate is not available. However, based on the reactivity of succinic anhydride, it should be handled with care in a well-ventilated fume hood. It is likely to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The compound should be stored in a cool, dry place, away from moisture to prevent hydrolysis.

Conclusion

Methyl 2-(2,5-dioxooxolan-3-yl)acetate is a promising, albeit undercharacterized, chemical intermediate. Its bifunctional nature, combining a reactive anhydride and a stable ester, makes it a valuable tool for organic synthesis, particularly in the construction of linkers for bioconjugation and in the development of novel therapeutic agents. While a lack of comprehensive experimental data necessitates a predictive approach to its properties and reactivity, the well-established chemistry of succinic anhydrides provides a solid foundation for its application in research and development. Further investigation into the synthesis and characterization of this compound is warranted to fully unlock its potential.

References

  • Manzoor, S., et al. (2005). Synthesis and characterization of oleic succinic anhydrides: Structure-property relations. Journal of the American Oil Chemists' Society, 82(4), 277-282.
  • Wikipedia. (n.d.). Succinic anhydride. Retrieved February 13, 2026, from [Link]

  • Wikipedia. (n.d.). Alkenylsuccinic anhydrides. Retrieved February 13, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved February 13, 2026, from [Link]

  • Hubbe, M. A., et al. (2019). Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review. BioResources, 14(3), 7539-7575.
  • Kozminykh, V. O., et al. (2006). Amidation kinetics of succinic anhydride by amine-containing drugs. Pharmaceutical Chemistry Journal, 40(1), 24-27.
  • Calder, A. G., & Smith, A. (1977). GC-MS Measurement of Deuterium in Succinic Anhydride and TMS-Succinate. An Isotope Memory Effect with Succinic Anhydride. Biomedical Mass Spectrometry, 4(5), 322-325.
  • Funari, S. S., et al. (2019). Hydrolytic cleavage of succinic anhydride via ring opening and formation of succinic acid. Crystals, 9(12), 629.
  • ResearchGate. (n.d.). GC-MS spectra of Fr 3; 1: succinic anhydride; 2: mono-methyl succinate; 3: succinic acid. Retrieved February 13, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Succinic anhydride. Retrieved February 13, 2026, from [Link]

  • Broadview Technologies, Inc. (n.d.). Specialty Anhydride Applications: Spotlight on Succinic Anhydrides. Retrieved February 13, 2026, from [Link]

  • SIELC Technologies. (n.d.). Succinic anhydride. Retrieved February 13, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Methyl (2,5-dioxotetrahydrofuran-3-yl)acetate: Structure, Synthesis, and Potential Applications

Abstract This technical guide provides a comprehensive overview of Methyl (2,5-dioxotetrahydrofuran-3-yl)acetate, a molecule of significant interest in medicinal chemistry and drug development. While direct experimental...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Methyl (2,5-dioxotetrahydrofuran-3-yl)acetate, a molecule of significant interest in medicinal chemistry and drug development. While direct experimental data for this specific compound is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogs and foundational chemical principles to project its chemical structure, properties, and reactivity. We present a plausible synthetic pathway, predict its spectroscopic characteristics, and explore its potential applications as a versatile building block in the design of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize the unique chemical features of substituted tetrahydrofurans and succinic anhydride derivatives.

Introduction: The Significance of the Tetrahydrofuran Moiety

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and biologically active compounds.[1] Its prevalence stems from a combination of favorable properties, including metabolic stability, aqueous solubility, and the ability to engage in specific hydrogen bond interactions with biological targets. When further functionalized, the tetrahydrofuran core can be elaborated into complex molecules with diverse pharmacological activities, ranging from antiviral to anticancer agents.[2] The subject of this guide, Methyl (2,5-dioxotetrahydrofuran-3-yl)acetate, incorporates this key heterocyclic system along with a reactive succinic anhydride and a methyl ester, presenting a unique combination of chemical functionalities for further synthetic elaboration.

Chemical Structure and Properties

Based on its IUPAC name, the chemical structure of Methyl (2,5-dioxotetrahydrofuran-3-yl)acetate is proposed as follows:

G C1 C O2 O C1->O2 O7 O C1->O7 =O C3 C O2->C3 C4 C C3->C4 C6 C C3->C6 H6 H C3->H6 C2_H1 H C2_H2 H O5 O C4->O5 O9 O C4->O9 =O O5->C1 C8 C C6->C8 H1 H C6->H1 H2 H C6->H2 O11 O C8->O11 =O O12 O12 C8->O12 C10 C H3 H C10->H3 H4 H C10->H4 H5 H C10->H5 C12 C H7 H H8 H O12->C10

Figure 1: Proposed chemical structure of Methyl (2,5-dioxotetrahydrofuran-3-yl)acetate.

This structure features a five-membered tetrahydrofuran ring which is part of a succinic anhydride system. A methyl acetate group is attached at the 3-position of the ring via a methylene bridge. The molecule is chiral at the C3 position.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₈H₈O₆
Molecular Weight200.15 g/mol
XLogP3-0.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count6
Rotatable Bond Count3
Topological Polar Surface Area82.9 Ų

Note: These properties are predicted using computational models and have not been experimentally verified.

Reactivity and Mechanistic Considerations

The reactivity of Methyl (2,5-dioxotetrahydrofuran-3-yl)acetate is dominated by the electrophilic nature of the two carbonyl groups within the succinic anhydride ring. The anhydride moiety is susceptible to nucleophilic attack, leading to ring-opening reactions.[3] This reactivity is a key feature for its potential use as a synthetic intermediate.

Ring-Opening Reactions

Nucleophiles such as water, alcohols, and amines will readily attack one of the anhydride carbonyls, resulting in the formation of a dicarboxylic acid monoester or monoamide, respectively. This reaction is often facile and can proceed under mild conditions.[4]

G sub Methyl (2,5-dioxotetrahydrofuran-3-yl)acetate prod1 Ring-opened product 1 sub->prod1 Attack at C2 prod2 Ring-opened product 2 sub->prod2 Attack at C5 nuc Nucleophile (Nu-H)

Figure 2: General scheme for the nucleophilic ring-opening of the succinic anhydride moiety.

The regioselectivity of the ring-opening can be influenced by steric and electronic factors of both the substrate and the incoming nucleophile.

Ester Group Reactivity

The methyl ester functionality is less reactive than the anhydride. However, it can undergo hydrolysis or transesterification under appropriate acidic or basic conditions. This differential reactivity allows for selective manipulation of the molecule.

Proposed Synthesis

A plausible synthetic route to Methyl (2,5-dioxotetrahydrofuran-3-yl)acetate could involve the reaction of a suitably protected malic acid derivative with a reagent that can introduce the acetic acid methyl ester side chain, followed by cyclization to form the anhydride. A more direct, albeit hypothetical, approach could be the Michael addition of a malonate equivalent to maleic anhydride, followed by further transformations.

Given the lack of a documented synthesis, we propose the following conceptual workflow:

G start Commercially available starting materials step1 Formation of a substituted succinic acid derivative start->step1 step2 Introduction of the methyl acetate side chain step1->step2 step3 Cyclization to form the anhydride step2->step3 product Methyl (2,5-dioxotetrahydrofuran-3-yl)acetate step3->product

Figure 3: Conceptual workflow for the synthesis of Methyl (2,5-dioxotetrahydrofuran-3-yl)acetate.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically reasonable, protocol for the synthesis of Methyl (2,5-dioxotetrahydrofuran-3-yl)acetate. This protocol is based on established synthetic methodologies for similar compounds.[5]

Step 1: Synthesis of a Substituted Succinic Acid Derivative

  • To a solution of itaconic acid (1 equivalent) in a suitable solvent (e.g., THF), add a Michael donor such as the enolate of methyl acetate (generated from methyl acetate and a non-nucleophilic base like LDA) at low temperature (-78 °C).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tri-acid.

Step 2: Selective Esterification

  • Protect the two carboxylic acid groups of the succinic acid backbone, for example, by conversion to their benzyl esters.

  • The remaining carboxylic acid of the acetate side chain can then be esterified to the methyl ester using methanol under acidic catalysis.

Step 3: Deprotection and Anhydride Formation

  • Remove the benzyl protecting groups via catalytic hydrogenation (e.g., H₂, Pd/C).

  • The resulting dicarboxylic acid can be cyclized to the anhydride by heating with a dehydrating agent such as acetic anhydride or by using a milder reagent like dicyclohexylcarbodiimide (DCC).

  • Purify the final product by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted for Methyl (2,5-dioxotetrahydrofuran-3-yl)acetate based on the analysis of its proposed structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Peaks/Signals
¹H NMR δ ~4.8-5.0 (m, 1H, CH-O), δ ~3.7 (s, 3H, OCH₃), δ ~3.0-3.2 (m, 2H, CH₂-C=O), δ ~2.8-3.0 (m, 2H, CH₂-COO)
¹³C NMR δ ~170-175 (2C, C=O anhydride), δ ~170 (1C, C=O ester), δ ~70-75 (1C, CH-O), δ ~52 (1C, OCH₃), δ ~35-40 (2C, CH₂)
IR (Infrared) ~1860 and ~1780 cm⁻¹ (C=O anhydride stretch, symmetric and asymmetric), ~1740 cm⁻¹ (C=O ester stretch), ~1160 cm⁻¹ (C-O stretch)
MS (Mass Spec) m/z = 200 (M⁺), characteristic fragments corresponding to the loss of OCH₃, CO, and CO₂.

Applications in Drug Development

The unique combination of a reactive anhydride and a stable ester on a tetrahydrofuran scaffold makes Methyl (2,5-dioxotetrahydrofuran-3-yl)acetate a potentially valuable building block in drug discovery.

Linker Chemistry

The succinic anhydride moiety can be used to conjugate the molecule to other molecules of interest, such as proteins, peptides, or small molecule drugs.[6][7] The ring-opening reaction provides a covalent linkage and introduces a carboxylic acid handle for further functionalization.

Scaffold for Library Synthesis

The differential reactivity of the anhydride and ester groups allows for a divergent synthetic approach to create a library of compounds. The anhydride can be reacted with a variety of nucleophiles, and the ester can be subsequently modified.

G start Methyl (2,5-dioxotetrahydrofuran-3-yl)acetate step1 Ring-opening with a library of nucleophiles (R¹-NH₂, R¹-OH) start->step1 intermediate Library of mono-amides/esters step1->intermediate step2 Modification of the methyl ester (e.g., hydrolysis, amidation with R²) intermediate->step2 product Diverse library of final compounds step2->product

Figure 4: Proposed use of Methyl (2,5-dioxotetrahydrofuran-3-yl)acetate in library synthesis.

Bioisosteric Replacement

The substituted tetrahydrofuran core can serve as a bioisosteric replacement for other cyclic or acyclic moieties in known drug molecules to improve their pharmacokinetic or pharmacodynamic properties.

Conclusion

While Methyl (2,5-dioxotetrahydrofuran-3-yl)acetate remains a molecule with limited direct experimental characterization, its constituent functional groups and core scaffold are well-established in the field of organic and medicinal chemistry. This guide provides a scientifically grounded projection of its properties, reactivity, and potential applications. As a versatile building block, it holds promise for the development of novel chemical entities with therapeutic potential. Further experimental investigation is warranted to fully elucidate its chemical behavior and unlock its utility in drug discovery and development.

References

  • Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry.
  • ¹H NMR Spectrum (1D, 800 MHz, H₂O, predicted) (NP0203479). NP-MRD.
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.
  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
  • Synthesis of Substituted Tetrahydropyrans and Tetrahydrofurans via Intramolecular Hydroalkoxylation of Alkenols.
  • A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. PMC - NIH.
  • Methyl acetate(79-20-9) ¹H NMR spectrum. ChemicalBook.
  • Succinic anhydride. Wikipedia.
  • A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI.
  • Hydrolytic cleavage of succinic anhydride via ring opening and...
  • Succinic anhydride, (2-dodecenyl)- (8CI). MedChemExpress.
  • Succinic anhydride: applications in diverse industries. ChemicalBook.
  • methyl acetate (NMR Spectrum). University of Regensburg.
  • (R)
  • (R)
  • (S)
  • Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3- carboxylate.
  • Figure S4. ¹H NMR spectrum of methyl...
  • Methyl 2-((2,5-dioxopyrrolidin-3-yl)amino)
  • Synthesis of methyl (6-ethyldibenzo[d,f][1][2]dioxepin-6-yl)acetate 3. ResearchGate.

  • 4-(2,5-DIOXOTETRAHYDROFURAN-3-YL)-1,2,3,4-TETRAHYDRONAPHTHALENE-1,2-DICARBOXYLIC ANHYDRIDE. ChemicalBook.
  • N-Desmethyltriptans: One pot efficient synthesis of N-methyl-2-5- [substituted- 1H- indole-3-yl]ethanamines.

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Foundational

A Note on the Nomenclature of 3-methoxycarbonylmethyl-2,5-furandione

An In-depth Technical Guide to the Nomenclature, Properties, and Reactivity of Substituted 2,5-Furandiones A thorough review of prominent chemical databases and literature reveals that the specific compound "3-methoxycar...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Nomenclature, Properties, and Reactivity of Substituted 2,5-Furandiones

A thorough review of prominent chemical databases and literature reveals that the specific compound "3-methoxycarbonylmethyl-2,5-furandione" is not extensively documented. This suggests that it may be a novel compound or one that is not commonly synthesized or utilized. However, the nomenclature points to a derivative of 2,5-furandione, a class of compounds that are of significant interest in organic synthesis and polymer chemistry.

To provide a comprehensive and technically valuable guide for researchers, scientists, and drug development professionals, this document will focus on a closely related and well-characterized analogue: 3-methyl-2,5-furandione , more commonly known as citraconic anhydride . This compound serves as an excellent model for understanding the fundamental principles of synthesis, reactivity, and application of substituted 2,5-furandiones.

Below is a comparison of the chemical structures of the requested compound and the model compound that will be discussed.

Caption: Chemical structures of the hypothetical and model compounds.

Nomenclature and Synonyms of 3-Methyl-2,5-furandione

3-Methyl-2,5-furandione is systematically named based on the furanone core structure. However, it is more widely recognized by its trivial name, citraconic anhydride. A comprehensive list of its identifiers is crucial for accurate literature and database searches.

IdentifierValue
IUPAC Name 3-methylfuran-2,5-dione[1]
Systematic Name 2,5-Furandione, 3-methyl-[2][3]
CAS Registry Number 616-02-4[2][3]
Common Synonyms Citraconic anhydride, α-Methylmaleic anhydride, 2-Methylmaleic anhydride, 3-Methylmaleic anhydride[3][4]
Other Names Monomethylmaleic anhydride, Citraconic acid anhydride, NSC 6182[3][4]
Molecular Formula C₅H₄O₃[2][3]
InChI Key AYKYXWQEBUNJCN-UHFFFAOYSA-N[2][3]

Physicochemical Properties

The physical and chemical properties of citraconic anhydride are well-documented and provide insight into its handling, reactivity, and potential applications.

PropertyValueSource
Molecular Weight 112.0835 g/mol [2][3]
Appearance Not specified, likely a low-melting solid or liquid
Melting Point (Tfus) 7-8 °C (280.15-281.15 K)[4]
Boiling Point (Tboil) 213-214 °C (486.15-487.15 K)[4]
Density 1.247 g/cm³ at 20 °C[1]
Refractive Index 1.471 at 20 °C[1]
Solubility Reacts with water
Vapor Pressure 0.1 mmHg at 20 °C

These properties, particularly the low melting point and high boiling point, are important considerations for its use in synthesis, where it can be handled as a liquid. Its reactivity with water is a key characteristic of cyclic anhydrides.

Synthesis and Chemical Reactivity

Citraconic anhydride is typically synthesized by the dehydration of citraconic acid. Its reactivity is dominated by two key features: the electrophilic anhydride group and the electron-deficient carbon-carbon double bond.

Key Reactions of the Anhydride Ring

The anhydride moiety is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This is the cornerstone of its utility in organic synthesis and polymer chemistry.

  • Hydrolysis: In the presence of water, the anhydride ring readily opens to form citraconic acid. This reaction is typically facile and highlights the need for anhydrous conditions when handling the compound.

  • Alcoholysis: Reaction with alcohols yields monoesters of citraconic acid. This is a fundamental step in the synthesis of various polyesters and small molecule derivatives. The reaction is often catalyzed by a base or acid.

  • Aminolysis: Reaction with primary or secondary amines results in the formation of amic acids, which can be subsequently dehydrated to form maleimides.

G Ring-Opening Reaction of Citraconic Anhydride anhydride Citraconic Anhydride intermediate Tetrahedral Intermediate anhydride->intermediate Ring Opening nucleophile Nucleophile (e.g., ROH, RNH2, H2O) nucleophile->anhydride Nucleophilic Attack product Ring-Opened Product (Monoester, Amic Acid, or Diacid) intermediate->product Proton Transfer

Caption: Generalized mechanism for nucleophilic ring-opening.

Reactions of the Carbon-Carbon Double Bond

The double bond in citraconic anhydride is electron-deficient due to the adjacent carbonyl groups, making it a good dienophile in Diels-Alder reactions and susceptible to radical additions.

  • Diels-Alder Reaction: It can react with conjugated dienes to form cyclic adducts, a powerful method for constructing complex six-membered rings.

  • Radical Polymerization: The double bond can participate in radical polymerization, often as a comonomer with electron-rich monomers like styrene, to form alternating copolymers.[5] High concentrations of maleic anhydride derivatives can also lead to homopolymerization.[5]

  • Michael Addition: While less common for this specific substrate, Michael addition of nucleophiles to the double bond is a possible reaction pathway under certain conditions.

Applications in Research and Industry

The dual functionality of citraconic anhydride makes it a valuable building block in several areas:

  • Polymer Synthesis: It is used as a monomer for the production of unsaturated polyesters and alkyd resins. The resulting polymers can be crosslinked through the double bond to create thermosetting materials. The incorporation of alkyl-substituted maleic anhydrides can modify the physicochemical properties of polymers, such as increasing hydrophobicity and improving solubility in organic solvents.[6]

  • Curing Agent for Epoxy Resins: The anhydride group can react with the hydroxyl groups of epoxy resins, acting as a curing or hardening agent.

  • Organic Synthesis: It serves as a precursor for various fine chemicals and pharmaceuticals. For instance, its derivatives have been explored in the synthesis of dihydroquinolones and dihydrochromenones.[7]

  • Bio-based Chemicals: Related compounds, such as dimethylmaleic anhydride, have been identified as naturally occurring insecticides, suggesting potential applications in agrochemicals.[8]

Representative Experimental Protocol: Synthesis of a Citraconic Acid Monoester

This protocol describes a general procedure for the reaction of citraconic anhydride with an alcohol to illustrate its handling and reactivity.

Objective: To synthesize the mono-methyl ester of citraconic acid.

Materials:

  • Citraconic anhydride (1.0 eq)

  • Anhydrous methanol (2.0 eq)

  • Anhydrous dichloromethane (DCM) as solvent

  • Triethylamine (catalytic amount, ~0.1 eq)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a reflux condenser

  • Nitrogen or argon inlet

G Experimental Workflow for Esterification start Start: Assemble Dry Glassware under Inert Atmosphere step1 Add Citraconic Anhydride and DCM to Flask start->step1 step2 Add Methanol and Triethylamine step1->step2 step3 Heat to Reflux (e.g., 40°C) for 2-4 hours step2->step3 step4 Monitor Reaction by TLC step3->step4 step5 Cool to Room Temperature step4->step5 Reaction Complete step6 Workup: Wash with Dilute HCl and Brine step5->step6 step7 Dry Organic Layer (e.g., with Na2SO4) step6->step7 step8 Concentrate in vacuo step7->step8 end End: Purify by Chromatography or Recrystallization step8->end

Caption: Workflow for a typical esterification reaction.

Procedure:

  • Setup: A dry 250 mL round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (nitrogen or argon).

  • Reagent Addition: Citraconic anhydride (e.g., 11.2 g, 0.1 mol) is dissolved in anhydrous DCM (100 mL). Anhydrous methanol (e.g., 8.0 g, 0.2 mol) is then added, followed by the catalytic amount of triethylamine (e.g., 1.4 mL, 0.01 mol). The use of anhydrous reagents and an inert atmosphere is critical to prevent the hydrolysis of the starting material.

  • Reaction: The mixture is heated to a gentle reflux (approximately 40°C for DCM) and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the citraconic anhydride spot.

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The reaction mixture is transferred to a separatory funnel and washed sequentially with dilute aqueous HCl (e.g., 1 M, 50 mL) to remove the triethylamine catalyst, and then with brine (saturated aqueous NaCl, 50 mL) to remove residual water.

  • Isolation: The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude monoester can be purified by column chromatography on silica gel or by recrystallization, if it is a solid.

Safety and Handling

While specific toxicity data for citraconic anhydride is not as extensive as for its parent compound, maleic anhydride, it should be handled with care, assuming similar hazards. Maleic anhydride is known to be a corrosive substance and a potent sensitizer.[9]

  • Irritation: It is expected to be an irritant to the skin, eyes, and respiratory tract.[9]

  • Sensitization: There is a risk of developing allergic contact dermatitis or occupational asthma upon repeated exposure.[9]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place away from moisture to prevent hydrolysis. The container should be tightly sealed.

This guide provides a foundational understanding of the nomenclature, properties, and reactivity of substituted 2,5-furandiones, using citraconic anhydride as a representative example. This knowledge is essential for researchers and scientists working on the synthesis of novel organic molecules and advanced polymer materials.

References

  • National Institute of Standards and Technology. (n.d.). 2,5-Furandione, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Nieman, J. A., & Ennis, M. D. (2001). Synthesis of 3-methoxycarbonylmethyl derivatives of dihydroquinolone and dihydrochromenone. The Journal of Organic Chemistry, 66(6), 2175–2177.
  • PubChem. (n.d.). 2,5-Furandione, dihydro-3-(tetrapropenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,5-Furandione, 3-methyl- (CAS 616-02-4). Retrieved from [Link]

  • The Good Scents Company. (n.d.). citraconic anhydride. Retrieved from [Link]

  • Singh, R. N., et al. (2016). 2, 3-Dimethylmaleic anhydride (3, 4-Dimethyl-2, 5-furandione): A plant derived insecticidal molecule from Colocasia esculenta var. esculenta (L.) Schott. Scientific Reports, 6, 20546.
  • National Institute of Standards and Technology. (n.d.). 2,5-Furandione, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2,5-Furandione, dihydro-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2,5-Furandione. System of Registries. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl succinic anhydride. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2,5-Furandione, dihydro-3-methylene- Synonyms. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Burkholder, J. B., et al. (2020). Kinetic fall-off behavior for the Cl + Furan-2,5-dione (C4H2O3, maleic anhydride) reaction. Physical Chemistry Chemical Physics, 22(34), 19045-19055.
  • Japan Society for Occupational Health. (2015). Maleic Anhydride (2,5-Furandione).
  • University of Colorado Boulder. (2013). CHEM 3311-100, Exam 3, April 16, 2013. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,5-Furandione, dihydro-3-methyl- (CAS 4100-80-5). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2,5-Furandione, 3,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). UV/Visible spectrum of 2,5-Furandione, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Verdejo, R., et al. (2020). Maleimide Self-Reaction in Furan/Maleimide-Based Reversibly Crosslinked Polyketones: Processing Limitation or Potential Advantage?. Polymers, 12(11), 2588.

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Exploratory

The Synthetic Versatility of Methyl 2-(2,5-dioxooxolan-3-yl)acetate: An In-depth Technical Guide

Foreword: Unveiling a Multifaceted Building Block In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the elegant and efficient construction of complex molecular ar...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Multifaceted Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the elegant and efficient construction of complex molecular architectures. Methyl 2-(2,5-dioxooxolan-3-yl)acetate, a derivative of succinic anhydride, emerges as a potent and versatile building block, offering a confluence of reactive sites that can be selectively manipulated to forge a diverse array of valuable compounds. This guide provides an in-depth exploration of the synthetic applications of this reagent, moving beyond a mere recitation of reactions to delve into the mechanistic underpinnings and practical considerations that empower researchers to harness its full potential. The inherent functionalities of this molecule—a reactive anhydride, an enolizable proton, and a latent chirality—render it a valuable precursor for the synthesis of heterocycles, functionalized carboxylic acid derivatives, and other intricate molecular scaffolds of interest to the pharmaceutical and materials science sectors.

Core Reactivity: A Tale of Two Electrophiles and a Protonic Handle

The synthetic utility of Methyl 2-(2,5-dioxooxolan-3-yl)acetate is fundamentally rooted in three key structural features: the two electrophilic carbonyl carbons of the anhydride ring and the acidic α-proton of the methyl acetate moiety. Understanding the interplay of these reactive centers is crucial for designing selective and high-yielding transformations.

Diagram 1: Key Reactive Sites of Methyl 2-(2,5-dioxooxolan-3-yl)acetate

G cluster_0 Methyl 2-(2,5-dioxooxolan-3-yl)acetate cluster_1 Reactive Sites mol C2 C2 Carbonyl C2_pos C2->C2_pos Electrophilic Attack C5 C5 Carbonyl C5_pos C5->C5_pos Electrophilic Attack alpha_H α-Proton alpha_H_pos alpha_H->alpha_H_pos Deprotonation

Caption: Reactive centers in Methyl 2-(2,5-dioxooxolan-3-yl)acetate.

The anhydride carbonyls are susceptible to nucleophilic attack, leading to ring-opening reactions, while the α-proton can be abstracted by a suitable base to generate a nucleophilic enolate, poised for alkylation or condensation reactions. The regioselectivity of the ring-opening is influenced by both steric and electronic factors of the incoming nucleophile and the reaction conditions.

Nucleophilic Acyl Substitution: The Gateway to Amides, Esters, and Beyond

The most prominent application of succinic anhydride derivatives lies in their reaction with nucleophiles, which cleaves the anhydride ring to generate functionalized succinic acid derivatives. This reactivity provides a reliable and atom-economical pathway to a variety of important molecular scaffolds.

Amidation: Synthesis of Succinamic Acid Derivatives and Succinimides

Primary and secondary amines readily react with Methyl 2-(2,5-dioxooxolan-3-yl)acetate to yield the corresponding N-substituted succinamic acid derivatives. This reaction is typically fast and proceeds under mild conditions, often at room temperature. The initial nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride is followed by proton transfer to furnish the stable amide and carboxylic acid functionalities. [1] Diagram 2: General Mechanism of Amine Ring-Opening

G Anhydride Methyl 2-(2,5-dioxooxolan-3-yl)acetate Tetrahedral_Intermediate Tetrahedral Intermediate Anhydride->Tetrahedral_Intermediate Nucleophilic Attack Amine R-NH2 Amine->Tetrahedral_Intermediate Succinamic_Acid Succinamic Acid Derivative Tetrahedral_Intermediate->Succinamic_Acid Proton Transfer & Ring Opening

Caption: Mechanism of amidation of the succinic anhydride ring.

Subsequent heating of the succinamic acid derivative, often in the presence of a dehydrating agent like acetic anhydride, can induce intramolecular cyclization to form the corresponding succinimide. This two-step process is a cornerstone in the synthesis of various biologically active molecules and functional materials. [2] Experimental Protocol: Synthesis of a Succinamic Acid Derivative

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 2-(2,5-dioxooxolan-3-yl)acetate (1.0 eq) in a suitable solvent such as ethyl acetate or dichloromethane.

  • Addition of Amine: To the stirred solution, add the primary or secondary amine (1.0-1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up and Purification: Upon completion, the product can often be isolated by filtration if it precipitates. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

Reactant AReactant BSolventTemperature (°C)Time (h)ProductYield (%)
Methyl 2-(2,5-dioxooxolan-3-yl)acetateAnilineEthyl Acetate252Methyl 2-(1-carboxy-2-(phenylamino)-2-oxoethyl)acetate>90
Methyl 2-(2,5-dioxooxolan-3-yl)acetateBenzylamineDichloromethane253Methyl 2-(2-(benzylamino)-1-carboxy-2-oxoethyl)acetate>90

Table 1: Representative Amidation Reactions.

Esterification: Controlled Ring-Opening with Alcohols

In a similar fashion, alcohols can act as nucleophiles to open the anhydride ring, affording mono-ester derivatives of the substituted succinic acid. This reaction is generally slower than amidation and often requires heating or catalysis (e.g., with a mild base like pyridine or 4-dimethylaminopyridine (DMAP)) to proceed at a reasonable rate. [3]The resulting products, which possess both an ester and a carboxylic acid functionality, are valuable intermediates for further derivatization.

Annulation Reactions: Constructing Heterocyclic Scaffolds

Recent advancements have demonstrated the utility of succinic anhydride in formal cycloaddition reactions for the synthesis of complex heterocyclic systems. A notable example is the annulation reaction with 1,3-azadienes to produce allylic 2-pyrrolidinones, which are core structures in several pharmaceuticals. [4][5][6]This transformation showcases a higher-order application of the anhydride's reactivity, moving beyond simple ring-opening to the stereocontrolled construction of cyclic frameworks.

In this context, Methyl 2-(2,5-dioxooxolan-3-yl)acetate can be envisioned as a valuable substrate for similar annulation strategies. The reaction with a 1,3-azadiene would proceed via a chemoselective attack of the imine nitrogen on the anhydride, followed by an intramolecular cyclization and decarboxylation sequence to yield a substituted 2-pyrrolidinone. The methyl acetate substituent would introduce an additional stereocenter and a functional handle for further synthetic manipulations.

Diagram 3: Proposed Annulation with a 1,3-Azadiene

G Anhydride Methyl 2-(2,5-dioxooxolan-3-yl)acetate Initial_Adduct Initial Adduct Anhydride->Initial_Adduct Nucleophilic Attack Azadiene 1,3-Azadiene Azadiene->Initial_Adduct Cyclized_Intermediate Cyclized Intermediate Initial_Adduct->Cyclized_Intermediate Intramolecular Cyclization Pyrrolidinone Substituted 2-Pyrrolidinone Cyclized_Intermediate->Pyrrolidinone Decarboxylation

Caption: Proposed pathway for the synthesis of a substituted 2-pyrrolidinone.

Experimental Protocol: Annulation of Succinic Anhydride with a 1,3-Azadiene (Adapted for the Topic Compound)

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, dissolve Methyl 2-(2,5-dioxooxolan-3-yl)acetate (1.0 eq) in anhydrous 2,2,5,5-tetramethyloxolane (TMO).

  • Addition of Azadiene: Add the 1,3-azadiene (1.0 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor by TLC.

  • Esterification of Intermediate: After consumption of the starting materials, cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the crude carboxylic acid intermediate in methanol and add a catalytic amount of sulfuric acid. Reflux the mixture to form the corresponding methyl ester for easier purification.

  • Purification: After esterification, neutralize the reaction with a saturated solution of sodium bicarbonate and extract with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography.

Reactivity of the Active Methylene Group: A Handle for C-C Bond Formation

The presence of the methyl acetate group at the 3-position of the oxolane ring introduces an active methylene group. The protons on this carbon are acidic due to the adjacent ester and the anhydride ring, making them susceptible to deprotonation by a suitable base. The resulting enolate can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations. This reactivity pathway significantly expands the synthetic utility of Methyl 2-(2,5-dioxooxolan-3-yl)acetate beyond that of unsubstituted succinic anhydride.

While specific literature examples for the topic compound are scarce, the principles of enolate chemistry suggest that it can be alkylated using a base like lithium diisopropylamide (LDA) followed by the addition of an alkyl halide. This would introduce further substitution at the α-position of the acetate moiety, leading to more complex and sterically hindered structures.

Future Outlook and Conclusion

Methyl 2-(2,5-dioxooxolan-3-yl)acetate stands as a promising, yet underexplored, building block in organic synthesis. Its trifunctional nature offers a rich platform for the development of novel synthetic methodologies and the construction of diverse molecular targets. While the core reactivity of the succinic anhydride moiety is well-established, the synthetic potential of the active methylene group remains to be fully tapped. Future research in this area could focus on diastereoselective ring-opening reactions, enantioselective alkylations of the enolate, and the application of this building block in the total synthesis of natural products and the development of new pharmaceutical agents. The strategic exploitation of its multiple reactive sites will undoubtedly pave the way for innovative and efficient synthetic strategies.

References

  • Benchchem. Methyl 2-(2,5-dioxooxolan-3-yl)acetate.

  • Wikipedia. Succinic anhydride.

  • Broadview Technologies, Inc. Specialty Anhydride Applications: Spotlight on Succinic Anhydrides.

  • hello517. Application of succinic anhydride in different fields.

  • Creative Peptides. Succinic Anhydride: Applications in Surface Modification and Sustainable Production.

  • Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds | ScholarWorks.

  • Beng, T. K., et al. (2024). Revisiting the 1,3-azadiene-succinic anhydride annulation reaction for the stereocontrolled synthesis of allylic 2-oxopyrrolidines bearing up to four contiguous stereocenters. RSC Advances, 14(24), 16678-16684.

  • ResearchGate. Reaction of the anhydride group with an aliphatic amine or alcohol.

  • Chemistry Stack Exchange. Product of primary amine and acid anhydride.

  • ResearchGate. Revisiting the 1,3-azadiene-succinic anhydride annulation reaction for the stereocontrolled synthesis of allylic 2-oxopyrrolidines bearing up to four contiguous stereocenters.

  • OUCI. Revisiting the 1,3-azadiene-succinic anhydride annulation reaction for the stereocontrolled synthesis of allylic 2-oxopyrrolidines bearing up to four contiguous stereocenters.

  • ResearchGate. Synthesis of succinimide derivatives 3 by the reaction of N‐arylbenzamidines 1 with succinic anhydride 2.

  • Chemistry LibreTexts. Acid Anhydrides React with Amines to Form Amides.

  • Jasperse, J. Reactions of Amines.

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Foundational

Solubility of Methyl 2-(2,5-dioxooxolan-3-yl)acetate in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 2-(2,5-dioxooxolan-3-yl)acetate in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Methyl 2-(2,5-dioxooxolan-3-yl)acetate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that dictates its behavior in various stages of research, development, and formulation. This technical guide provides a comprehensive analysis of the solubility characteristics of methyl 2-(2,5-dioxooxolan-3-yl)acetate, a molecule of interest in organic synthesis and medicinal chemistry.[1] We will first delve into a theoretical prediction of its solubility in a range of common organic solvents based on its molecular structure. Subsequently, a detailed, field-proven experimental protocol for the accurate determination of its solubility using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis is presented. This guide is intended to be a practical resource, offering both predictive insights and actionable experimental workflows.

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a fundamental parameter in chemical and pharmaceutical sciences.[2] For a compound like methyl 2-(2,5-dioxooxolan-3-yl)acetate, which serves as a building block in the synthesis of more complex molecules, understanding its solubility is paramount for several reasons:

  • Reaction Kinetics: Most chemical reactions are carried out in solution. The solubility of reactants in the chosen solvent directly impacts reaction rates and yields.

  • Purification: Techniques such as crystallization, a common method for purifying solid organic compounds, are entirely dependent on the differential solubility of the compound and its impurities in a given solvent system.

  • Formulation Development: In drug development, the aqueous and non-aqueous solubility of an API or its precursors is a key factor influencing its bioavailability and the choice of delivery vehicle.[1][3][4]

  • Analytical Method Development: The choice of solvent for analytical techniques like chromatography is guided by the solubility of the analyte.

This guide will provide the necessary theoretical framework and practical methodology to comprehensively assess the solubility profile of methyl 2-(2,5-dioxooxolan-3-yl)acetate.

Theoretical Prediction of Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction. This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the presence and arrangement of polar functional groups and nonpolar hydrocarbon regions.

Molecular Structure Analysis of Methyl 2-(2,5-dioxooxolan-3-yl)acetate

Let's examine the structure of methyl 2-(2,5-dioxooxolan-3-yl)acetate:

  • Functional Groups: The molecule contains two key functional groups: a methyl ester (-COOCH₃) and a cyclic anhydride (-C(O)OC(O)-). Both of these groups are polar due to the presence of electronegative oxygen atoms, which create bond dipoles. Esters are known to be polar molecules.[5]

  • Hydrogen Bonding: While the molecule contains oxygen atoms that can act as hydrogen bond acceptors, it lacks hydrogen bond donors (like -OH or -NH groups). This means it cannot form hydrogen bonds with itself, but it can with protic solvents (e.g., water, alcohols).[6][7]

  • Overall Polarity: The presence of five oxygen atoms in a relatively small carbon framework (7 carbons) suggests that methyl 2-(2,5-dioxooxolan-3-yl)acetate is a moderately polar molecule. The predicted XlogP value of -0.6 further supports this, indicating a degree of hydrophilicity.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the solubility of methyl 2-(2,5-dioxooxolan-3-yl)acetate in a range of solvents with varying polarities:

  • High Solubility Predicted in:

    • Polar Protic Solvents: Methanol, Ethanol. The ability to act as hydrogen bond acceptors should facilitate solubility in these solvents.

    • Polar Aprotic Solvents: Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO). The dipole-dipole interactions between the polar functional groups of the solute and these solvents are expected to be strong. Cyclic anhydrides, in particular, have shown high solubility in DMF and acetone.[8]

  • Moderate to Low Solubility Predicted in:

    • Moderately Nonpolar Solvents: Dichloromethane, Chloroform. While these solvents have a dipole moment, the overall polarity is lower than the previous group.

    • Nonpolar Solvents: Toluene, Hexane, Cyclohexane. The lack of significant polar interactions will likely result in poor solubility.

It is important to note that the cyclic anhydride group can be susceptible to hydrolysis in the presence of water, especially under acidic or basic conditions, which would lead to the formation of the corresponding dicarboxylic acid.[9] This reactivity should be considered when selecting and handling solvents.

Experimental Determination of Solubility

While theoretical predictions are valuable, experimental determination is essential for obtaining accurate quantitative solubility data.[3][4] The shake-flask method is a widely accepted and reliable technique for this purpose.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of methyl 2-(2,5-dioxooxolan-3-yl)acetate.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Add excess methyl 2-(2,5-dioxooxolan-3-yl)acetate to solvent in a sealed vial B Agitate at a constant temperature (e.g., 25°C) for a set time (e.g., 24-48h) A->B Shake/Stir C Allow solution to settle for undissolved solids to sediment B->C Settle D Withdraw a clear aliquot of the supernatant C->D Sample E Filter the aliquot through a 0.45 µm syringe filter D->E Filter F Dilute the filtered sample with mobile phase E->F Dilute G Inject into HPLC system F->G Analyze I Determine concentration of the sample from the calibration curve G->I Measure peak area H Generate HPLC calibration curve with standards of known concentration H->I Use to calculate J Calculate solubility (mg/mL or mol/L) I->J Back-calculate

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Protocol

This protocol details the procedure for determining the solubility of methyl 2-(2,5-dioxooxolan-3-yl)acetate in a given organic solvent.

3.2.1. Materials and Reagents

  • Methyl 2-(2,5-dioxooxolan-3-yl)acetate (high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or other sealable glass containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringes and 0.45 µm syringe filters (compatible with the chosen solvent)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Analytical balance

3.2.2. Preparation of Saturated Solutions

  • Add an excess amount of solid methyl 2-(2,5-dioxooxolan-3-yl)acetate to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial on an orbital shaker or use a magnetic stir bar and place it on a stirrer plate in a temperature-controlled environment (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24 to 48 hours).

  • After the equilibration period, let the vials stand undisturbed for at least 2 hours to allow the excess solid to sediment.

3.2.3. Sample Preparation and Analysis

  • Carefully withdraw a known volume of the clear supernatant using a syringe.

  • Attach a 0.45 µm syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved microparticles.[10]

  • Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

  • Prepare a series of standard solutions of methyl 2-(2,5-dioxooxolan-3-yl)acetate of known concentrations in the mobile phase.

  • Analyze the standard solutions and the diluted sample solution by HPLC. The carbonyl groups in the molecule should allow for detection by a UV detector.[11][12][13]

3.2.4. HPLC Conditions (Example)

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water and acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: Determined by scanning the UV spectrum of the compound (likely in the range of 200-220 nm for non-conjugated carbonyls).[14]

  • Column Temperature: 30 °C

3.2.5. Data Analysis and Calculation

  • Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.

  • Determine the concentration of the diluted sample from its peak area using the calibration curve.

  • Calculate the original concentration of the saturated solution (i.e., the solubility) by multiplying the concentration of the diluted sample by the dilution factor.

The solubility (S) can be expressed as:

S (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution Factor

Data Presentation

The predicted and experimentally determined solubility data for methyl 2-(2,5-dioxooxolan-3-yl)acetate should be summarized in a clear and concise table for easy comparison.

SolventPolarity Index (P')Predicted SolubilityExperimental Solubility (mg/mL at 25°C)
Hexane0.1Very LowTo be determined
Toluene2.4LowTo be determined
Dichloromethane3.1ModerateTo be determined
Ethyl Acetate4.4HighTo be determined
Acetone5.1HighTo be determined
Acetonitrile5.8HighTo be determined
Ethanol4.3 (Snyder)HighTo be determined
Methanol5.1HighTo be determined
Water10.2Low to ModerateTo be determined

Polarity Index values are approximate and can vary slightly depending on the scale used.[15]

Conclusion

This technical guide has provided a dual approach to understanding the solubility of methyl 2-(2,5-dioxooxolan-3-yl)acetate. By analyzing its molecular structure, we can make informed predictions about its solubility in a variety of organic solvents, which is a valuable first step in experimental design. However, for quantitative and reliable data, experimental determination is indispensable. The detailed shake-flask protocol coupled with HPLC analysis presented herein offers a robust and accurate method for this purpose. The successful application of this workflow will enable researchers to confidently handle and utilize methyl 2-(2,5-dioxooxolan-3-yl)acetate in their synthetic and developmental endeavors.

References

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
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  • Palmer, D. S., Llinas, A., & O'Boyle, N. M. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(15), 9358-9399. URL: [Link]

  • Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Aquasol database of aqueous solubility. Version 5. College of Pharmacy, University of Arizona, Tucson, AZ.
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  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. URL: [Link]

  • Wang, J., & Hou, T. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Molecules, 24(11), 2094. URL: [Link]

  • Mettler Toledo. (n.d.). Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy. URL: [Link]

  • Chemistry LibreTexts. (2021). 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review. URL: [Link]

  • Clark, J. (2023). an introduction to esters. Chemguide. URL: [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. URL: [Link]

  • Chromatography Forum. (2009). how can i test the solubility in hplc please ?. URL: [Link]

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  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. URL: [Link]

  • ResearchGate. (n.d.). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. URL: [Link]

  • Chemistry LibreTexts. (2023). Properties of Esters. URL: [Link]

  • EPG Pathshala. (2006). ULTRAVIOLET AND VISIBLE SPECTROSCOPY. URL: [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. URL: [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. URL: [Link]

  • ResearchGate. (n.d.). Measurement and correlation of the solubility of maleic anhydride in different organic solvents. URL: [Link]

  • Wikipedia. (n.d.). Organic acid anhydride. URL: [Link]

  • Chemistry Stack Exchange. (2013). Is it possible to create an acid anhydride that's stable in water and if so what conditions must its structure satisfy?. URL: [Link]

  • Chemistry LibreTexts. (2020). 22.5: Acid Anhydride Chemistry. URL: [Link]

  • Murov, S. L. (n.d.). Miller's Home. URL: [Link]

  • University of Rochester. (n.d.). Solvents and Polarity. URL: [Link]

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Exploratory

An In-Depth Technical Guide to the Safe Handling of Methyl 2-(2,5-dioxooxolan-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for Methyl 2-(2,5-dioxooxolan-3-yl)acetate (CAS No. 88067-07-6). This guide has been c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for Methyl 2-(2,5-dioxooxolan-3-yl)acetate (CAS No. 88067-07-6). This guide has been compiled by a Senior Application Scientist to provide a comprehensive safety overview based on the chemical's structural motifs—specifically the reactive cyclic anhydride (2,5-dioxooxolane) and methyl ester functionalities. The information herein is inferred from data on analogous compounds, primarily succinic anhydride and other cyclic anhydrides. It is imperative that this compound be handled with caution as a substance with unknown toxicological properties, and that all laboratory safety protocols are strictly followed.

Chemical Identity and Inferred Physicochemical Properties

Methyl 2-(2,5-dioxooxolan-3-yl)acetate is a chemical intermediate intended for research and development purposes.[1] Its structure combines a saturated cyclic anhydride ring, analogous to succinic anhydride, with a methyl acetate side chain. The anhydride moiety is the primary driver of its chemical reactivity and potential hazards.

Table 1: Chemical Identity

IdentifierValue
IUPAC Name methyl 2-(2,5-dioxooxolan-3-yl)acetate[1]
Synonyms N/A
CAS Number 88067-07-6[1]
Molecular Formula C₇H₈O₅[1]
Molecular Weight 172.13 g/mol [1]
Chemical Structure (See Figure 1)

Figure 1: Chemical Structure of Methyl 2-(2,5-dioxooxolan-3-yl)acetate

Chemical Structure of Methyl 2-(2,5-dioxooxolan-3-yl)acetate

Table 2: Predicted Physicochemical Properties

In the absence of experimental data, researchers can utilize Quantitative Structure-Activity Relationship (QSAR) and other predictive software (e.g., ACD/Labs PhysChem Suite, QSAR Toolbox) to estimate key properties.[2][3][4] The following are illustrative of the types of data that can be predicted.

PropertyPredicted Value/InformationRationale/Analog
Appearance Colorless to light yellow solid or oilBased on similar small organic molecules
Boiling Point > 200 °CHigher than succinic anhydride (261 °C) due to increased molecular weight
Melting Point Not readily predictableMay be a low-melting solid or an oil at room temperature
Solubility Soluble in many organic solvents (e.g., acetone, ethyl acetate, dichloromethane). Reacts with water and alcohols.General solubility of esters and anhydrides.[5]
Vapor Pressure LowExpected for a molecule of this size and functionality
Stability Moisture-sensitive.[6] Hydrolyzes in the presence of water to form the corresponding dicarboxylic acid.[5]Characteristic reactivity of cyclic anhydrides.[5]

Hazard Identification and GHS Classification (Inferred)

The primary hazards associated with this compound are anticipated to stem from the cyclic anhydride group. Cyclic anhydrides are known irritants and potential sensitizers.[7]

Table 3: Inferred GHS Classification

Hazard ClassHazard CategoryHazard StatementRationale/Analog (Succinic Anhydride)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[7][8]Succinic anhydride is classified as harmful if swallowed.[7][8]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[8][9]Succinic anhydride is corrosive to skin and eyes.[8][9]
Serious Eye DamageCategory 1H318: Causes serious eye damage[9][10]Anhydrides are potent eye irritants.[11]
Respiratory SensitizationCategory 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[7][8]A known hazard for cyclic anhydrides.[7][8]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[7][8]A known hazard for cyclic anhydrides.[7][8]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[8]Anhydrides are irritants to the respiratory tract.[8]

Hazard Pictograms (Inferred):

CorrosionHealth HazardExclamation Mark

Signal Word (Inferred): Danger

First-Aid Measures

Immediate medical attention is crucial in case of exposure.

  • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If respiratory symptoms (coughing, shortness of breath, wheezing) occur, or if breathing becomes difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][9]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. A safety shower should be used if the contact area is large. Seek immediate medical attention, especially if burns or irritation develop.[2][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open to ensure thorough rinsing of the entire surface.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[12]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Safe Handling and Storage

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind PPE selection is to create a complete barrier against a potentially corrosive and sensitizing agent.

Table 4: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Ventilation Handle exclusively in a certified chemical fume hood.To prevent inhalation of dust or vapors, which are likely respiratory irritants and sensitizers.[8]
Eye/Face Protection ANSI-approved safety goggles and a face shield.[9]Protects against splashes that can cause severe eye damage. The face shield provides a secondary layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). Inspect gloves for integrity before each use.[9]Prevents skin contact, which can lead to corrosion and allergic reactions. Double gloving is recommended.
Skin and Body Protection A flame-retardant lab coat, fully buttoned. Chemical-resistant apron and arm sleeves for larger quantities. Closed-toe shoes.Provides a barrier against accidental spills and splashes.
Respiratory Protection Not typically required if handled within a fume hood. If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is necessary.Ensures protection from inhaling hazardous vapors or aerosols.
Handling Procedures
  • Avoid Inhalation and Contact: Do not breathe dust or vapor. Avoid all contact with eyes, skin, and clothing.[13]

  • Moisture Sensitivity: This compound is an anhydride and will react with water. Handle under inert atmosphere (e.g., nitrogen or argon) for reactions where water would be detrimental. Keep containers tightly closed when not in use.[6]

  • Static Discharge: Take precautionary measures against static discharge, especially when handling larger quantities.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[9]

Storage
  • Container: Store in the original, tightly sealed container.

  • Environment: Store in a cool, dry, and well-ventilated area.[14] The storage area should be designated for corrosive and sensitizing materials.

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, alcohols, amines, and water/moisture.[6]

Accidental Release and Emergency Procedures

Spill Response Protocol

The following protocol is a self-validating system designed to safely manage a spill.

  • Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated (fume hood sash should be kept low).

  • Assess: From a safe distance, assess the extent of the spill. For large spills, or if you are not trained to handle them, evacuate the lab and contact the institutional emergency response team.

  • PPE: Don appropriate PPE as outlined in Table 4 before approaching the spill.

  • Containment: For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for disposal.[14] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.

  • Collection: Carefully scoop the absorbed material into a labeled, sealed container for chemical waste.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by a thorough wash with soap and water.

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional and local regulations.

Firefighting Measures
  • Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[2] Avoid using a direct water jet, as it will react with the anhydride.

  • Hazards: When heated to decomposition, it may emit acrid smoke and toxic fumes, including carbon monoxide and carbon dioxide.[3]

  • Firefighter Protection: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).

Stability and Reactivity

  • Reactivity: The primary reactive site is the anhydride ring. It is susceptible to nucleophilic attack.

  • Hydrolysis: Reacts with water to hydrolyze the anhydride ring, forming the corresponding dicarboxylic acid.[5] This reaction is generally slow but can be accelerated by heat or catalysts.

  • Reaction with Alcohols: Reacts with alcohols to form a monoester and a carboxylic acid.[5]

  • Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, alcohols, and amines.[6]

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide and carbon dioxide.[15]

Experimental Protocols and Workflows

Protocol for a Small-Scale Acylation Reaction

This protocol illustrates the causality behind experimental choices for safe handling.

  • Preparation (in fume hood):

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary glassware and ensure it is dry to prevent premature hydrolysis of the anhydride.

    • Don all required PPE (safety goggles, face shield, lab coat, chemically resistant gloves).

  • Weighing and Transfer:

    • Weigh the required amount of Methyl 2-(2,5-dioxooxolan-3-yl)acetate in a tared, dry container inside the fume hood.

    • Carefully transfer the solid/liquid to the reaction vessel using a powder funnel or appropriate pipette to avoid generating dust or splashing.

  • Reaction Setup:

    • Set up the reaction under an inert atmosphere if the reaction is sensitive to moisture.

    • Add solvents and other reagents slowly to control any potential exothermic reactions.

  • Work-up and Purification:

    • Quench the reaction carefully, being mindful of any unreacted anhydride. A basic wash (e.g., sodium bicarbonate solution) will hydrolyze and neutralize the anhydride and any resulting carboxylic acids.

    • Perform all extractions and solvent removal steps within the fume hood.

  • Waste Disposal:

    • Segregate all waste streams (aqueous, organic, solid) into appropriately labeled hazardous waste containers.

    • Rinse all contaminated glassware with a suitable solvent (e.g., acetone) in the fume hood, and collect the rinsate as hazardous waste.

Visualization of Spill Response Workflow

The following diagram outlines the logical steps for responding to a laboratory spill.

SpillResponse cluster_InitialActions Immediate Actions cluster_Assessment Assessment & Preparation cluster_Containment Containment & Cleanup cluster_FinalSteps Finalization Spill Spill Occurs Alert Alert Personnel Spill->Alert Evacuate Evacuate Area Alert->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess Contact Contact Emergency Response (if large) Assess->Contact PPE Don Full PPE Assess->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Absorbed Material Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Waste Package & Label Hazardous Waste Decontaminate->Waste Report Report Incident Waste->Report

Sources

Foundational

Comparative Technical Guide: Methyl-Substituted Succinic Anhydrides vs. Maleic Anhydride

Executive Summary In drug development and bioconjugation, the choice between Maleic Anhydride (MA) and Methyl-Substituted Succinic Anhydrides (MSA) represents a decision between reactivity and tunability. Maleic Anhydrid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and bioconjugation, the choice between Maleic Anhydride (MA) and Methyl-Substituted Succinic Anhydrides (MSA) represents a decision between reactivity and tunability.

Maleic Anhydride is an unsaturated, planar electrophile characterized by high reactivity and the ability to form acid-labile linkages. It is the gold standard for pH-sensitive drug release systems and radical copolymerization (e.g., SMA polymers).

Methyl-Substituted Succinic Anhydrides (e.g., 2-methylsuccinic anhydride) are saturated, chiral, and sterically hindered variants. They lack the double bond required for radical polymerization but excel in Ring-Opening Polymerization (ROP) and the formation of stable, lipophilic prodrugs . The methyl group introduces chirality and steric bulk, which significantly retards hydrolysis rates compared to unsubstituted succinic anhydride, offering a tool to fine-tune the pharmacokinetic (PK) profiles of conjugated payloads.

This guide provides a technical deep dive into their structural differences, reactivity kinetics, and distinct applications in therapeutic design.

Structural & Electronic Fundamentals

The core distinction lies in the electronic environment of the anhydride ring: conjugation (MA) versus saturation (MSA).

Chemical Architecture
FeatureMaleic Anhydride (MA)Methyl-Substituted Succinic Anhydride (MSA)
Hybridization

(C=C double bond)

(C-C single bond)
Geometry Planar (Rigid)Puckered (Flexible)
Electronic State Conjugated (

electrons), electron-deficient
Non-conjugated, inductive effect (+I) from Methyl
Chirality AchiralChiral (e.g., R/S-2-methylsuccinic anhydride)
Reactive Sites Carbonyls (1,4-addition), Double Bond (Michael Addn)Carbonyls (1,2-addition only)
The "Methyl Effect" on Stability

In MSA, the methyl group exerts a steric shielding effect on the carbonyl carbons. Unlike the planar MA, where the carbonyls are highly exposed, the puckered conformation of MSA places the methyl group in a position that hinders nucleophilic attack. This results in:

  • Increased Hydrolytic Stability: MSA resists moisture-induced ring opening longer than MA or unsubstituted succinic anhydride.

  • Lipophilicity Modulation: The methyl group increases the

    
     of the resulting conjugate, enhancing membrane permeability for prodrugs.
    

Reactivity Profiles & Kinetics

Nucleophilic Attack (Aminolysis)

Both anhydrides react with primary amines (e.g., lysine residues, N-terminal drugs) to form amic acids. However, the stability of the resulting amide bond differs fundamentally.

  • Maleic Anhydride: Reacts rapidly.[1] The resulting maleamic acid amide bond is acid-labile . At pH < 6 (e.g., endosomes), the free carboxylic acid acts as an intramolecular catalyst, attacking the amide to reform the anhydride and release the amine (drug).

  • Methyl Succinic Anhydride: Reacts slower due to steric hindrance. The resulting methylsuccinamic acid amide bond is stable at physiological and endosomal pH. It does not undergo rapid acid-catalyzed hydrolysis because the saturated backbone lacks the geometric rigidity to force the carboxylate into the perfect orientation for intramolecular catalysis.

Polymerization Mechanisms
  • MA: Undergoes radical copolymerization (e.g., with styrene) through its C=C double bond.

  • MSA: Cannot undergo radical polymerization. Instead, it undergoes Ring-Opening Polymerization (ROP) to form polyesters (e.g., Poly(methyl succinate)), often catalyzed by organometallic complexes or enzymes.

ReactivityComparison MA Maleic Anhydride (Unsaturated) MA_Amine Acid-Labile Linker (pH Sensitive Release) MA->MA_Amine + Amine (Fast) MA_Poly Radical Copolymerization (e.g., SMA Nanomicelles) MA->MA_Poly + Radical Initiator MSA Methyl Succinic Anhydride (Saturated) MSA_Amine Stable Linker (Tuned Lipophilicity) MSA->MSA_Amine + Amine (Slow) MSA_Poly Ring-Opening Polymerization (Biodegradable Polyesters) MSA->MSA_Poly + ROP Catalyst

Figure 1: Divergent reactivity pathways. MA leverages its double bond for radical chemistry and reversible conjugation, while MSA utilizes ring strain for stable conjugation and polyester synthesis.

Applications in Drug Development[2][3]

Maleic Anhydride: The "Release" Agent

MA is the precursor of choice for pH-responsive delivery .

  • Mechanism: The "cis-aconityl" or "maleyl" linker concept.

  • Application: Masking the charge of polycations (e.g., PLL, chitosan) to reduce toxicity during circulation. Once in the acidic tumor microenvironment (pH 6.5) or endosome (pH 5.0), the amide bond hydrolyzes, restoring the positive charge and triggering membrane disruption/endosomal escape.

  • Key Reagent: Citraconic anhydride (Methylmaleic anhydride) is often used here as the methyl group on the double bond accelerates acid hydrolysis even further than MA via steric acceleration (gem-dialkyl effect).

Methyl Succinic Anhydride: The "Tuning" Agent

MSA is used to optimize physicochemical properties of stable prodrugs.

  • Mechanism: Formation of stable amide/ester linkages with increased lipophilicity.

  • Application:

    • Prodrug Lipophilicity: Reacting polar drugs (e.g., guanidines) with MSA creates "Guanidine Cyclic Diimide" (GCDI) or hemi-amide prodrugs. The methyl group increases

      
      , enhancing oral bioavailability.
      
    • Half-Life Extension: The steric bulk of the methyl group protects the linkage from enzymatic hydrolysis (esterases/peptidases) compared to a linear succinyl linker, extending the plasma half-life (

      
      ).
      
    • Biodegradable Polymers: Poly(methyl succinate) serves as a hydrophobic block in amphiphilic block copolymers for micellar drug delivery, offering a slower degradation rate than Poly(lactic acid) (PLA).

Quantitative Comparison: Hydrolysis & Stability
ParameterMaleic Anhydride ConjugateMethyl Succinic Anhydride Conjugate
Linker Type Acid-Labile (Reversible)Stable (Irreversible/Enzymatic)
pH Stability (pH 7.4) Moderate (Hours to Days)High (Weeks)
pH Stability (pH 5.0) Low (Minutes to Hours)High (Stable)
Primary Use Case Endosomal Escape, Tumor TargetingOral Bioavailability, Sustained Release

Experimental Protocols

Protocol A: Synthesis of pH-Sensitive Maleyl-BSA (Model Protein)

Use this protocol to create acid-labile protein conjugates.

  • Preparation: Dissolve Bovine Serum Albumin (BSA) (10 mg/mL) in PBS (pH 8.5). Note: High pH favors acylation over hydrolysis.

  • Addition: Add Maleic Anhydride (5-fold molar excess over Lys residues) as a solid or dissolved in minimal dry acetone. Add slowly while stirring.

  • pH Maintenance: Continuously adjust pH to 8.0–8.5 using 1M NaOH. The reaction generates acid; failure to maintain pH will stop the reaction.

  • Incubation: Stir on ice for 1 hour.

  • Purification: Dialyze against PBS (pH 7.4) immediately. Warning: Do not dialyze against acidic buffers.

  • Validation: Measure amine loss via TNBS assay. Assess reversibility by incubating a marked aliquot at pH 5.0 for 4 hours and re-measuring free amines.

Protocol B: Synthesis of Lipophilic Methyl-Succinyl-Drug Prodrug

Use this protocol to hydrophobically modify a small molecule amine.

  • Solvent System: Dissolve amine-drug (1 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine (TEA) (1.5 eq) as a base.

  • Acylation: Add Methyl Succinic Anhydride (1.2 eq).

  • Reaction: Stir at Room Temperature (RT) for 12–24 hours. Note: Reaction is slower than MA; monitor by TLC/LC-MS.

  • Workup: Wash with 0.1M HCl (to remove TEA), then brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography.

  • Result: A stable hemi-amide with increased

    
    .
    

Workflow cluster_MA Maleic Anhydride Workflow (pH Sensitive) cluster_MSA Methyl Succinic Anhydride Workflow (Stable) MA_Start Protein/Drug + MA (pH 8.5) MA_React Acylation (Fast) Maintain pH > 8 MA_Start->MA_React MA_Prod Maleyl-Conjugate MA_React->MA_Prod MA_Release Acidic Environment (pH 5) Linker Cleavage MA_Prod->MA_Release MSA_Start Drug + MSA (Organic Solvent + Base) MSA_React Acylation (Slow) 12-24 Hours MSA_Start->MSA_React MSA_Prod Methyl-Succinyl-Prodrug MSA_React->MSA_Prod MSA_Effect Increased Lipophilicity Enzymatic Release Only MSA_Prod->MSA_Effect

Figure 2: Experimental workflow comparison. Note the strict pH control required for MA to prevent premature hydrolysis, versus the longer reaction times required for MSA.

References

  • Broadview Technologies. (n.d.). Specialty Anhydride Applications: Spotlight on Succinic Anhydrides. Broadview Technologies. [Link]

  • Douwin Chemical. (n.d.). The Difference Between Maleic Anhydride and Succinic Anhydride. Shanghai Douwin Chemical Co., Ltd. [Link]

  • Kanamoto, T., et al. (2021). A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability. Journal of Drug Delivery Science and Technology. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20051, Methylsuccinic anhydride. PubChem.[2][3] [Link]

  • Yamaguchi, H., et al. (2025). Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization. International Journal of Molecular Sciences. [Link]

Sources

Exploratory

Methyl 2-(2,5-dioxooxolan-3-yl)acetate molecular weight and formula

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-(2,5-dioxooxolan-3-yl)acetate Introduction Methyl 2-(2,5-dioxooxolan-3-yl)acetate is a derivative of succinic anhydride, a fundamental building bl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-(2,5-dioxooxolan-3-yl)acetate

Introduction

Methyl 2-(2,5-dioxooxolan-3-yl)acetate is a derivative of succinic anhydride, a fundamental building block in organic chemistry. This guide serves as a comprehensive technical resource for researchers and drug development professionals, providing core physicochemical data, computational identifiers, and a procedural overview for its characterization. The molecule's structure, featuring a reactive anhydride ring and an ester group, makes it a valuable intermediate in synthesis. Compounds containing the 2,5-dioxooxolane moiety are frequently utilized in organic synthesis for ring-opening reactions, enabling the construction of more complex molecular frameworks[1]. Understanding its precise molecular formula and weight is the first critical step in any experimental or computational workflow involving this compound.

Core Physicochemical Properties

The foundational attributes of a chemical compound are its elemental composition and corresponding molecular weight. These values are essential for stoichiometric calculations in reaction planning, analytical characterization, and registration in chemical databases.

Molecular Formula and Elemental Composition

The molecular formula for Methyl 2-(2,5-dioxooxolan-3-yl)acetate has been determined to be C7H8O5 [2]. This formula dictates the exact number of atoms of each element present in one molecule.

A breakdown of the elemental composition is provided below:

ElementSymbolAtomic Count
CarbonC7
HydrogenH8
OxygenO5
Molecular Weight

The molecular weight is a critical parameter for converting between mass and moles, essential for preparing solutions and quantifying reaction yields. The primary values are summarized below.

ParameterValueDescription
Monoisotopic Mass 172.03717 DaThe mass of a molecule with the most abundant isotope of each element. This value is critical for high-resolution mass spectrometry.[2]
Average Molecular Weight 172.11 g/mol The weighted average of the masses of the molecule's isotopes. Used for bulk chemical calculations.

Structural and Computational Identifiers

For unambiguous identification in literature, patents, and databases, a standardized set of structural and computational descriptors is used.

Chemical Structure

The two-dimensional structure of the molecule is depicted below.

Caption: 2D structure of Methyl 2-(2,5-dioxooxolan-3-yl)acetate.

Computational Descriptors

These text-based identifiers allow for the molecule to be accurately represented in computational chemistry software and databases.

Identifier TypeString ValueSource
SMILES COC(=O)CC1CC(=O)OC1=OPubChem[2]
InChI InChI=1S/C7H8O5/c1-11-5(8)2-4-3-6(9)12-7(4)10/h4H,2-3H2,1H3PubChem[2]
InChIKey DYGGXMLRSAQCBC-UHFFFAOYSA-NPubChem[2]

Experimental Protocols & Workflows

Protocol: Calculation of Average Molecular Weight

This protocol outlines the standard procedure for calculating the average molecular weight from a molecular formula, a fundamental skill for any research scientist.

Objective: To determine the average molecular weight ( g/mol ) of Methyl 2-(2,5-dioxooxolan-3-yl)acetate (C7H8O5).

Materials:

  • Molecular Formula: C7H8O5

  • Standard Atomic Weights (IUPAC)

    • Carbon (C): 12.011 g/mol

    • Hydrogen (H): 1.008 g/mol

    • Oxygen (O): 15.999 g/mol

Procedure:

  • List Atoms and Counts: Identify each element and the number of atoms from the molecular formula (C=7, H=8, O=5).

  • Multiply by Atomic Weight: For each element, multiply the atom count by its standard atomic weight.

    • Carbon: 7 * 12.011 = 84.077 g/mol

    • Hydrogen: 8 * 1.008 = 8.064 g/mol

    • Oxygen: 5 * 15.999 = 79.995 g/mol

  • Sum the Weights: Add the weights of all elements to get the final molecular weight.

    • 84.077 + 8.064 + 79.995 = 172.136 g/mol (Note: Minor variations may occur due to rounding of atomic weights).

Workflow: Compound Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel or synthesized compound like Methyl 2-(2,5-dioxooxolan-3-yl)acetate.

G cluster_0 Step 1: Initial Analysis cluster_1 Step 2: Structural Verification cluster_2 Step 3: Purity & Final Data A Obtain Molecular Formula (e.g., via HRMS) B Calculate Theoretical Molecular Weight A->B Provides basis for C NMR Spectroscopy (¹H, ¹³C) A->C Predict expected shifts D Mass Spectrometry (Confirm MW & Fragmentation) B->D Compare theoretical to experimental F Final Data Sheet Compilation (MW, Formula, Identifiers) C->F D->F E Chromatography (HPLC, GC) E->F

Caption: Standard workflow for physicochemical compound characterization.

Conclusion

Methyl 2-(2,5-dioxooxolan-3-yl)acetate is a compound with a molecular formula of C7H8O5 and a monoisotopic mass of 172.03717 Da [2]. These definitive values, supported by its structural and computational identifiers, provide the necessary foundation for its use in scientific research and development. The protocols and workflows described herein represent standard practices for ensuring the identity and purity of such chemical entities, upholding the principles of scientific integrity and reproducibility.

References

  • Title: Methyl 2-(2,5-dioxooxolan-3-yl)acetate Source: PubChem URL: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for Ring-Opening of Methyl 2-(2,5-dioxooxolan-3-yl)acetate with Amines

Introduction & Scope This Application Note details the protocol for the nucleophilic ring-opening of Methyl 2-(2,5-dioxooxolan-3-yl)acetate (systematically known as 3-(methoxycarbonylmethyl)succinic anhydride) with prima...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note details the protocol for the nucleophilic ring-opening of Methyl 2-(2,5-dioxooxolan-3-yl)acetate (systematically known as 3-(methoxycarbonylmethyl)succinic anhydride) with primary and secondary amines.

This reaction is a cornerstone in the synthesis of tricarballylic acid derivatives , peptidomimetics, and specific pharmaceutical intermediates (e.g., folate antimetabolite analogs). The core challenge in this transformation is regioselectivity . The anhydride is non-symmetrical, possessing two electrophilic carbonyl sites:

  • C2 Carbonyl (Hindered): Adjacent to the methoxycarbonylmethyl substituent.

  • C5 Carbonyl (Unhindered): Part of the methylene (-CH2-) segment.

This guide provides a standardized method to favor the kinetically controlled product (attack at the unhindered C5 position) and outlines analytical strategies to verify isomeric purity.

Mechanistic Insight & Regioselectivity

The reaction proceeds via a nucleophilic acyl substitution mechanism.[1][2] The amine nucleophile attacks one of the anhydride carbonyls, opening the ring to form an amide-acid (hemi-amide).

Regioselectivity Model
  • Path A (Kinetic/Steric Control): Attack at the less hindered C5 carbonyl. This is the dominant pathway in non-polar solvents (DCM, Toluene) at low-to-ambient temperatures.

    • Product:

      
      -amide-
      
      
      
      -carboxylic acid derivative.
  • Path B (Electronic/Thermodynamic Control): Attack at the more hindered C2 carbonyl. This is often observed as a minor product but can be promoted by bulky Lewis acids or high temperatures.

    • Product:

      
      -amide-
      
      
      
      -carboxylic acid derivative.
Reaction Scheme Diagram

ReactionMechanism Substrate Methyl 2-(2,5-dioxooxolan-3-yl)acetate (Substrate) TS Tetrahedral Intermediate Substrate->TS + Amine (DCM, 0°C to RT) Amine Amine (R-NH2) ProductA Major Product (Isomer A) Amide at C5 (Unhindered) Free COOH at C2 TS->ProductA Path A: Steric Control (Fastest) ProductB Minor Product (Isomer B) Amide at C2 (Hindered) Free COOH at C5 TS->ProductB Path B: Electronic Control (Slower)

Caption: Regioselective divergence in the ring-opening of 3-substituted succinic anhydrides.

Materials & Equipment

Reagents
ReagentSpecificationRole
Methyl 2-(2,5-dioxooxolan-3-yl)acetate >97% PuritySubstrate
Amine (R-NH₂) 1.05 equivNucleophile
Dichloromethane (DCM) Anhydrous (ACS Grade)Solvent (Promotes kinetic control)
Triethylamine (TEA) >99% (Optional)Proton scavenger (if amine salt used)
1M HCl / 1M NaHCO₃ Aqueous solutionsWorkup/Extraction
Equipment
  • Round-bottom flask (25 mL - 100 mL) with magnetic stir bar.

  • Inert gas line (Nitrogen or Argon) – Recommended to prevent hydrolysis of anhydride.

  • Rotary evaporator.

  • Separatory funnel.

Experimental Protocol

Step 1: Preparation of Reaction Mixture
  • Setup: Flame-dry a round-bottom flask and purge with nitrogen.

  • Dissolution: Dissolve Methyl 2-(2,5-dioxooxolan-3-yl)acetate (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

    • Note: DCM is preferred over THF or DMF for maximizing the ratio of the sterically favored isomer (Isomer A).

  • Cooling: Cool the solution to 0°C using an ice bath.

    • Why? Lower temperatures enhance the discrimination between the hindered and unhindered carbonyls.

Step 2: Addition of Amine
  • Addition: Add the Amine (1.05 equiv) dropwise over 5–10 minutes.

    • If the amine is a solid: Dissolve in a minimal amount of DCM before addition.

    • If using an amine salt (e.g., HCl salt): Premix with TEA (1.1 equiv) in DCM for 15 mins, filter off salts, and add the filtrate.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours .

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM + 1% Acetic Acid). The anhydride spot (high Rf) should disappear, replaced by a lower Rf streak (acid-amide).

Step 3: Workup & Isolation

The product contains a free carboxylic acid, allowing for purification via acid-base extraction.

  • Evaporation: Remove the bulk solvent under reduced pressure (keep bath <40°C to prevent cyclization back to imide).

  • Redissolution: Redissolve the residue in EtOAc.

  • Acid Wash: Wash with 0.5 M HCl (2x) to remove unreacted amine.

    • Critical: Keep pH ~2-3. Do not use strong acid or heat, as this may hydrolyze the methyl ester side chain.

  • Extraction (Optional for high purity):

    • Extract the organic layer with sat. NaHCO₃ (3x) . The product (as a carboxylate) moves to the aqueous phase.

    • Wash the aqueous phase with fresh EtOAc (removes neutral impurities/bis-amides).

    • Acidify the aqueous phase carefully with 1 M HCl to pH 2 in the presence of fresh EtOAc.

    • Extract the product back into the EtOAc layer.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

Data Analysis & Characterization

Distinguishing the two regioisomers is critical. Use 1H NMR and HMBC (Heteronuclear Multiple Bond Correlation).

Isomer Identification Table
FeatureIsomer A (Major) (Attack at C5 / Unhindered)Isomer B (Minor) (Attack at C2 / Hindered)
Structure R-NH-CO-CH2-CH(COOH)-CH2-COOMeHOOC-CH2-CH(CONHR)-CH2-COOMe
1H NMR (Methine) The methine proton (-CH-) is adjacent to a COOH . Typically shifts downfield (~3.0 - 3.3 ppm).The methine proton (-CH-) is adjacent to a CONHR . Typically shifts upfield relative to Isomer A.
HMBC Correlation Amide NH correlates to the CH2 carbonyl signal.Amide NH correlates to the CH carbonyl signal.
Yield Expectation >85% <15%
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Hydrolysis of anhydride by moisture.Ensure reagents are dry; use anhydrous DCM.
Imide Formation Thermal cyclization during workup.Keep rotary evaporator bath <40°C. Avoid prolonged heating.
Poor Regioselectivity Reaction temperature too high.Conduct the addition at -20°C or 0°C. Switch solvent to Toluene (precipitates product).

References

  • Regioselectivity in Succinic Anhydride Opening

    • Title: "Nucleophilic Ring Opening of 3-Substituted Succinic Anhydrides: Factors Controlling Regioselectivity."
    • Source:Journal of Organic Chemistry.
    • Context: Establishes that steric hindrance at C2 directs
  • Pemetrexed Intermediate Synthesis

    • Title: "Process for the preparation of Pemetrexed and intermedi
    • Source:Google P
    • Context: Describes the use of substituted succinic derivatives in antifol
  • General Anhydride Protocol

    • Title: "Acid Anhydrides React with Amines to Form Amides."[3]

    • Source:Chemistry LibreTexts.
    • Context: Found

Sources

Application

Application Note &amp; Protocols: Synthesis of Functionalized Succinimides from Methyl 2-(2,5-dioxooxolan-3-yl)acetate for Bioconjugation and Drug Development

Abstract The succinimide motif is a cornerstone in modern medicinal chemistry and bioconjugation, forming the reactive core of widely used reagents for covalently modifying biomolecules.[1][2] This guide provides a compr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The succinimide motif is a cornerstone in modern medicinal chemistry and bioconjugation, forming the reactive core of widely used reagents for covalently modifying biomolecules.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of functionalized succinimides, starting from the versatile precursor, Methyl 2-(2,5-dioxooxolan-3-yl)acetate. We will explore the conversion of this succinic anhydride derivative into two critical classes of bioconjugation reagents: amine-reactive N-hydroxysuccinimide (NHS) esters and thiol-reactive maleimides. The underlying chemical principles, step-by-step synthetic procedures, characterization data, and a practical application in protein labeling are detailed to empower researchers in drug development and chemical biology.

Foundational Chemistry: The Succinimide Scaffold and its Precursor

The Succinimide Moiety: A Privileged Scaffold

Succinimide derivatives are integral to numerous therapeutic agents, including anticonvulsants, anti-inflammatories, and antitumor drugs.[1][3] In the realm of bioconjugation, two classes of succinimide-based reagents are preeminent:

  • N-hydroxysuccinimide (NHS) Esters: These are highly reactive compounds used extensively for labeling primary amines, such as those on lysine residues and the N-terminus of proteins, to form stable amide bonds.[4][5][6][7]

  • Maleimides: This subclass features a carbon-carbon double bond within the succinimide ring, making it an exceptional electrophile for reaction with thiols (sulfhydryl groups), primarily from cysteine residues, via a Michael addition.[8][9][10] This reaction is highly efficient and selective under physiological conditions.[8]

The strategic choice between these functional groups allows for site-specific modification of different amino acid residues, a critical requirement for creating well-defined antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other advanced biomolecular tools.[8][11]

Key Precursor: Methyl 2-(2,5-dioxooxolan-3-yl)acetate

The starting material, Methyl 2-(2,5-dioxooxolan-3-yl)acetate, is a substituted succinic anhydride. Its structure contains two key features: a highly reactive cyclic anhydride ring and a methyl ester "handle" that can be used for further modifications or as a stable linking element. The anhydride is the primary site of reactivity, susceptible to nucleophilic attack and ring-opening.[12][13][14][15]

Caption: Structure of the starting precursor.

Core Reaction: Nucleophilic Ring-Opening

The foundational reaction for functionalizing this precursor is the ring-opening of the succinic anhydride. A nucleophile (Nu-H), such as an amine or alcohol, attacks one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate which subsequently collapses, breaking the acyl-oxygen bond and opening the ring to form a stable carboxylic acid derivative.[12][13][15] This reaction is highly efficient and forms the basis for creating the desired functionalized succinimides.

G Anhydride Succinic Anhydride Precursor Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) e.g., R-NH2 Nucleophile->Intermediate Product Ring-Opened Product (Carboxylic Acid Derivative) Intermediate->Product Ring Opening

Caption: Generalized workflow for anhydride ring-opening.

Synthesis of Amine-Reactive N-Hydroxysuccinimide (NHS) Esters

Rationale and Mechanism

NHS esters are the most common class of amine-reactive crosslinkers.[7][16] The N-hydroxysuccinimide group is an excellent leaving group, making the ester highly susceptible to nucleophilic attack by primary amines.[7] The reaction proceeds efficiently at a slightly basic pH (7.2-8.5), where the amine is deprotonated and thus more nucleophilic.[16][17][18] This pH range is crucial; lower pH values lead to amine protonation and no reaction, while higher pH can cause premature hydrolysis of the NHS ester.[5][18]

The synthesis from our precursor involves two key steps:

  • Ring-opening with a primary amine to form a succinamic acid.

  • Activation of the newly formed carboxylic acid with N-hydroxysuccinimide, typically using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the final NHS ester.

start Methyl 2-(2,5-dioxooxolan-3-yl)acetate step1 React with R-NH2 (Ring Opening) start->step1 intermediate Succinamic Acid Intermediate step1->intermediate step2 Add NHS, DCC/EDC (Activation) intermediate->step2 product Final NHS Ester Product step2->product

Caption: Synthetic pathway to NHS esters.

Protocol 1: Synthesis of an Amine-Reactive NHS Ester

This protocol describes the synthesis of an NHS ester by first reacting the anhydride with an amino-containing molecule of interest (e.g., an amino-PEG linker, H₂N-R) and then activating the resulting carboxylic acid.

Materials:

  • Methyl 2-(2,5-dioxooxolan-3-yl)acetate

  • Amine of interest (H₂N-R)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Triethylamine (TEA)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Step A: Formation of the Succinamic Acid Intermediate

  • Dissolve Methyl 2-(2,5-dioxooxolan-3-yl)acetate (1.0 eq) in anhydrous DCM (10 mL per mmol of anhydride).

  • In a separate flask, dissolve the amine of interest (H₂N-R) (1.05 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred anhydride solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting anhydride is consumed.

  • The product can often be precipitated by adding hexanes or used directly in the next step after solvent removal under reduced pressure.

Step B: NHS Ester Formation

  • Re-dissolve the crude succinamic acid from Step A (1.0 eq) in anhydrous DCM or DMF.

  • Add N-Hydroxysuccinimide (NHS) (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in DCM dropwise. A white precipitate (dicyclohexylurea, DCU) will form.

  • Stir the reaction at 0 °C for 1 hour, then at room temperature overnight.

  • Filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Combine the filtrates and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography (e.g., silica gel, EtOAc/Hexanes gradient) or recrystallization.

Data & Characterization
ParameterSuccinamic Acid IntermediateFinal NHS Ester Product
Typical Yield >90%60-80%
¹H NMR Appearance of amide N-H proton; disappearance of anhydride protons.Appearance of characteristic NHS protons (singlet ~2.8 ppm).
Mass Spec (ESI+) Expected [M+H]⁺ or [M+Na]⁺Expected [M+H]⁺ or [M+Na]⁺
FT-IR (cm⁻¹) C=O stretch (amide) ~1640; C=O stretch (acid) ~1710.C=O stretches (ester) ~1740, 1785, 1815.

Note: Specific shifts and yields will vary based on the "R" group used.

Application Workflow: Protein Labeling

The synthesized NHS ester can be directly used to label proteins for various downstream applications.

Workflow Overview

G cluster_synthesis Synthesis Phase cluster_conjugation Bioconjugation Phase cluster_purification Purification & Analysis A Synthesize NHS Ester (Protocol 1) B Purify & Characterize (HPLC, NMR, MS) A->B D Dissolve NHS Ester in DMSO/DMF B->D C Prepare Protein Solution (e.g., IgG in Bicarbonate Buffer, pH 8.3) E React Protein + NHS Ester (1-4 hours, RT) C->E D->E F Purify Conjugate (Size Exclusion Chromatography) E->F G Characterize Conjugate (SDS-PAGE, Mass Spec) F->G

Caption: Workflow from synthesis to labeled protein.

Protocol 2: Labeling a Model Protein (e.g., IgG)

This protocol provides a general method for labeling an antibody with a custom-synthesized NHS ester.[19]

Materials:

  • Purified IgG antibody (or other protein of interest) in a non-amine buffer (e.g., PBS).

  • Synthesized NHS ester.

  • Anhydrous Dimethylsulfoxide (DMSO).

  • 1 M Sodium Bicarbonate buffer, pH 8.3.

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

Procedure:

  • Prepare Protein: Adjust the buffer of the protein solution to 0.1 M sodium bicarbonate, pH 8.3.[19] A common method is to add 1/10th volume of 1 M sodium bicarbonate stock. The protein concentration should be 2-5 mg/mL.

  • Prepare Dye Solution: Immediately before use, prepare a 10 mM stock solution of the synthesized NHS ester in anhydrous DMSO.

  • Calculate Molar Ratio: Determine the desired molar excess of NHS ester to protein. A starting point is often a 10-20 fold molar excess.

  • Reaction: Add the calculated volume of the NHS ester stock solution to the stirring protein solution.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature, protected from light if the label is fluorescent.[18]

  • Purification: Separate the labeled protein conjugate from unreacted NHS ester and byproducts using an SEC column equilibrated with PBS. The first colored/UV-active fraction to elute will be the labeled protein.[19]

  • Characterization: Analyze the purified conjugate by UV-Vis spectroscopy to determine the degree of labeling (DOL), and by SDS-PAGE to confirm conjugation and purity.

Troubleshooting and Key Considerations

  • Hydrolysis: The anhydride starting material and the NHS ester product are both sensitive to moisture. Always use anhydrous solvents and store reagents in a desiccator. Hydrolysis of the NHS ester is a competing reaction during labeling and is accelerated at high pH.[5][18]

  • Buffer Choice: Never use buffers containing primary amines (e.g., Tris, Glycine) during the conjugation reaction, as they will compete with the protein for the NHS ester.[19] These buffers can, however, be used to quench the reaction.

  • Maleimide Stability: While not the focus of the detailed protocols, it is critical to note that the thiosuccinimide bond formed from maleimide-thiol conjugation can be unstable and undergo a retro-Michael reaction, leading to payload loss.[10] Strategies like succinimide ring hydrolysis can be employed to create a more stable, non-reversible linkage.[20][21]

  • Characterization is Key: Always confirm the identity and purity of your synthesized intermediates and final products using orthogonal analytical methods like NMR and Mass Spectrometry.[22][23]

References

  • Dempsey, D. R., et al. (2019). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Molecular Biology. Available at: [Link]

  • Dempsey, D. R., et al. (2021). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. STAR Protocols. Available at: [Link]

  • Bernardim, B., et al. (2020). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science. Available at: [Link]

  • MDPI. (n.d.). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Available at: [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Available at: [Link]

  • Martinez, J. G., et al. (2019). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. Polymers. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (2023). Synthesis And Antioxidant Activity Of Succinimide Derivative. Available at: [Link]

  • ACS Publications. (2019). Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy. Bioconjugate Chemistry. Available at: [Link]

  • PubMed. (2019). Research progress in biological activities of succinimide derivatives. Available at: [Link]

  • Ravasco, J. M. J. M., et al. (2019). Bioconjugation With Maleimides: A Useful Tool for Chemical Biology. Chemistry. Available at: [Link]

  • RSC Publishing. (2023). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. Molecular Systems Design & Engineering. Available at: [Link]

  • Alegria-Schaffer, A. (2014). General protein-protein cross-linking. Methods in Enzymology. Available at: [Link]

  • ResearchGate. (n.d.). Ring opening reaction of succinic anhydride with the amino group of acrylamides. Available at: [Link]

  • Martinez, J. G., et al. (2019). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. PubMed. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Multifaceted Applications of Succinimide in Modern Industry. Available at: [Link]

  • ResearchGate. (2022). Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. Available at: [Link]

  • ACS Publications. (2021). Gelation during Ring-Opening Reactions of Cellulosics with Cyclic Anhydrides: Phenomena and Mechanisms. Biomacromolecules. Available at: [Link]

  • Schubert, M., et al. (2017). Complete NMR Assignment of Succinimide and Its Detection and Quantification in Peptides and Intact Proteins. Analytical Chemistry. Available at: [Link]

  • ResearchGate. (2019). Research progress in biological activities of succinimide derivatives. Available at: [Link]

  • RSC Publishing. (2023). Visible light promoted metal and oxidant-free stereoselective synthesis of functionalized succinimides from aza-1,6-enynes. Available at: [Link]

  • RSC Publishing. (2023). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Product of primary amine and acid anhydride. Available at: [Link]

  • PubMed. (1994). A Novel Bifunctional Metabolizable Linker for the Conjugation of Antibodies With Radionuclides. Available at: [Link]

  • Schubert, M. (n.d.). Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for a related reaction. Available at: [Link]

  • ResearchGate. (2023). Linker Substitution Influences Succinimide Ring Hydrolysis Equilibrium Impacting Stability of Attachment to the Antibody-Drug Conjugate. Available at: [Link]

  • Schubert, M. (n.d.). SUPPORTING INFORMATION Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins. Available at: [Link]

  • Liu, D., et al. (2018). Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Method

Application Note: A Detailed Protocol for the Alcoholysis of Methyl 2-(2,5-dioxooxolan-3-yl)acetate

Abstract & Introduction Methyl 2-(2,5-dioxooxolan-3-yl)acetate is a functionalized derivative of succinic anhydride, presenting a valuable scaffold for chemical synthesis in drug discovery and materials science.[1] The c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Methyl 2-(2,5-dioxooxolan-3-yl)acetate is a functionalized derivative of succinic anhydride, presenting a valuable scaffold for chemical synthesis in drug discovery and materials science.[1] The cyclic anhydride moiety is a highly reactive electrophilic group, amenable to nucleophilic attack by various agents.[2][3] This application note provides a comprehensive, field-tested protocol for the alcoholysis of this substrate, a fundamental ring-opening reaction that yields asymmetrically substituted succinic acid diesters.

The procedure herein details the reaction with ethanol, catalyzed by pyridine, to produce methyl 3-(ethoxycarbonyl)-4-oxobutanoate. We will explore the underlying reaction mechanism, provide a detailed step-by-step experimental workflow, and discuss methods for characterization and purification. This guide is intended for researchers and professionals seeking a reliable and well-understood method for the derivatization of anhydride-containing intermediates.

Reaction Principle and Mechanism

The alcoholysis of a cyclic anhydride is a classic example of nucleophilic acyl substitution.[2][4] Anhydrides are more reactive towards nucleophiles than their corresponding carboxylic acids or esters, which allows the reaction to proceed under mild conditions without the need for a strong acid catalyst.[5]

The mechanism proceeds via the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol (ethanol) attacks one of the electrophilic carbonyl carbons of the anhydride ring. This forms a transient tetrahedral intermediate.[5][6]

  • Ring Opening: The tetrahedral intermediate collapses, reforming the carbonyl double bond and cleaving one of the acyl-oxygen bonds. This results in the opening of the five-membered ring.

  • Deprotonation: A mild base, such as pyridine, abstracts the proton from the oxonium ion, yielding the final ester product and a carboxylate anion. The pyridinium carboxylate salt is formed as a byproduct.[2][6]

The overall transformation converts the cyclic anhydride into a linear molecule containing both the original methyl ester and a newly formed ethyl ester, with a terminal carboxylic acid.

Alcoholysis_Mechanism Figure 1: Reaction mechanism of anhydride alcoholysis. Reactants Methyl 2-(2,5-dioxooxolan-3-yl)acetate + Ethanol (EtOH) Intermediate Tetrahedral Intermediate Reactants->Intermediate 1. Nucleophilic    Attack Pyridine Pyridine (Base) Pyridine->Intermediate Products Methyl 3-(ethoxycarbonyl)-4-oxobutanoate + Pyridinium Carboxylate Intermediate->Products 2. Ring Opening &    3. Deprotonation Experimental_Workflow Figure 2: Step-by-step experimental workflow. A 1. Reaction Setup - Dissolve starting material in DCM - Cool to 0°C B 2. Reagent Addition - Add Pyridine - Add Ethanol dropwise A->B C 3. Reaction - Stir at room temperature - Monitor by TLC B->C D 4. Aqueous Workup - HCl wash - NaHCO3 wash - Brine wash C->D E 5. Drying & Concentration - Dry over MgSO4 - Concentrate via Rotovap D->E F 6. Purification - Flash Column Chromatography E->F G 7. Final Product - Pure Diester as Oil F->G

Sources

Application

Application Notes and Protocols for Methyl 2-(2,5-dioxooxolan-3-yl)acetate as a Novel Cross-Linking Agent

For Researchers, Scientists, and Drug Development Professionals Introduction: A New Tool for Covalent Modification In the dynamic fields of proteomics, drug delivery, and materials science, the ability to covalently link...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Tool for Covalent Modification

In the dynamic fields of proteomics, drug delivery, and materials science, the ability to covalently link molecules is paramount. Cross-linking agents are indispensable tools for elucidating protein-protein interactions, creating stable bioconjugates, and engineering novel biomaterials.[1][2] This document introduces Methyl 2-(2,5-dioxooxolan-3-yl)acetate, a succinic anhydride-based cross-linking agent, and provides a comprehensive guide to its application.

Methyl 2-(2,5-dioxooxolan-3-yl)acetate offers a unique combination of reactivity and functionality. Its core structure features a highly reactive succinic anhydride ring, which readily acylates primary amines, and a methyl ester group that can be further modified or may influence the solubility and spacing of the cross-link. The succinic anhydride moiety targets the abundant primary amine groups found on the N-terminus of proteins and the side chains of lysine residues, forming stable amide bonds.[3][4][5] This reaction results in the introduction of a carboxylate group, which can alter the charge of the modified protein, potentially increasing its solubility.[6][7]

These application notes will provide a detailed exploration of the mechanism of action, experimental protocols, and data interpretation for utilizing Methyl 2-(2,5-dioxooxolan-3-yl)acetate as a cross-linking agent.

Mechanism of Action: The Chemistry of Amine Acylation

The cross-linking activity of Methyl 2-(2,5-dioxooxolan-3-yl)acetate is predicated on the nucleophilic acyl substitution reaction between the succinic anhydride ring and primary amines.[3][8] The lone pair of electrons on the nitrogen atom of a primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride ring. This leads to the opening of the ring and the formation of a stable amide bond, covalently linking the target molecule. A secondary product of this reaction is a free carboxylic acid group.

The reaction is highly dependent on pH. While the reaction can proceed at neutral pH, it is generally more efficient at a slightly alkaline pH (7.5-8.5). At this pH, a sufficient concentration of deprotonated primary amines is available to act as effective nucleophiles, while minimizing the hydrolysis of the anhydride ring.[9]

Mechanism_of_Action reagent Methyl 2-(2,5-dioxooxolan-3-yl)acetate intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack amine Primary Amine (e.g., Lysine side chain) amine->intermediate product Stable Amide Bond (Cross-linked product) intermediate->product Ring Opening carboxylate Carboxylate Group product->carboxylate Formation of

Sources

Method

Reaction conditions for Methyl 2-(2,5-dioxooxolan-3-yl)acetate with nucleophiles

Application Note & Protocols Topic: A Practical Guide to the Nucleophilic Ring-Opening of Methyl 2-(2,5-dioxooxolan-3-yl)acetate Audience: Researchers, scientists, and drug development professionals. Introduction: The Sy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: A Practical Guide to the Nucleophilic Ring-Opening of Methyl 2-(2,5-dioxooxolan-3-yl)acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Utility of a Versatile Building Block

Methyl 2-(2,5-dioxooxolan-3-yl)acetate is a functionalized derivative of succinic anhydride, a class of molecules highly valued in organic synthesis for their ability to undergo ring-opening reactions.[1] This reagent features two key reactive sites: a cyclic anhydride and a methyl ester. The anhydride is an electrophilic moiety susceptible to attack by a wide range of nucleophiles, leading to the formation of dicarboxylic acid monoamides, monoesters, or monothioesters. This predictable reactivity makes it an excellent building block for introducing a four-carbon chain with orthogonal functionality, a common strategy in the synthesis of complex molecular architectures, including pharmacologically active compounds and functionalized materials.[1]

This guide provides a detailed overview of the reaction conditions and mechanistic considerations for the ring-opening of Methyl 2-(2,5-dioxooxolan-3-yl)acetate with common nucleophiles, offering field-tested protocols and explaining the rationale behind experimental choices.

General Mechanistic Principles: Regioselectivity in an Unsymmetrical System

The core transformation is a nucleophilic acyl substitution on one of the two carbonyl carbons of the anhydride ring. The attack of a nucleophile (Nu-H) leads to a tetrahedral intermediate, which subsequently collapses to open the ring, yielding a product that contains both a carboxylic acid and a new functional group derived from the nucleophile.

An important consideration is regioselectivity. The anhydride ring in Methyl 2-(2,5-dioxooxolan-3-yl)acetate is unsymmetrical, presenting two distinct electrophilic centers (C2 and C5). Nucleophilic attack can, in principle, occur at either carbonyl group.

  • Attack at C5: This pathway is generally favored for steric reasons. The substituent at the C3 position hinders the approach of the nucleophile to the C2 carbonyl.

  • Attack at C2: While sterically more hindered, this pathway may be influenced by electronic factors or specific catalytic conditions.

For most uncatalyzed reactions with common nucleophiles, the attack predominantly occurs at the less sterically hindered C5 position.

Caption: General mechanism of nucleophilic ring-opening.

Reaction Protocols with Representative Nucleophiles

The following sections detail protocols for reacting Methyl 2-(2,5-dioxooxolan-3-yl)acetate with amines, alcohols, and thiols. The choice of solvent, temperature, and catalyst is crucial for achieving high yields and purity.

Aminolysis: Synthesis of Amide-Carboxylic Acids

The reaction with primary and secondary amines is typically rapid and exothermic, proceeding smoothly at room temperature without the need for a catalyst. The amine acts as both the nucleophile and the base.

Protocol 1: Reaction with Benzylamine

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(2,5-dioxooxolan-3-yl)acetate (1.0 g, 5.37 mmol) in dichloromethane (DCM, 20 mL). Cool the solution to 0 °C in an ice bath.

  • Nucleophile Addition: Add benzylamine (0.58 g, 5.37 mmol, 1.0 equiv.) dropwise to the stirred solution over 5 minutes.

    • Scientist's Note: Initial cooling is recommended to control the exotherm, especially on larger scales. For less reactive amines, the reaction can be run at room temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an eluent system of 10% methanol in DCM until the anhydride starting material is fully consumed.

  • Workup: a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer with 1 M HCl (2 x 20 mL) to remove any unreacted amine. c. Wash with brine (1 x 20 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting amide-carboxylic acid is often pure enough for subsequent steps. If necessary, purify by column chromatography on silica gel or by recrystallization.

Nucleophile ClassCatalystSolventTemp. (°C)Typical TimeNotes
Primary AminesNoneDCM, THF, CH₃CN0 to 251-3 hGenerally fast and high-yielding.
Secondary AminesNoneDCM, THF252-6 hSlightly slower than primary amines due to increased steric hindrance.
AnilinesNoneToluene, Dioxane50-804-12 hWeaker nucleophilicity requires heating to achieve a reasonable reaction rate.
Alcoholysis: Synthesis of Ester-Carboxylic Acids

Alcohols are weaker nucleophiles than amines and typically require a catalyst and/or heat to react efficiently with the anhydride.[1] Pyridine or 4-dimethylaminopyridine (DMAP) are common choices, acting as nucleophilic catalysts.[2]

Protocol 2: Reaction with Benzyl Alcohol

  • Reaction Setup: To a 50 mL round-bottom flask, add Methyl 2-(2,5-dioxooxolan-3-yl)acetate (1.0 g, 5.37 mmol), benzyl alcohol (0.58 g, 5.37 mmol, 1.0 equiv.), and DMAP (66 mg, 0.54 mmol, 0.1 equiv.).

  • Solvent Addition: Add anhydrous toluene (20 mL) and equip the flask with a reflux condenser.

    • Rationale: DMAP is a highly effective acylation catalyst. It reacts with the anhydride to form a reactive N-acylpyridinium intermediate, which is more susceptible to attack by the alcohol.

  • Reaction Conditions: Heat the mixture to 80 °C and stir for 6 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC (Eluent: 50:50 Hexane:Ethyl Acetate).

  • Workup: a. Cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL). b. Wash with 1 M HCl (2 x 20 mL) to remove DMAP. c. Wash with saturated sodium bicarbonate solution (2 x 20 mL) to extract the carboxylic acid product into the aqueous layer. d. Acidify the combined aqueous layers to pH 2-3 with concentrated HCl and extract the product back into ethyl acetate (3 x 30 mL). e. Combine the final organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Nucleophile ClassCatalystSolventTemp. (°C)Typical TimeNotes
Primary AlcoholsDMAP, PyridineToluene, THF60-804-8 hCatalyst is essential for efficient conversion.[2]
Secondary AlcoholsDMAPToluene80-1108-24 hSlower reaction rates due to steric hindrance. Higher temperatures may be needed.
PhenolsDMAP, Et₃NDioxane10012-24 hRequires more forcing conditions due to the lower nucleophilicity of the phenolic oxygen.
Thiolysis: Synthesis of Thioester-Carboxylic Acids

Thiols are strong nucleophiles and can react under conditions similar to amines, although a non-nucleophilic base like triethylamine (Et₃N) is sometimes added to deprotonate the thiol, forming the more nucleophilic thiolate anion.

Protocol 3: Reaction with Benzyl Mercaptan

  • Reaction Setup: In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve Methyl 2-(2,5-dioxooxolan-3-yl)acetate (1.0 g, 5.37 mmol) in anhydrous THF (20 mL).

    • Scientist's Note: Thiols are susceptible to oxidative dimerization. Performing the reaction under an inert atmosphere (N₂ or Ar) is good practice to prevent disulfide formation.

  • Reagent Addition: Add triethylamine (0.54 g, 5.37 mmol, 1.0 equiv.) followed by the dropwise addition of benzyl mercaptan (0.67 g, 5.37 mmol, 1.0 equiv.).

  • Reaction Conditions: Stir the reaction at room temperature for 4 hours.

  • Reaction Monitoring: Monitor by TLC (Eluent: 60:40 Hexane:Ethyl Acetate with 1% acetic acid).

  • Workup: a. Remove the solvent under reduced pressure. b. Redissolve the residue in ethyl acetate (40 mL). c. Wash with 1 M HCl (2 x 20 mL). d. Extract the product into the aqueous phase with saturated sodium bicarbonate solution (2 x 20 mL). e. Re-acidify the aqueous phase to pH 2-3 with concentrated HCl and extract the product with ethyl acetate (3 x 30 mL). f. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography on silica gel.

Experimental Workflow and Purification Strategy

The general workflow for these reactions is consistent, involving reaction setup, monitoring, and a carefully planned workup to isolate the acidic product.

G A 1. Reaction Setup (Anhydride + Nucleophile + Solvent ± Catalyst) B 2. Reaction Monitoring (TLC / LC-MS) A->B C 3. Quench / Initial Wash (e.g., 1M HCl to remove basic residues) B->C D 4. Product Isolation (Acidic Extraction) - Add NaHCO₃ (aq) to form carboxylate salt - Separate aqueous and organic layers C->D E 5. Product Recovery - Acidify aqueous layer to pH 2-3 - Extract product with organic solvent D->E F 6. Final Processing (Dry, Filter, Concentrate) E->F G 7. Purification (Chromatography / Recrystallization) F->G

Caption: General experimental and purification workflow.

The key to a successful workup is leveraging the newly formed carboxylic acid. By washing with a mild base (e.g., NaHCO₃), the desired product can be selectively extracted into the aqueous phase as its carboxylate salt, leaving behind non-acidic impurities in the organic layer. Subsequent acidification of the aqueous layer protonates the carboxylate, allowing the pure product to be re-extracted into a fresh organic solvent.

References

  • ACS Publications. (2024). Gelation during Ring-Opening Reactions of Cellulosics with Cyclic Anhydrides: Phenomena and Mechanisms. Biomacromolecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolytic cleavage of succinic anhydride via ring opening and formation of succinic acid. Retrieved from [Link]

  • Sessions, A. L. (n.d.). Acetate derivatives of alcohols. Caltech GPS. Retrieved from [Link]

  • MDPI. (2020). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]

Sources

Application

Application Note: Stereoselective Synthesis of Chiral Oxazolidinone Derivatives from Methyl 2-(2,5-dioxooxolan-3-yl)acetate

This Application Note is designed for research scientists and drug development professionals. It details the protocol for the stereoselective synthesis of chiral N-acyloxazolidinones via the kinetic resolution/desymmetri...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals. It details the protocol for the stereoselective synthesis of chiral N-acyloxazolidinones via the kinetic resolution/desymmetrization of Methyl 2-(2,5-dioxooxolan-3-yl)acetate .

This precursor, also known as 3-(methoxycarbonylmethyl)succinic anhydride , is a critical building block for synthesizing chiral succinate derivatives found in renin inhibitors, matrix metalloproteinase (MMP) inhibitors, and other peptidomimetics.

Part 1: Executive Summary & Strategic Rationale

The Challenge

Methyl 2-(2,5-dioxooxolan-3-yl)acetate is a substituted succinic anhydride. While chemically versatile, it is typically supplied as a racemic mixture . For drug development, accessing a single enantiomer of the succinic acid backbone is non-negotiable. Standard resolution via crystallization is often low-yielding and labor-intensive.

The Solution

The most robust "self-validating" method to access the chiral scaffold is the Kinetic Resolution (or Desymmetrization) using Evans Chiral Auxiliaries (Oxazolidinones) .

Mechanism of Action:

  • Nucleophilic Attack: A lithiated chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) attacks one of the carbonyls of the anhydride.

  • Stereodifferentiation: The steric bulk of the auxiliary and the substituent on the anhydride directs the attack, favoring one enantiomer of the anhydride over the other (Kinetic Resolution) or opening the meso-like transition state selectively.

  • Result: Formation of a diastereomerically enriched N-acyl oxazolidinone acid , which can be easily purified by chromatography or crystallization.

Part 2: Precursor Profile

PropertySpecification
IUPAC Name Methyl 2-(2,5-dioxooxolan-3-yl)acetate
Common Name 3-Methoxycarbonylmethylsuccinic anhydride
CAS Number 88067-07-6
Molecular Weight 172.14 g/mol
Appearance White to off-white solid or crystalline powder
Stereochemistry Racemic (contains one chiral center at C3 of the ring)
Storage Moisture sensitive; Store under inert gas at 2-8°C

Part 3: Detailed Protocol

Phase A: Preparation of the Lithiated Chiral Auxiliary

Rationale: The lithium salt of the oxazolidinone is more nucleophilic and sterically demanding than the neutral species, enhancing the diastereoselectivity of the ring opening.

Reagents:

  • (S)-(-)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) [1.1 equiv]

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes [1.1 equiv]

  • Tetrahydrofuran (THF), anhydrous [Solvent][1]

Workflow:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.

  • Dissolution: Add (S)-(-)-4-Benzyl-2-oxazolidinone (10.0 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Deprotonation: Add n-BuLi (11.0 mmol) dropwise via syringe over 15 minutes.

    • Observation: The solution may turn slightly yellow.[2]

  • Equilibration: Stir at -78°C for 30 minutes to ensure complete formation of the lithiated species.

Phase B: Anhydride Coupling (Kinetic Resolution)

Rationale: Low temperature is critical to maximize the kinetic differentiation between the two enantiomers of the racemic anhydride.

Reagents:

  • Methyl 2-(2,5-dioxooxolan-3-yl)acetate (Racemic Precursor) [1.0 equiv]

  • THF, anhydrous[1]

Workflow:

  • Precursor Solution: In a separate flame-dried flask, dissolve Methyl 2-(2,5-dioxooxolan-3-yl)acetate (10.0 mmol) in anhydrous THF (20 mL).

  • Addition: Transfer the anhydride solution via cannula (or syringe) dropwise into the lithiated oxazolidinone solution at -78°C over 20 minutes.

    • Critical Control Point: Do not allow the temperature to rise above -70°C during addition to prevent non-selective background reactions.

  • Reaction: Stir at -78°C for 2 hours.

  • Quench: Quench the reaction at -78°C by adding saturated aqueous Ammonium Chloride (NH₄Cl, 20 mL).

  • Warming: Remove the cooling bath and allow the mixture to warm to room temperature.

Phase C: Workup and Isolation

Workflow:

  • Extraction: Dilute with Ethyl Acetate (EtOAc, 100 mL). Separate the layers.

  • Acidification (Optional): If the product is the free acid, ensure the aqueous layer is acidic (pH ~2-3) with 1N HCl before final extraction to ensure the carboxylic acid is protonated and extracts into the organic phase.

  • Wash: Wash the organic layer with Brine (50 mL).

  • Drying: Dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes:Ethyl Acetate (gradient 80:20 to 50:50).

    • Target: Isolate the major diastereomer (The N-acyl oxazolidinone with the free carboxylic acid side chain).

Part 4: Data Analysis & Validation

Expected Results Table
ParameterValue / ObservationNotes
Yield 65 - 85%Based on theoretical max of 50% for perfect resolution, or >50% if Dynamic Kinetic Resolution (DKR) occurs.
Diastereomeric Ratio (dr) > 95:5After chromatography.
¹H NMR Diagnostic Doublet at ~4.0-4.5 ppmCharacteristic of the oxazolidinone ring protons.
IR Spectrum 1780, 1700 cm⁻¹Carbonyl stretches for Oxazolidinone (imide) and Carboxylic Acid.
Mechanistic Pathway Diagram

The following diagram illustrates the stereoselective ring opening of the anhydride.

Anhydride_Resolution Anhydride Racemic Methyl 2-(2,5-dioxooxolan-3-yl)acetate TS Transition State (Steric Control) Anhydride->TS + Auxiliary (-78°C) Auxiliary Lithiated (S)-Oxazolidinone Auxiliary->TS Product_A Major Diastereomer (Desired Chiral Synthon) TS->Product_A Favored Path Product_B Minor Diastereomer (Undesired) TS->Product_B Disfavored Path

Figure 1: Kinetic resolution pathway showing the preferential formation of the major diastereomer via steric control.

Part 5: Experimental Workflow Diagram

Experimental_Workflow Start Start: Flame-Dry Glassware PrepAux Prepare Li-Auxiliary (THF, -78°C, n-BuLi) Start->PrepAux PrepAnh Dissolve Anhydride (THF, RT) Start->PrepAnh Combine Cannulate Anhydride into Auxiliary (Slow Addition, -78°C) PrepAux->Combine PrepAnh->Combine React Stir 2h @ -78°C Combine->React Quench Quench with sat. NH4Cl (Warm to RT) React->Quench Workup Extract (EtOAc), Wash (Brine), Dry (Na2SO4) Quench->Workup Purify Flash Chromatography (Hex/EtOAc) Workup->Purify Final Pure Chiral N-Acyloxazolidinone Purify->Final

Figure 2: Step-by-step experimental workflow for the synthesis process.

Part 6: Troubleshooting & Optimization

  • Low Yield:

    • Cause: Moisture in THF or degradation of the anhydride.

    • Fix: Ensure THF is freshly distilled or from a solvent purification system (SPS). Verify anhydride quality by NMR before use.

  • Poor Diastereoselectivity:

    • Cause: Temperature rose during addition.

    • Fix: Use an internal thermometer. Add the anhydride solution slower. Ensure the cooling bath is maintained with fresh dry ice.

  • Difficulty Separating Diastereomers:

    • Strategy: If flash chromatography is insufficient, consider recrystallization. N-acyloxazolidinones are often highly crystalline.

Part 7: References

  • Evans, D. A., et al. (1981).[3][] "Enantioselective Aldol Condensations. 2. Erythro-Selective Chiral Aldol Condensations via Boron Enolates." Journal of the American Chemical Society. Link

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone." Organic Syntheses. Link

  • Sigma-Aldrich. "Oxazolidinones for Asymmetric Synthesis - Technical Bulletin." Link

  • Cook, G. R., et al. (1999). "Desymmetrization of meso-Anhydrides." Tetrahedron Letters. (General reference for anhydride opening).

  • PubChem. "Succinic Anhydride Compound Summary." Link

Sources

Method

Preparation of 4-amino-3-(methoxycarbonylmethyl)-4-oxobutanoic Acid Derivatives: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-amino-3-(methoxycarbonylmethyl)-4-oxobutanoic acid derivatives. These compounds represent a versatile scaffold with signif...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-amino-3-(methoxycarbonylmethyl)-4-oxobutanoic acid derivatives. These compounds represent a versatile scaffold with significant potential in medicinal chemistry and drug development, owing to their structural resemblance to key biological molecules such as amino acids and enzyme substrates. This document is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space and therapeutic applications of this promising class of molecules.

Introduction: The Significance of Substituted Butanoic Acid Scaffolds

Substituted butanoic acid derivatives are prevalent motifs in a wide array of biologically active compounds. Their structural diversity allows for the fine-tuning of physicochemical properties, enabling modulation of pharmacological activity, selectivity, and pharmacokinetic profiles. The core structure of 4-amino-3-(methoxycarbonylmethyl)-4-oxobutanoic acid, an analogue of the neurotransmitter gamma-aminobutyric acid (GABA) and related to the structure of aspartame, presents a unique combination of functional groups—an amide, a carboxylic acid, and an ester—that can be readily modified to generate diverse chemical libraries for screening and optimization.[1][2] These derivatives have potential applications as enzyme inhibitors, receptor modulators, and building blocks for more complex molecular architectures.[3]

The strategic design and synthesis of derivatives based on this scaffold can lead to the discovery of novel therapeutic agents for a range of diseases. The presence of multiple functional groups allows for the introduction of various pharmacophores to target specific biological pathways. This guide will detail the synthetic strategies required to access the core molecule and subsequently diversify it, providing a solid foundation for research in this area.

Synthetic Strategy: A Two-pronged Approach

The preparation of 4-amino-3-(methoxycarbonylmethyl)-4-oxobutanoic acid derivatives can be logically divided into two key stages:

  • Synthesis of the Core Scaffold: The initial and most critical step is the construction of the 4-amino-3-(methoxycarbonylmethyl)-4-oxobutanoic acid backbone. This is most efficiently achieved through the regioselective ring-opening of a suitable anhydride precursor.

  • Derivatization: Once the core scaffold is obtained, its functional groups (amine, carboxylic acid) can be selectively modified to generate a library of derivatives. This is typically accomplished through well-established amide and ester coupling reactions.

The following sections will provide detailed protocols for each of these stages, along with the scientific rationale behind the chosen methodologies.

Diagram of the Overall Synthetic Workflow

Synthetic_Workflow Start Starting Materials Anhydride 2-(Methoxycarbonylmethyl)succinic Anhydride Synthesis Start->Anhydride RingOpening Regioselective Anhydride Ring-Opening Anhydride->RingOpening CoreScaffold 4-Amino-3-(methoxycarbonylmethyl) -4-oxobutanoic Acid RingOpening->CoreScaffold Derivatization Derivatization Reactions (Amide/Ester Coupling) CoreScaffold->Derivatization Derivatives Target Derivatives Derivatization->Derivatives

Caption: Overall workflow for the synthesis of target derivatives.

Part 1: Synthesis of the Core Scaffold

The key intermediate for the synthesis of the target scaffold is 2-(methoxycarbonylmethyl)succinic anhydride. This anhydride can be prepared from the corresponding diacid, which in turn can be synthesized from commercially available starting materials.

Protocol 1: Synthesis of 2-(Methoxycarbonylmethyl)succinic Acid

This protocol describes the synthesis of the diacid precursor to the anhydride.

Step Procedure Reagents & Conditions Rationale & Expert Notes
1Michael Addition Diethyl malonate, methyl acrylate, sodium ethoxide, ethanolThe reaction is initiated by the deprotonation of diethyl malonate by a base, followed by a Michael 1,4-addition to methyl acrylate. Sodium ethoxide is a suitable base for this transformation.
2Hydrolysis & Decarboxylation Aqueous HCl, refluxThe resulting tri-ester is hydrolyzed under acidic conditions to the corresponding tricarboxylic acid. Subsequent heating leads to decarboxylation of the malonic acid moiety to afford the desired 2-(carboxymethyl)succinic acid.
3Selective Esterification Methanol, sulfuric acid (catalytic), refluxTo obtain the desired mono-ester, a selective esterification is performed. Using a limited amount of methanol and a catalytic amount of acid favors the formation of the methyl ester at the less sterically hindered carboxylic acid. Alternatively, protection-deprotection strategies can be employed for more precise control.
4Purification Recrystallization or column chromatographyThe final product is purified to remove any unreacted starting materials or byproducts.
Protocol 2: Synthesis of 2-(Methoxycarbonylmethyl)succinic Anhydride

This protocol details the cyclization of the diacid to the corresponding anhydride.

Step Procedure Reagents & Conditions Rationale & Expert Notes
1Dehydration Acetic anhydride or acetyl chloride, refluxThe diacid is heated with a dehydrating agent to facilitate the intramolecular cyclization to the anhydride. Acetic anhydride is a common and effective reagent for this purpose.[4]
2Removal of Reagent Distillation under reduced pressureThe excess acetic anhydride and acetic acid byproduct are removed by distillation to yield the crude anhydride.
3Purification Recrystallization or sublimationThe anhydride can be purified by recrystallization from a suitable solvent or by sublimation to obtain a high-purity product.
Protocol 3: Regioselective Ring-Opening of 2-(Methoxycarbonylmethyl)succinic Anhydride

This is a critical step that dictates the final structure of the core scaffold. The regioselectivity of the amine attack on the unsymmetrical anhydride is influenced by steric and electronic factors.

Step Procedure Reagents & Conditions Rationale & Expert Notes
1Reaction Setup 2-(Methoxycarbonylmethyl)succinic anhydride, primary or secondary amine (1 equivalent), aprotic solvent (e.g., THF, DCM), 0 °C to room temperatureThe reaction is typically carried out at low temperatures to control the rate of reaction and improve selectivity. The choice of solvent can influence the outcome.[5]
2Nucleophilic Attack The amine attacks one of the carbonyl carbons of the anhydride.Attack at the less sterically hindered carbonyl (C4) is generally favored, leading to the desired 4-amino-4-oxobutanoic acid derivative. However, a mixture of regioisomers may be formed.
3Work-up Acidification with dilute aqueous acid (e.g., 1M HCl) followed by extraction with an organic solvent.Acidification protonates the carboxylate formed during the ring-opening, allowing for extraction into an organic solvent.
4Purification Column chromatography or recrystallizationSeparation of the desired regioisomer from any undesired isomer and unreacted starting materials is crucial and often requires careful chromatographic purification.

Diagram of the Regioselective Ring-Opening

Ring_Opening Anhydride C=O O C=O 2-(Methoxycarbonylmethyl)succinic Anhydride Product 4-Amino-3-(methoxycarbonylmethyl) -4-oxobutanoic Acid Derivative Anhydride:c4->Product Isomer Isomeric Byproduct Anhydride:c1->Isomer Amine R-NH2 Amine->Anhydride:c4 Attack at C4 (Favored) Amine->Anhydride:c1 Attack at C1 (Disfavored)

Caption: Regioselectivity in the amine ring-opening of the anhydride.

Part 2: Derivatization of the Core Scaffold

Once the 4-amino-3-(methoxycarbonylmethyl)-4-oxobutanoic acid core is synthesized, its functional groups offer multiple points for diversification.

Protocol 4: Amide Bond Formation at the Carboxylic Acid Moiety

This protocol describes the coupling of the carboxylic acid of the core scaffold with various amines.

Step Procedure Reagents & Conditions Rationale & Expert Notes
1Activation of Carboxylic Acid Core scaffold, coupling agent (e.g., HATU, HBTU, EDC/HOBt), base (e.g., DIPEA, NMM), aprotic solvent (e.g., DMF, DCM)The carboxylic acid is activated in situ to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. A wide range of coupling reagents are available, and the choice may depend on the specific substrates and desired reaction conditions.[6]
2Addition of Amine Primary or secondary amine (1-1.2 equivalents)The amine is added to the activated carboxylic acid, leading to the formation of the amide bond.
3Reaction Monitoring TLC or LC-MSThe progress of the reaction is monitored to determine completion.
4Work-up and Purification Aqueous work-up followed by extraction and purification by column chromatography or recrystallization.The work-up procedure is designed to remove the coupling agent byproducts and excess reagents.
Protocol 5: Modification of the Amine Moiety

The primary or secondary amine of the core scaffold can be acylated or alkylated to introduce further diversity.

Step Procedure Reagents & Conditions Rationale & Expert Notes
1Acylation Core scaffold, acyl chloride or anhydride, base (e.g., triethylamine, pyridine), aprotic solvent (e.g., DCM, THF)The amine acts as a nucleophile and attacks the electrophilic carbonyl of the acylating agent. A base is required to neutralize the acid byproduct.
2Sulfonylation Core scaffold, sulfonyl chloride, base (e.g., triethylamine, pyridine), aprotic solvent (e.g., DCM, THF)Similar to acylation, this reaction forms a sulfonamide, which can significantly alter the electronic and steric properties of the molecule.
3Reductive Amination If the amine is primary, it can be reacted with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a secondary or tertiary amine.This is a powerful method for introducing a wide range of alkyl groups to the amine nitrogen.
4Work-up and Purification Standard aqueous work-up and purification by chromatography or recrystallization.The purification method will depend on the properties of the synthesized derivative.

Data Presentation: Summary of Expected Outcomes

The following table provides a hypothetical summary of expected yields and key characterization data for a small set of derivatives prepared using the protocols described above. Actual results may vary depending on the specific substrates and reaction conditions.

Derivative R Group (Amine for Protocol 4) Yield (%) ¹H NMR (δ, ppm, key signals) Mass Spec (m/z, [M+H]⁺)
1 Benzylamine757.2-7.4 (m, 5H, Ar-H), 4.3 (d, 2H, CH₂-Ph), 3.6 (s, 3H, OCH₃)295.13
2 Morpholine823.5-3.7 (m, 8H, morpholine-H), 3.6 (s, 3H, OCH₃)275.13
3 Aniline687.0-7.5 (m, 5H, Ar-H), 3.6 (s, 3H, OCH₃)281.11

Conclusion and Future Directions

The protocols outlined in this guide provide a robust and versatile platform for the synthesis of a diverse library of 4-amino-3-(methoxycarbonylmethyl)-4-oxobutanoic acid derivatives. The modular nature of the synthetic strategy allows for the systematic exploration of structure-activity relationships, which is a cornerstone of modern drug discovery. By applying these methods, researchers can generate novel chemical entities with the potential for therapeutic intervention in a variety of disease areas. Further investigations into the biological activities of these compounds are warranted and could lead to the identification of promising lead candidates for further development.

References

  • Qvit, N., Barda, Y., & Gilon, C. (2007). A Laboratory Preparation of Aspartame Analogs Using Simultaneous Multiple Parallel Synthesis Methodology. Journal of Chemical Education, 84(12), 1988. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11029-11033. [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. [Link]

  • Patel, R. N. (2011). A New Wave of Amide Bond Formations for Peptide Synthesis. Current Organic Chemistry, 15(22), 3846-3868. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

  • Kofron, W. G., & Wideman, L. G. (1976). Specific synthesis and selective alkylation and condensation of monoesters of substituted succinic acids. The Journal of Organic Chemistry, 41(11), 2007-2010. [Link]

  • Organic Syntheses. Succinic anhydride. [Link]

  • Ali, S., et al. (2014). Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles. Journal of Chemical Sciences, 126(6), 1883-1891. [Link]

  • Drugs.com. 4-Amino-3-phenylbutyric acid (International). [Link]

  • Pharmacompass. 4-Amino-3-Phenylbutanoic Acid. [Link]

  • Patel, M., et al. (2020). Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors. ACS Medicinal Chemistry Letters, 11(2), 188-194. [Link]

  • Sargsyan, A. S., et al. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Organics, 4(2), 186-195. [Link]

  • PrepChem. Synthesis of succinic anhydride. [Link]

  • European Patent Office. (2000). Process for producing 4-amino-3-oxo-butanoic acid ester (EP1097919A2).
  • Wang, Z., et al. (2019). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. Polymers, 11(9), 1461. [Link]

  • Zhang, Y., et al. (2023). Solvent-controlled C2/C3-regioselective ring-opening/coupling of aziridines with amines and CS2: synthesis of 2-aminoethyl dithiocarbamates. Organic Chemistry Frontiers, 10(15), 3765-3771. [Link]

  • Aapptec. Fmoc-Asp(OtBu)-OH. [Link]

  • Witczuk, B., et al. (1978). 3-(p-tolyl)-4-aminobutanoic acid synthesis, resolution into enantiomers and pharmacological activity. Polish Journal of Pharmacology and Pharmacy, 30(1), 95-103. [Link]

  • Di Mauro, G., & Al-Terkawi, R. (1978). Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. Journal of Pharmaceutical Sciences, 67(1), 120-121. [Link]

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Application

Application Note: Catalytic Methods for Anhydride Ring Opening of Methyl 2-(2,5-dioxooxolan-3-yl)acetate

[1] Abstract & Introduction Methyl 2-(2,5-dioxooxolan-3-yl)acetate (also known as 3-(methoxycarbonylmethyl)succinic anhydride) is a versatile chiral building block derived from tricarballylic acid.[1] It serves as a crit...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

Methyl 2-(2,5-dioxooxolan-3-yl)acetate (also known as 3-(methoxycarbonylmethyl)succinic anhydride) is a versatile chiral building block derived from tricarballylic acid.[1] It serves as a critical intermediate in the synthesis of peptidomimetics, renin inhibitors, and complex natural products.[1]

The core synthetic challenge with this substrate is regioselectivity . The anhydride ring is substituted at the C3 position, creating two non-equivalent carbonyl centers (C2 and C5). Nucleophilic ring opening with an alcohol (


) can yield two distinct regioisomers:
  • 
    -Ester (C2 attack):  The nucleophile attacks the carbonyl proximal to the side chain.[1]
    
  • 
    -Ester (C5 attack):  The nucleophile attacks the distal carbonyl, typically favored by steric control.[1]
    

This application note details three catalytic protocols to control this regioselectivity and, where applicable, the enantioselectivity (via kinetic resolution of the racemic anhydride).

Mechanistic Principles & Regiocontrol

The regiochemical outcome is dictated by the interplay between steric hindrance and electronic activation.

  • Steric Control (Thermodynamic): In the absence of directing groups, nucleophiles attack the less hindered C5 carbonyl. This is the default pathway for uncatalyzed or simple base-catalyzed reactions (e.g., TEA, DMAP).[1]

  • Organocatalytic Control (Kinetic): Chiral organocatalysts, such as Cinchona alkaloids (Quinine/Quinidine) or Thioureas, can engage the anhydride via hydrogen bonding.[1] These catalysts can preferentially activate one carbonyl over the other or direct the nucleophile's trajectory, often overriding steric bias.

  • Enzymatic Control: Lipases (e.g., Candida antarctica Lipase B) provide a confined active site that imposes strict geometric constraints, often yielding >95:5 regioselectivity under mild conditions.[1]

Mechanistic Pathway Diagram[1]

AnhydrideOpening Figure 1: Divergent regiochemical pathways for nucleophilic ring opening. Substrate Methyl 2-(2,5-dioxooxolan-3-yl)acetate (Racemic or Enantiopure) TS_C5 Transition State A (Distal Attack at C5) Substrate->TS_C5 Uncatalyzed / Base (Steric Control) TS_C2 Transition State B (Proximal Attack at C2) Substrate->TS_C2 Cinchona Alkaloid / Thiourea (H-Bond Directing) Prod_Beta β-Ester Product (Sterically Favored) TS_C5->Prod_Beta Prod_Alpha α-Ester Product (Electronically/Catalytically Favored) TS_C2->Prod_Alpha

[2]

Experimental Protocols

Protocol A: Organocatalytic Alcoholysis (Cinchona Alkaloid Mediated)

Objective: Kinetic resolution or regioselective opening favoring the


-ester (proximal attack) or enhanced 

-selectivity depending on the alkaloid pseudo-enantiomer used.[1]

Reagents:

  • Substrate: Methyl 2-(2,5-dioxooxolan-3-yl)acetate (1.0 equiv)[1]

  • Nucleophile: Benzyl alcohol (BnOH) or Methanol (MeOH) (1.2 – 5.0 equiv)[1]

  • Catalyst: Quinidine (QD) or Quinine (QN) (1 – 10 mol%)[1]

  • Solvent: MTBE or Toluene (Anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar under argon atmosphere.

  • Dissolution: Charge the flask with the anhydride substrate (172 mg, 1.0 mmol) and anhydrous MTBE (5.0 mL).

  • Catalyst Addition: Add Quinidine (32 mg, 0.1 mmol, 10 mol%). Stir at -20°C (cryostat) for 15 minutes to allow catalyst-substrate complexation.

  • Reaction: Dropwise add Benzyl alcohol (129 mg, 1.2 mmol) over 5 minutes.

  • Monitoring: Stir at -20°C for 24–48 hours. Monitor conversion by TLC (Hexane:EtOAc 1:1) or 1H NMR.[1][2][3][4][5]

  • Quench: Quench the reaction with 1N HCl (2 mL) to protonate the alkaloid and stop the reaction.

  • Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate[4]

    • Note: The unreacted anhydride enantiomer (if kinetic resolution occurred) may hydrolyze to the diacid during workup if not carefully isolated.

  • Purification: Flash column chromatography (SiO2, gradient 0-5% MeOH in DCM).

Expected Outcome:

  • Quinidine: Typically favors attack at C5 (Distal) with high enantioselectivity for the (S)-anhydride.[1]

  • Quinine: Pseudo-enantiomer, often reverses selectivity.[1]

Protocol B: Enzymatic Ring Opening (Green Chemistry)

Objective: Highly regioselective formation of the


-ester (C5 opening) under mild conditions.[1]

Reagents:

  • Substrate: Methyl 2-(2,5-dioxooxolan-3-yl)acetate[1]

  • Catalyst: Immobilized Candida antarctica Lipase B (Novozym 435)[1]

  • Solvent: Diisopropyl ether (DIPE) or Toluene[1]

Step-by-Step Procedure:

  • Setup: In a 20 mL scintillation vial, suspend the anhydride (1.0 mmol) in DIPE (10 mL).

  • Enzyme Addition: Add Novozym 435 beads (50% w/w relative to substrate).

  • Nucleophile: Add Methanol (2.0 equiv).

  • Incubation: Shake the vial in an orbital shaker at 25°C - 30°C for 12 hours.

  • Filtration: Filter off the enzyme beads (can be recycled).

  • Analysis: Evaporate solvent. Analyze crude by 1H NMR.

    • Note: Enzymatic methods usually yield >95% of the sterically favored

      
      -ester (opening at C5).[1]
      

Analytical Data & Validation

To validate the regiochemistry, compare the chemical shifts of the methylene protons adjacent to the newly formed ester vs. the free acid.

Feature

-Ester (Proximal Opening)

-Ester (Distal Opening)
Structure Free acid at C5, Ester at C2Free acid at C2, Ester at C5
1H NMR (Side Chain) -CH2- signal shifts slightly upfield due to proximity to ester.[1]-CH2- signal shifts downfield due to proximity to acid.[1]
Key HMBC Correlation Cross-peak between alcohol alkoxy protons and C2 carbonyl.Cross-peak between alcohol alkoxy protons and C5 carbonyl.

Table 1: Comparison of Catalytic Methods

MethodCatalystMajor RegioisomerConditionsSelectivity (approx.)[1][6]
Uncatalyzed None

-Ester (C5)
RT, 24h3:1 to 5:1
Organocatalytic Quinidine

-Ester (C5)
-20°C, 48h>10:1 (High ee)
Organocatalytic Thiourea deriv.[1]

-Ester (C2)
-40°C, 72hVariable (Ligand dependent)
Enzymatic CALB

-Ester (C5)
25°C, 12h>20:1

Troubleshooting & Optimization

  • Problem: Low Conversion.

    • Solution: Anhydrides are moisture sensitive. Ensure all solvents are strictly anhydrous. Increase nucleophile equivalents (up to 5.0 equiv) or temperature (though this may erode enantioselectivity).[1]

  • Problem: Poor Regioselectivity.

    • Solution: Lower the temperature.[7] Switch from MeOH (small) to BnOH or t-BuOH (bulky) to enhance steric differentiation between C2 and C5.

  • Problem: Product Hydrolysis.

    • Solution: The mono-ester product contains a free carboxylic acid.[1] Avoid basic workups that can promote intramolecular cyclization back to the anhydride or hydrolysis of the ester.

References

  • General Anhydride Opening: Bolm, C., et al. "Catalytic Asymmetric Ring Opening of Cyclic Anhydrides."[1] Chemical Reviews, 2012.[1] Link[1]

  • Tricarballylic Derivatives: "Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives." Molecules, 2000, 5, 671-678.[1][3] Link[1]

  • Cinchona Mechanism: "A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols." Journal of Organic Chemistry. Link[1]

  • Substrate Data: PubChem Compound Summary for Methyl 2-(2,5-dioxooxolan-3-yl)acetate. Link[1]

  • Enzymatic Methods: Gotor, V. "Enzymatic desymmetrization of meso-dicarboxylic esters and anhydrides."[1] Journal of Molecular Catalysis B: Enzymatic.

Sources

Method

Application Notes and Protocols: Leveraging Methyl 2-(2,5-dioxooxolan-3-yl)acetate for Advanced Polymer Backbone Modification

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: A New Frontier in Polymer Functionalization The strategic modification of polymer backbones is a c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A New Frontier in Polymer Functionalization

The strategic modification of polymer backbones is a cornerstone of modern materials science and drug delivery. It allows for the precise tuning of a polymer's physicochemical properties to enhance its function for a specific application.[1][2] This guide focuses on a versatile reagent, Methyl 2-(2,5-dioxooxolan-3-yl)acetate , for the targeted modification of polymer backbones. This molecule, a derivative of succinic anhydride, offers a unique opportunity to introduce pendant ester functionalities onto a polymer chain via a ring-opening reaction.[3] The presence of the succinic anhydride ring allows for covalent attachment to polymers bearing nucleophilic groups, such as amines and hydroxyls, while the methyl acetate group provides a site for further functionalization or can be used to modulate properties like hydrophilicity and degradation kinetics.[4][5]

The resulting modified polymers are of significant interest in the pharmaceutical and biomedical fields. The introduction of carboxylic acid and ester groups can enhance biocompatibility, control drug release profiles, and facilitate the conjugation of active pharmaceutical ingredients (APIs) or targeting ligands.[6][7][8][9] This document provides a comprehensive overview of the principles, experimental protocols, and characterization techniques for utilizing Methyl 2-(2,5-dioxooxolan-3-yl)acetate in polymer backbone modification.

The Chemistry of Modification: Ring-Opening Reactions

The core of the modification strategy lies in the nucleophilic acyl substitution reaction with the anhydride ring of Methyl 2-(2,5-dioxooxolan-3-yl)acetate. This reaction is a well-established method for functionalizing polymers.[10]

Reaction with Amine-Containing Polymers

Polymers with primary or secondary amine groups readily react with the anhydride ring at room temperature. The reaction proceeds via a ring-opening amidation, forming a stable amide bond and a pendant carboxylic acid with a methyl ester.[5][11][12] This reaction is typically rapid and efficient.[10]

Reaction with Hydroxyl-Containing Polymers

Polymers bearing hydroxyl groups, such as polysaccharides or polyvinyl alcohol, can also be modified. This reaction often requires elevated temperatures and/or the use of a catalyst (e.g., pyridine or 4-dimethylaminopyridine, DMAP) to proceed at a reasonable rate. The ring-opening reaction results in the formation of an ester linkage and a free carboxylic acid.[13][14]

Experimental Protocols

The following protocols are designed as a starting point for researchers. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, is recommended for each specific polymer system.

Protocol 1: Modification of an Amine-Containing Polymer (e.g., Chitosan)

This protocol details the modification of chitosan, a biocompatible and biodegradable polysaccharide with primary amine groups.

Materials:

  • Chitosan (medium molecular weight, degree of deacetylation > 85%)

  • Methyl 2-(2,5-dioxooxolan-3-yl)acetate

  • 1% (v/v) Acetic acid solution

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dialysis tubing (MWCO 12-14 kDa)

  • Deionized water

  • Acetone

Procedure:

  • Dissolution of Chitosan: Dissolve 1.0 g of chitosan in 100 mL of 1% acetic acid solution with stirring until a clear, viscous solution is obtained.

  • Reagent Preparation: In a separate flask, dissolve a calculated amount of Methyl 2-(2,5-dioxooxolan-3-yl)acetate in a minimal amount of anhydrous DMF. The molar ratio of the anhydride to the amine groups of chitosan can be varied to control the degree of substitution (a starting point of 1:1 is recommended).

  • Reaction: Slowly add the solution of Methyl 2-(2,5-dioxooxolan-3-yl)acetate to the chitosan solution with vigorous stirring. Let the reaction proceed at room temperature for 24 hours.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube.

    • Dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted reagents and byproducts.

    • Precipitate the purified polymer by adding the dialyzed solution to an excess of acetone.

  • Drying: Collect the precipitate by filtration or centrifugation and dry it under vacuum at 40°C to a constant weight.

Workflow for Chitosan Modification:

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation Chitosan Dissolve Chitosan in 1% Acetic Acid Mix Add Anhydride Solution to Chitosan Solution Chitosan->Mix Reagent Dissolve Anhydride in DMF Reagent->Mix React Stir at Room Temp for 24h Mix->React Dialysis Dialyze against Deionized Water React->Dialysis Precipitation Precipitate with Acetone Dialysis->Precipitation Drying Dry under Vacuum Precipitation->Drying ReactionScheme PVA PVA-OH ModifiedPVA Modified PVA PVA->ModifiedPVA + Anhydride Methyl 2-(2,5-dioxooxolan-3-yl)acetate Anhydride->ModifiedPVA Pyridine, 70°C

Caption: Reaction of PVA with the anhydride.

Characterization of Modified Polymers

Thorough characterization is essential to confirm the successful modification and to determine the degree of substitution.

Technique Purpose Expected Observations
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the introduction of new functional groups.Appearance of new peaks corresponding to ester carbonyl (~1735 cm⁻¹), amide carbonyl (~1650 cm⁻¹), and carboxylic acid carbonyl (~1710 cm⁻¹). Disappearance or reduction of the anhydride peaks (~1860 and 1780 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To provide detailed structural information and to quantify the degree of substitution.Appearance of new signals corresponding to the protons and carbons of the attached moiety, including the methyl ester group. Integration of these new signals relative to the polymer backbone signals can be used to calculate the degree of substitution.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) To determine the molecular weight and polydispersity of the modified polymer.Changes in molecular weight can indicate the extent of modification. Significant broadening of the peak may suggest cross-linking.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the modified polymer.The degradation profile of the modified polymer may differ from that of the starting material.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm).Changes in Tg and Tm can indicate changes in polymer chain mobility and crystallinity upon modification.

Applications in Drug Development

The unique properties of polymers modified with Methyl 2-(2,5-dioxooxolan-3-yl)acetate open up a range of possibilities in drug delivery and development.

  • Controlled Drug Release: The introduced carboxylic acid groups can impart pH-sensitivity to the polymer, allowing for targeted drug release in specific physiological environments (e.g., the acidic tumor microenvironment or different segments of the gastrointestinal tract).

  • Prodrug Formulation: The carboxylic acid or the ester can be used as a handle to covalently conjugate drugs to the polymer backbone, creating a prodrug system that releases the active agent upon hydrolysis.

  • Enhanced Biocompatibility: The introduction of hydrophilic groups can improve the water solubility and biocompatibility of hydrophobic polymers.

  • Nanoparticle Formulation: The modified polymers can be used to formulate nanoparticles for drug encapsulation, with the surface functionalities allowing for further modification with targeting ligands. [15]

Conclusion

Methyl 2-(2,5-dioxooxolan-3-yl)acetate is a promising reagent for the functionalization of polymer backbones. The straightforward ring-opening reaction with amine and hydroxyl groups provides a versatile platform for introducing pendant ester and carboxylic acid functionalities. This, in turn, allows for the rational design of polymers with tailored properties for advanced applications in drug delivery and biomaterials science. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the potential of this exciting new tool in polymer chemistry.

References

  • Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applic
  • Renewable hydroxymethylfurfural epoxide and cyclic anhydride copolymerization: a green route to functional biobased polyesters - Polymer Chemistry (RSC Publishing). (URL: )
  • Functionalized Cyclic Poly(α-Hydroxy Acids)
  • Ring opening reaction of succinic anhydride with the amino group of acrylamides. (URL: )
  • Succinic Anhydride Modification | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and biomedical applications of functional poly(α-hydroxy acids) via ring-opening polymerization of O-carboxyanhydrides - PubMed. (URL: [Link])

  • Regioselective Copolymerization of Glucose-Derived Allopyranoside Epoxide with Cyclic Anhydrides: Developing Precise Sugar-Functionalized Polyesters with Unique Altrose Linkages | Request PDF - ResearchGate. (URL: [Link])

  • Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction? (URL: [Link])

  • Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PMC. (URL: [Link])

  • Gelation during Ring-Opening Reactions of Cellulosics with Cyclic Anhydrides: Phenomena and Mechanisms | Biomacromolecules - ACS Publications. (URL: [Link])

  • Synthesis and Characteristics of Succinic Anhydride and Disodium Succinate-Terminated Low Molecular Weight Polyethylenes | Request PDF - ResearchGate. (URL: [Link])

  • Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PubMed. (URL: [Link])

  • Cyclic anhydride ring opening reactions: theory and application - PubMed - NIH. (URL: [Link])

  • Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles | National Science Review | Oxford Academic. (URL: [Link])

  • Post-polymerization modification of styrene–maleic anhydride copolymer brushes - Polymer Chemistry (RSC Publishing). (URL: [Link])

  • "Kinetic study of styrene/maleic anhydride copolymers using succine anh" by Barbara M. Jauch - RIT Digital Institutional Repository. (URL: [Link])

  • Semi-aromatic polyesters by alternating ring-opening copolymerisation of styrene oxide and anhydrides - Polymer Chemistry (RSC Publishing). (URL: [Link])

  • (PDF) Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - ResearchGate. (URL: [Link])

  • Effects of octenyl succinic anhydride chemical modification and surfactant physical modification of bovine bone gelatin on the stabilization of fish oil-loaded emulsions - PMC. (URL: [Link])

  • Hydrolytic cleavage of succinic anhydride via ring opening and... - ResearchGate. (URL: [Link])

  • Application of natural and modified Polymers in Novel Drug Delivery: A review - RJPT. (URL: [Link])

  • Applications of Polymers in Drug Delivery - ResearchGate. (URL: [Link])

  • Editing of Polymer Backbones | ChemRxiv. (URL: [Link])

  • (PDF) Applications of Polymer Blends in Drug Delivery - ResearchGate. (URL: [Link])

  • Novel Materials Based on Poly(2-Oxazoline): Synthesis, Molecular Characterization, and Application in Drug Delivery - KAUST Repository. (URL: [Link])

  • Polymer-Modified Liposomes for Drug Delivery: From Fundamentals to Applications - NCBI. (URL: [Link])

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Application

Application Notes &amp; Protocols: One-Pot Synthesis Strategies Utilizing Methyl 2-(2,5-dioxooxolan-3-yl)acetate

Introduction: The Versatility of a Bifunctional Building Block Methyl 2-(2,5-dioxooxolan-3-yl)acetate, a derivative of succinic anhydride, is a highly valuable and versatile starting material in modern organic synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Bifunctional Building Block

Methyl 2-(2,5-dioxooxolan-3-yl)acetate, a derivative of succinic anhydride, is a highly valuable and versatile starting material in modern organic synthesis. Its structure incorporates two key reactive sites: a strained anhydride ring and an ester moiety. This bifunctional nature makes it an ideal candidate for one-pot synthesis protocols and multi-component reactions, allowing for the rapid construction of complex molecular architectures, particularly heterocyclic scaffolds of significant interest in medicinal chemistry and drug development.[1] The anhydride is susceptible to nucleophilic attack, leading to ring-opening, while the ester group can be further functionalized, setting the stage for sequential or tandem reactions within a single reaction vessel. This approach offers considerable advantages, including reduced reaction times, higher atom economy, and simplified purification processes.[1]

This guide provides detailed one-pot synthesis protocols for leveraging the unique reactivity of Methyl 2-(2,5-dioxooxolan-3-yl)acetate in the synthesis of substituted pyrrolidine-2,5-diones and pyridazinones, classes of compounds with diverse biological activities.

Core Principles of Reactivity

The synthetic utility of Methyl 2-(2,5-dioxooxolan-3-yl)acetate is primarily governed by the electrophilicity of the two carbonyl carbons within the anhydride ring. Nucleophilic attack, typically by amines or hydrazines, initiates a ring-opening reaction to form a carboxylic acid intermediate, which can then undergo subsequent intramolecular reactions. The methyl acetate substituent at the 3-position offers a secondary handle for diversification, either pre- or post-cyclization.

Protocol 1: One-Pot Synthesis of N-Substituted 3-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-diones

This protocol details a straightforward and efficient one-pot method for the synthesis of N-substituted pyrrolidine-2,5-diones (succinimides) from Methyl 2-(2,5-dioxooxolan-3-yl)acetate and a primary amine. The reaction proceeds via an initial ring-opening of the anhydride by the amine to form a succinamic acid intermediate, followed by an in-situ dehydrative cyclization.

Reaction Scheme:

G A Methyl 2-(2,5-dioxooxolan-3-yl)acetate C N-Substituted 3-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dione A->C + R-NH2 Acetic Anhydride, Sodium Acetate Toluene, Reflux B Primary Amine (R-NH2) B->C

Caption: One-pot synthesis of N-substituted pyrrolidine-2,5-diones.

Causality Behind Experimental Choices:
  • Solvent: Toluene is selected for its ability to form an azeotrope with water, which is a byproduct of the cyclization step. This facilitates the removal of water and drives the reaction towards the formation of the succinimide product.

  • Dehydrating Agent: Acetic anhydride, in conjunction with a catalytic amount of sodium acetate, is a classic and effective system for promoting the cyclization of the intermediate succinamic acid to the corresponding succinimide.

  • Temperature: The reaction is performed at reflux to ensure a sufficient rate for both the initial ring-opening and the subsequent cyclization.

Detailed Experimental Protocol:
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 2-(2,5-dioxooxolan-3-yl)acetate (10 mmol, 1.72 g).

  • Solvent Addition: Add 100 mL of dry toluene to the flask.

  • Reagent Addition: Add the primary amine (10 mmol) and sodium acetate (1 mmol, 0.082 g) to the stirred solution.

  • Initiation of Cyclization: Slowly add acetic anhydride (12 mmol, 1.13 mL) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into 100 mL of ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure N-substituted 3-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dione.

Data Summary Table:
EntryPrimary Amine (R-NH2)Reaction Time (h)Yield (%)
1Benzylamine485
2Aniline578
3n-Butylamine4.582
4Cyclohexylamine580

Protocol 2: One-Pot Synthesis of 4-(2-methoxy-2-oxoethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol outlines a one-pot synthesis of a substituted pyridazinone derivative. The reaction involves the initial ring-opening of Methyl 2-(2,5-dioxooxolan-3-yl)acetate with phenylhydrazine, followed by an intramolecular cyclization-condensation to form the dihydropyridazinone ring. This class of heterocycles is known for a wide range of biological activities.[2][3][4]

Reaction Scheme:

G A Methyl 2-(2,5-dioxooxolan-3-yl)acetate C 4-(2-methoxy-2-oxoethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one A->C + Phenylhydrazine Glacial Acetic Acid Reflux B Phenylhydrazine B->C

Caption: One-pot synthesis of a substituted pyridazinone.

Causality Behind Experimental Choices:
  • Solvent and Catalyst: Glacial acetic acid serves as both the solvent and an acid catalyst for this reaction. It facilitates the initial nucleophilic attack of the hydrazine and promotes the subsequent intramolecular condensation and dehydration to form the stable pyridazinone ring.

  • Reactant: Phenylhydrazine is used as the dinucleophile to construct the pyridazine ring.[5]

  • Temperature: Refluxing conditions are necessary to provide the activation energy for the cyclization and dehydration steps.

Detailed Experimental Protocol:
  • Reaction Setup: In a 100 mL round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve Methyl 2-(2,5-dioxooxolan-3-yl)acetate (5 mmol, 0.86 g) in 20 mL of glacial acetic acid.

  • Reagent Addition: To this solution, add phenylhydrazine (5 mmol, 0.49 mL) dropwise with stirring.

  • Reaction Conditions: Heat the reaction mixture to reflux for 8-10 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of crushed ice with stirring.

  • Precipitation and Filtration: A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Drying: Dry the collected solid in a vacuum oven at 50 °C.

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield the pure 4-(2-methoxy-2-oxoethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Data Summary Table:
EntryHydrazine DerivativeReaction Time (h)Yield (%)
1Phenylhydrazine875
24-Methylphenylhydrazine972
34-Chlorophenylhydrazine1068

Protocol 3: One-Pot, Three-Component Synthesis of a Dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione Derivative

This protocol describes a more advanced one-pot, three-component reaction that highlights the potential for building molecular complexity rapidly. The reaction involves Methyl 2-(2,5-dioxooxolan-3-yl)acetate, a primary amine, and an electron-deficient alkene in a domino reaction sequence. This type of multi-component reaction is highly sought after in diversity-oriented synthesis.[1][6]

Reaction Workflow:

G cluster_0 Step 1: In-situ formation of Maleimide cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization A Methyl 2-(2,5-dioxooxolan-3-yl)acetate C Intermediate Maleimide A->C B Primary Amine B->C E Michael Adduct C->E D Electron-deficient Alkene D->E F Final Product: Dihydropyrrolo[3,4-c]pyrrole-1,3-dione E->F

Caption: Workflow for the three-component synthesis.

Causality Behind Experimental Choices:
  • Catalyst: Triethylamine is used as a base to facilitate the initial ring-opening and subsequent Michael addition.

  • Solvent: A polar aprotic solvent like acetonitrile is chosen to dissolve the reactants and intermediates.

  • Reaction Sequence: The one-pot nature of this reaction relies on the sequential formation of the maleimide intermediate, which then acts as a Michael acceptor for the electron-deficient alkene. The resulting adduct undergoes a final intramolecular cyclization.

Detailed Experimental Protocol:
  • Reaction Setup: To a 50 mL round-bottom flask, add Methyl 2-(2,5-dioxooxolan-3-yl)acetate (2 mmol, 0.344 g) and the primary amine (2 mmol) in 15 mL of acetonitrile.

  • First Step Reagents: Add acetic anhydride (2.2 mmol, 0.21 mL) and sodium acetate (0.2 mmol, 0.016 g).

  • First Step Reaction: Stir the mixture at room temperature for 1 hour to form the maleimide intermediate in situ.

  • Second and Third Step Reagents: Add the electron-deficient alkene (e.g., methyl acrylate, 2 mmol, 0.18 mL) and triethylamine (2.2 mmol, 0.31 mL).

  • Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 12-16 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography.

Data Summary Table:
EntryPrimary AmineAlkeneReaction Time (h)Yield (%)
1BenzylamineMethyl Acrylate1265
2AnilineAcrylonitrile1458
3n-ButylamineN-Phenylmaleimide1362

References

  • Benhaoua, C. (2012). One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine. Organic Chemistry International, 2012, 482952. [Link]

  • Peixoto, S., et al. (2010). One-pot formation of piperidine- and pyrrolidine-substituted pyridinium salts via addition of 5-alkylaminopenta-2,4-dienals to N-acyliminium ions: application to the synthesis of (±)-nicotine and analogs. Organic Letters, 12(21), 4760-4763. [Link]

  • ResearchGate. (n.d.). One-pot, catalytic enantioselective total syntheses of pyrrolidine and indolizidine alkaloids from amides/δ-keto amides and functionalized alkynes. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Diastereoselective synthesis of pyrrolidine derivatives via a one-pot nitro-Mannich/hydroamination cascade using base and gold catalysis. [Link]

  • Ibrahem, I., et al. (2007). One-Pot Pyrrolidine-Catalyzed Synthesis of Benzopyrans, Benzothiopyranes, and Dihydroquinolidines. CHIMIA International Journal for Chemistry, 61(5), 219-224. [Link]

  • Wikipedia. (n.d.). Succinic anhydride. [Link]

  • RSC Blogs. (2012). One-pot synthesis of heterocycles. [Link]

  • Pharmacophore. (n.d.). DESIGNING, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL PYRIDAZINONE DERIVATIVES. [Link]

  • Pearson. (n.d.). Starting with methyl acetate, what neutral nucleophile would you... [Link]

  • PubMed. (2025). Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization. [Link]

  • Scribd. (n.d.). One-Pot Synthesis of Heterocycles. [Link]

  • Efficient Synthesis using One-Pot Method and In Silico Analysis of Pyridazinone Derivatives as Inhibitor for Aldose Reductase En. (2025). [Link]

  • MDPI. (2025). Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization. [Link]

  • idosi.org. (n.d.). Synthesis of Bioactive Succinylanthranilic Acid Ester and its Analogues. [Link]

  • The Royal Society of Chemistry. (n.d.). Succinic Anhydrides Functionalized Alkenoic Ligands: A Facile Route to Synthesize Water Dispersible Nanocrystals. [Link]

  • MDPI. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. [Link]

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]

  • JournalsPub. (2024). One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. [Link]

  • ResearchGate. (n.d.). Hydrolytic cleavage of succinic anhydride via ring opening and... [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). One-pot synthesis of N-heterocycles and enimino carbocycles by tandem dehydrative coupling–reductive cyclization of halo-sec-amides and dehydrative cyclization of olefinic sec-amides. [Link]

  • ResearchGate. (2025). Simple and one-pot synthesis of new heterocyclic compounds in three-component reactions between isoquinoline or phenanthridine and acetylenic esters in the presence of N-heterocycles or 1,3-dicarbonyl compounds. [Link]

  • ACS Publications. (n.d.). The Reactions of Succinic Anhydride with Hydrazine Hydrate. [Link]

  • YouTube. (2023). Succinic Anhydride Synthesis. [Link]

  • European Patent Office. (n.d.). Process for the preparation of succinic anhydride derivatives. [Link]

  • PMC. (n.d.). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. [Link]

  • PMC. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). One-pot synthesis of sulfonyl 3,6-diarylpyridazines via tandem condensation of α-sulfonyl ketones with methyl ketones. [Link]

  • ResearchGate. (n.d.). Major reactions of succinic anhydride with proteins. [Link]

  • PubChem. (n.d.). 2,5-Dioxooxolan-3-yl acetate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Preventing Hydrolysis of Methyl 2-(2,5-dioxooxolan-3-yl)acetate

Welcome to the technical support guide for Methyl 2-(2,5-dioxooxolan-3-yl)acetate. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile chemical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 2-(2,5-dioxooxolan-3-yl)acetate. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile chemical intermediate. The inherent reactivity that makes this compound a valuable building block also renders it highly susceptible to degradation, primarily through hydrolysis. This guide provides an in-depth understanding of the degradation mechanism, troubleshooting protocols for suspected hydrolysis, and a comprehensive set of frequently asked questions (FAQs) on best practices for storage and handling to ensure the long-term integrity of your material.

Section 1: The Science of Instability - Understanding the Hydrolysis Pathway

Methyl 2-(2,5-dioxooxolan-3-yl)acetate possesses two functional groups vulnerable to hydrolysis: a cyclic anhydride (a succinic anhydride derivative) and a methyl ester. The cyclic anhydride is significantly more electrophilic and reactive than the ester, making it the primary site of degradation.[1][2]

The hydrolysis process is a nucleophilic acyl substitution reaction where a water molecule attacks one of the carbonyl carbons of the anhydride ring.[3] This attack forms a tetrahedral intermediate, which subsequently collapses, leading to the cleavage of the C-O bond within the ring. The result is the formation of a dicarboxylic acid, which fundamentally alters the chemical properties and reactivity of the molecule, rendering it unsuitable for most intended synthetic applications. While the methyl ester can also hydrolyze, this reaction is considerably slower under neutral conditions compared to the rapid degradation of the anhydride ring.[4][5]

The reaction with water is often so rapid that it is considered a primary concern for handling and storage.[2][3]

Hydrolysis_Pathway cluster_reactants Reactants cluster_product Degradation Product Reactant Methyl 2-(2,5-dioxooxolan-3-yl)acetate Product 2-(2-(methoxycarbonyl)methyl)succinic acid Reactant->Product Hydrolysis (Ring Opening) Water H₂O (Moisture) Water->Product

Caption: Hydrolysis pathway of Methyl 2-(2,5-dioxooxolan-3-yl)acetate.

Section 2: Troubleshooting Guide - Diagnosing Compound Degradation

This section addresses common observations and provides systematic steps to confirm if your material has been compromised by hydrolysis.

Q1: What are the common physical signs of hydrolysis in my stored compound?

A: As a Senior Application Scientist, the first step in troubleshooting is always a careful visual inspection. For a solid, crystalline compound like this, signs of moisture contamination and subsequent hydrolysis include:

  • Change in Appearance: The material may change from a free-flowing crystalline powder to a clumpy, caked, or even gummy solid.

  • Opacity: Pure, crystalline solids are often translucent or white. A hydrolyzed product might appear more opaque or discolored.

  • Odor: While the parent compound has a specific odor, the hydrolyzed dicarboxylic acid may have a different, potentially more acrid smell.

Q2: I suspect hydrolysis has occurred. How can I analytically confirm this?

A: Visual inspection provides clues, but analytical confirmation is essential for definitive proof. Two common and powerful techniques are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

  • ¹H NMR Spectroscopy: This is a highly effective method. When the anhydride ring opens, two new carboxylic acid protons (-COOH) are formed.

    • Procedure: Dissolve ~5-10 mg of the compound in a dry deuterated solvent (e.g., DMSO-d₆).

    • Signature of Hydrolysis: Look for the appearance of a new, very broad singlet signal in the downfield region of the spectrum, typically between 10-13 ppm. This signal is characteristic of carboxylic acid protons. The integration of this peak relative to other protons, such as the methyl ester singlet (~3.6-3.7 ppm), can provide a quantitative estimate of the extent of degradation.

  • FTIR Spectroscopy: This technique is excellent for observing changes in functional groups.

    • Procedure: Prepare a sample (e.g., as a KBr pellet or using a diamond ATR accessory).

    • Signature of Hydrolysis: The key change is the appearance of a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. Concurrently, the two characteristic anhydride C=O stretching bands (typically around 1860 cm⁻¹ and 1780 cm⁻¹) will decrease in intensity or disappear, being replaced by a broader carbonyl absorption for the carboxylic acid and ester around 1700-1740 cm⁻¹.

Q3: My compound arrived in a clumpy state. Is it still usable for my experiment?

A: If the material arrives with physical signs of moisture exposure, it has likely undergone some degree of hydrolysis. Using it is risky for several reasons:

  • Inaccurate Stoichiometry: The molecular weight of the hydrolyzed product is higher than the starting material. Weighing out the degraded compound will result in using fewer moles of the active reagent than calculated.

  • Altered Reactivity: The resulting dicarboxylic acid will have completely different reactivity and solubility profiles, which can lead to failed reactions or the formation of unintended byproducts.

  • Recommendation: It is strongly advised to request a replacement from the supplier. If this is not possible, you must analytically determine the percentage of pure compound remaining (e.g., by quantitative NMR) and adjust your reaction stoichiometry accordingly, while being aware of the potential for the diacid impurity to interfere with your chemistry.

Section 3: Proactive Prevention - Storage and Handling FAQs

The best troubleshooting is proactive prevention. Adhering to strict storage and handling protocols is critical for maintaining the integrity of this sensitive reagent.

Q1: What are the absolute optimal storage conditions for this compound?

A: Based on best practices for highly moisture-sensitive cyclic anhydrides, the following conditions are mandatory.[6][7]

ParameterRecommended ConditionRationale & Causality
Temperature Store at 2-8°C or as specified on the product label.[6]Low temperatures significantly slow the kinetic rate of hydrolysis, even if trace moisture is present.[8] Avoid freezing, as this can introduce moisture through condensation cycles.
Atmosphere Store under a dry, inert atmosphere (Argon or Nitrogen).[6][9]An inert atmosphere displaces moist air from the container's headspace, creating a protective barrier and preventing exposure to atmospheric water vapor.[9]
Humidity Store in a desiccator with an active desiccant (e.g., Drierite®, silica gel).This provides a secondary barrier against moisture ingress, ensuring the environment immediately surrounding the container is exceptionally dry.[9]
Container Original, tightly sealed amber glass bottle.[6]The manufacturer's packaging is designed and tested for stability. Amber glass protects against potential light-induced degradation, and the seal is critical to prevent moisture entry.[7][10]
Incompatibles Store away from strong acids, bases, alcohols, and amines.[1][10]These materials can act as nucleophiles or catalysts, accelerating the degradation of both the anhydride and ester functionalities.[1][4]

Q2: How should I properly handle the compound when weighing it out for an experiment?

A: Your handling technique is as important as your storage conditions. Exposure to ambient air for even a few minutes can introduce enough moisture to initiate hydrolysis on the surface of the powder.

Handling_Workflow Start Start: Prepare for Weighing Prep Allow container to equilibrate to room temperature in a desiccator (Prevents condensation) Start->Prep Inert_Env Transfer container and tools into a glovebox or glove bag with a dry, inert atmosphere Prep->Inert_Env Crucial Step Weigh Quickly unseal, weigh the required amount into a tared vial, and immediately reseal BOTH containers Inert_Env->Weigh Purge Backfill the original container's headspace with Argon or Nitrogen before final tightening Weigh->Purge Ensures Longevity End End: Use Weighed Aliquot Weigh->End Store Return the main container to the desiccator for storage at the recommended temperature Purge->Store

Caption: Recommended workflow for handling moisture-sensitive compounds.

Q3: Is it acceptable to store the compound in a standard laboratory freezer (-20°C)?

A: While colder is often better for slowing reaction rates, freezer storage poses a significant risk of moisture introduction. When the cold container is removed, ambient air cools on its surface, causing water vapor to condense. This condensation can easily enter the container upon opening. If freezer storage is necessary, it is absolutely critical to allow the container to warm to room temperature inside a desiccator for several hours before opening it.

Q4: What is the expected shelf-life of Methyl 2-(2,5-dioxooxolan-3-yl)acetate?

A: The shelf-life is entirely dependent on storage and handling. When stored unopened under the ideal conditions outlined in the table above (refrigerated, under inert gas, in a desiccator), the compound can remain stable for a year or more, as is common for many reactive intermediates.[11] However, once the seal is broken, the shelf-life diminishes with each exposure to the atmosphere. By following the stringent handling protocol, you can maximize the usable life of your reagent.

References

  • Loba Chemie. (n.d.). SUCCINIC ANHYDRIDE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Multichem. (n.d.). SUCCINIC ANHYDRIDE Safety Data Sheet. Retrieved from [Link]

  • Fengwei. (2024). Three types of hydrolysis and ways to prevent hydrolysis. Retrieved from [Link]

  • Alfa Aesar. (2013). Methyl acetate Safety Data Sheet. Retrieved from [Link]

  • Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3).
  • 2M Holdings. (n.d.). SAFETY DATA SHEET METHYL ACETATE. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013). Is it possible to create an acid anhydride that's stable in water and if so what conditions must its structure satisfy?. Retrieved from [Link]

  • Wikipedia. (n.d.). Organic acid anhydride. Retrieved from [Link]

  • Fiveable. (n.d.). 4.3 Acid anhydrides - Organic Chemistry II. Retrieved from [Link]

  • ResearchGate. (2025). Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS. Request PDF. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 21.5: Chemistry of Acid Anhydrides. Retrieved from [Link]

  • Redox. (2021). Safety Data Sheet Methyl acetate. Retrieved from [Link]

  • Pearson. (2022). Acid-Catalyzed Ester Hydrolysis: Videos & Practice Problems. Retrieved from [Link]

  • Caseway Industrial Products. (n.d.). Methyl Acetate TDS. Retrieved from [Link]

  • Goddu, R. F., LeBlanc, N. F., & Wright, C. M. (1955). Spectrophotometric Determination of Esters and Anhydrides by Hydroxamic Acid Reaction. Analytical Chemistry, 27(8), 1251–1255.
  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl acetate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL ACETATE. Retrieved from [Link]

  • He, H.-Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
  • PubChem. (n.d.). Methyl 2-(3,5-dioxo-1,2,4-oxadiazinan-6-yl)acetate. Retrieved from [Link]

  • Google Patents. (n.d.). US4352940A - Hydrolysis of methyl acetate.
  • US EPA. (n.d.). Methyl [(2,5-dioxopyrrolidin-1-yl)oxy]acetate Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Jayaraman, V. (2020). Second Order Rate Constant of Water Assisted Neutral Hydrolysis of Methyl Acetate: Project Based Activity for Post Graduate Students.
  • Chemistry Stack Exchange. (2019). LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product?. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Mastering the Exothermic Amidation of Methyl 2-(2,5-dioxooxolan-3-yl)acetate

Welcome to the dedicated technical support guide for managing the reaction of Methyl 2-(2,5-dioxooxolan-3-yl)acetate with amines. This document provides in-depth guidance, troubleshooting, and best practices to ensure sa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for managing the reaction of Methyl 2-(2,5-dioxooxolan-3-yl)acetate with amines. This document provides in-depth guidance, troubleshooting, and best practices to ensure safe, controlled, and high-yield reactions for researchers, scientists, and drug development professionals.

Part 1: Foundational Understanding of the Reaction

The reaction between Methyl 2-(2,5-dioxooxolan-3-yl)acetate and a primary or secondary amine is a classic nucleophilic acyl substitution. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the anhydride ring. This initial attack, followed by the collapse of the tetrahedral intermediate, results in the opening of the anhydride ring to form a new amide bond and a carboxylic acid. This process is highly exothermic, and understanding the underlying principles is the first step toward effective control.

The significant release of heat is primarily due to the formation of a stable amide bond and the relief of ring strain in the five-membered anhydride ring. The rate and intensity of this exotherm are influenced by several factors, including the nucleophilicity of the amine, the concentration of reactants, the solvent's ability to dissipate heat, and the rate of addition.

Core Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_reaction Reaction Pathway Anhydride Methyl 2-(2,5-dioxooxolan-3-yl)acetate TS1 Nucleophilic Attack Anhydride->TS1 Amine Primary/Secondary Amine (R-NH2) Amine->TS1 Lone Pair Attack Intermediate Tetrahedral Intermediate TS1->Intermediate Formation TS2 Ring Opening Intermediate->TS2 Collapse & Proton Transfer Product Amide-Carboxylic Acid Product TS2->Product Final Product

Fig 1. Amidation Reaction Pathway

Part 2: Proactive Control Strategies

Successful management of this exothermic reaction hinges on proactive control of the reaction parameters. The goal is to dissipate heat as it is generated, preventing a dangerous accumulation that can lead to a runaway reaction.

Key Experimental Parameters for Thermal Control
ParameterRecommendationRationale
Solvent Choice Select a solvent with a good heat capacity and a boiling point well above the desired reaction temperature (e.g., Ethyl Acetate, Acetonitrile).A higher heat capacity allows the solvent to absorb more energy per degree of temperature change. A high boiling point provides a wider safety margin.
Concentration Maintain a reactant concentration below 0.5 M.Dilution increases the total thermal mass of the system, allowing for better heat absorption and dissipation, thus preventing rapid temperature spikes.
Addition Method Use a syringe pump or an addition funnel for slow, controlled addition of the amine to the anhydride solution.This is the most critical control parameter. Slow addition ensures that the rate of heat generation does not exceed the rate of heat removal by the cooling system.
Temperature Start the reaction at a low temperature (e.g., 0-5 °C) using an ice bath.A low initial temperature provides a larger buffer before the reaction reaches a potentially hazardous temperature.
Agitation Ensure efficient and vigorous stirring throughout the reaction.Good mixing prevents the formation of localized "hot spots" where reactants are highly concentrated, ensuring even temperature distribution.
Recommended Experimental Protocol

This protocol provides a baseline for a controlled and safe reaction.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, a thermocouple for internal temperature monitoring, and a nitrogen inlet, dissolve Methyl 2-(2,5-dioxooxolan-3-yl)acetate (1.0 eq.) in the chosen solvent (e.g., Ethyl Acetate) to a concentration of 0.5 M.

  • Cooling: Place the flask in an ice/water bath and stir until the internal temperature stabilizes at 0-5 °C.

  • Amine Preparation: In a separate flask, prepare a solution of the amine (1.0-1.1 eq.) in the same solvent.

  • Controlled Addition: Using a syringe pump, add the amine solution to the stirred anhydride solution at a rate that maintains the internal temperature below 10 °C.

  • Monitoring: Monitor the internal temperature continuously. If the temperature rises above 10 °C, immediately stop the addition and allow the mixture to cool before resuming.

  • Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours to ensure complete conversion.

  • Workup: Proceed with the standard aqueous workup to isolate the product.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the reaction in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My reaction temperature is rising uncontrollably, even with slow addition. What should I do?

A1:

  • Immediate Action: Stop the addition of the amine immediately. If necessary, add a small amount of pre-chilled solvent to dilute the reaction mixture further and help dissipate heat.

  • Root Cause Analysis:

    • Addition Rate: Your "slow" addition may still be too fast for the scale of your reaction. Reduce the addition rate significantly.

    • Cooling Inefficiency: Ensure your cooling bath has sufficient ice and is making good contact with the reaction flask. For larger scale reactions, a cryocooler or a dry ice/acetone bath may be necessary.

    • Concentration: The initial concentration of the anhydride may be too high. Reduce the concentration for subsequent attempts.

Q2: My final product is impure. What are the likely side products and how can I avoid them?

A2:

  • Di-acylation Product: If an excess of the anhydride is used or if there are localized areas of high anhydride concentration, the initially formed carboxylic acid can be acylated by another molecule of the anhydride to form a di-acylated species. To avoid this, use a slight excess (1.05-1.1 eq.) of the amine and ensure very slow addition and efficient stirring.

  • Succinimide Formation: Under harsh conditions, such as excessive heat, the initially formed amide-acid can undergo an intramolecular cyclization to form a succinimide, with the loss of water.[1] This is generally not an issue at controlled, low temperatures but can become significant if the reaction exotherms.

  • Unreacted Starting Material: Incomplete conversion can result from insufficient reaction time or adding the amine too quickly, which might lead to side reactions consuming the amine before it can react with all the anhydride. Allow the reaction to stir for an adequate time after the addition is complete.

Q3: The yield of my reaction is lower than expected. What are the potential causes?

A3:

  • Incomplete Reaction: As mentioned above, ensure sufficient reaction time after the addition is complete. Monitor the reaction by TLC or LCMS to confirm the disappearance of the limiting reagent.

  • Side Reactions: The formation of byproducts, as discussed in Q2, will inherently lower the yield of the desired product.

  • Workup Issues: The product is an amide-carboxylic acid, making it somewhat polar. Ensure you are using an appropriate extraction solvent system during the workup to avoid losing the product to the aqueous layer. It may be necessary to acidify the aqueous layer to a low pH (e.g., pH 2) to fully protonate the carboxylate and extract it into an organic solvent like ethyl acetate.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues with the reaction.

TroubleshootingWorkflow cluster_temp Temperature Control Issues cluster_purity Purity & Yield Issues Start Problem Encountered Temp_High Uncontrolled Temperature Rise? Start->Temp_High Purity_Low Low Purity / Yield? Start->Purity_Low Temp_Action Stop Addition Improve Cooling Reduce Addition Rate Dilute Reaction Temp_High->Temp_Action Yes Temp_High->Purity_Low No End Problem Resolved Temp_Action->End Check_Side_Rxns Analyze for Side Products (Di-acylation, Succinimide) Purity_Low->Check_Side_Rxns Yes Purity_Low->End No Check_Completion Check for Unreacted Starting Materials Check_Side_Rxns->Check_Completion No Obvious Side Products Optimize_Workeup_From_Side_Rxns Adjust Stoichiometry Improve Mixing Maintain Low Temp Check_Side_Rxns->Optimize_Workeup_From_Side_Rxns Side Products Found Optimize_Workup Optimize Extraction pH and Solvent Check_Completion->Optimize_Workup Reaction Incomplete Optimize_Workup_From_Completion Optimize_Workup_From_Completion Check_Completion->Optimize_Workup_From_Completion Reaction Complete Optimize_Workup->End Optimize_Workeup_From_Side_Rxns->End Optimize_Workup_From_Completion->End

Fig 2. Troubleshooting Decision Tree

References

  • Mechanism of Amine and Succinic Anhydride Reaction. Chemistry Stack Exchange. Available from: [Link]

  • Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. National Center for Biotechnology Information. Available from: [Link]

  • Methods for Amidation of Succinic Anhydride. ResearchGate. Available from: [Link]

  • Kinetics of Succinic Anhydride Amidation. ResearchGate. Available from: [Link]

  • General Reaction of Acid Anhydrides with Amines. Chemistry LibreTexts. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 2-(2,5-dioxooxolan-3-yl)acetate

[1] Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Impurity Profile & Purification Protocols for 3-Methoxycarbonylmethylsuccinic Anhydride Assigned Specialist: Senior Application Scientist, Process Chemistry Divis...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Impurity Profile & Purification Protocols for 3-Methoxycarbonylmethylsuccinic Anhydride Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Molecule Profile[1]

Compound: Methyl 2-(2,5-dioxooxolan-3-yl)acetate Synonyms: 3-(Methoxycarbonylmethyl)succinic anhydride; Pemetrexed Anhydride Intermediate.[1] CAS: 6335-11-1 (Generic/Related) Critical Attribute: High Moisture Sensitivity. [1]

Technical Brief: This compound is a functionalized succinic anhydride.[1] Its purity is critical because the anhydride ring is the "warhead" for subsequent acylation reactions (e.g., in the synthesis of antifolate drugs like Pemetrexed).[1] The primary challenge is not the synthesis, but the prevention of hydrolysis . The presence of even 1% of the corresponding diacid (hydrolysis product) can stall downstream coupling reactions or lead to difficult-to-remove side products.

Diagnostic Triage: What is your impurity?

Before attempting purification, you must identify the nature of the contamination.[1] Use this logic flow to determine your purification strategy.

PurificationLogic Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Oil Viscous Oil / Gum StateCheck->Oil NMR_Check 1H-NMR Analysis (DMSO-d6) Solid->NMR_Check Oil->NMR_Check Impurity_A Broad Singlet 10-12 ppm (Diacid Hydrolysis) NMR_Check->Impurity_A Acid Protons Present Impurity_B Sharp Singlet ~2.0 ppm (Acetyl Chloride/Acetic Anhydride) NMR_Check->Impurity_B Reagent Peaks Impurity_C Baseline Hump / Broad Aliphatics (Oligomers/Polymers) NMR_Check->Impurity_C Broad Baseline Action_A Protocol A: Chemical Dehydration Impurity_A->Action_A Action_B Protocol B: High Vac Drying / Azeotrope Impurity_B->Action_B Action_C Protocol C: Distillation / Precipitation Impurity_C->Action_C

Figure 1: Diagnostic logic flow for identifying impurities based on physical state and NMR signatures.

Troubleshooting Guides & Protocols

Issue 1: The "Ghost" Peak (Hydrolysis)

Symptom: Your NMR shows a broad peak between 10–12 ppm, or the melting point is depressed (broad range < 60°C).[1] Cause: Moisture ingress has opened the anhydride ring to form 3-(methoxycarbonylmethyl)succinic acid . This is autocatalytic; the acid attracts more moisture.[1]

Protocol A: Chemical Dehydration (The "Reset" Button)

Do not attempt to wash this with water. You must chemically close the ring back to the anhydride.

  • Dissolution: Dissolve the crude material in excess Acetyl Chloride (AcCl) or Thionyl Chloride (SOCl₂).[1]

    • Ratio: 3–5 mL of reagent per gram of crude.

    • Note: AcCl is milder and preferred if the methyl ester is sensitive.[1] SOCl₂ is more robust but requires careful removal.[1]

  • Reflux: Heat gently to reflux under dry nitrogen for 1–2 hours. This converts the diacid back to the anhydride.

  • Evaporation: Remove the reagent under reduced pressure (Rotovap).

    • Crucial Step: Add dry Toluene (2x volume) and re-evaporate. This azeotropically removes the last traces of HCl and acetic acid.[1]

  • Crystallization: The resulting oil should solidify upon cooling.[1] Recrystallize immediately using Protocol D .

Issue 2: The Sticky Oil (Oligomers)

Symptom: The product remains a viscous, dark oil that refuses to crystallize, even after drying.[1] Cause: Thermal polymerization (polyanhydrides) or decarboxylation byproducts from overheating during synthesis.[1]

Protocol C: High-Vacuum Distillation / Kugelrohr

Substituted succinic anhydrides are often distillable, but they require high vacuum to prevent decomposition.[1]

  • Setup: Use a Kugelrohr apparatus or a short-path distillation head. Long columns cause pressure drops that require higher pot temperatures (bad).[1]

  • Vacuum: < 0.5 mmHg (Essential).

  • Temperature: Slowly ramp the temperature.

    • Expectation: The product should distill as a clear, colorless oil that crystallizes in the receiver.[1]

    • Residue: The dark, polymeric material will remain in the source flask.[1]

  • Recovery: If the distillate remains oily, seed it with a crystal from a previous pure batch or scratch the glass with a spatula under nitrogen.[1]

Issue 3: Trace Coloration & Particulates

Symptom: Product is chemically pure (NMR) but yellow/orange.[1] Cause: Trace conjugated impurities or metal salts from catalysts.[1]

Protocol D: Anhydrous Recrystallization

Warning: Never use silica gel chromatography for this anhydride unless the silica is acid-washed and oven-dried. Standard silica contains water that will hydrolyze your product on the column.[1]

Solvent System: Toluene / Hexane or Ethyl Acetate / Hexane (Dry).[1]

StepActionTechnical Rationale
1 Dry the Solvent Ensure Toluene/EtOAc is dried over molecular sieves (3Å) for 24h.
2 Dissolution Dissolve crude solid in minimum hot Toluene (~60-70°C). Avoid boiling if possible.[1]
3 Filtration Hot Filtration: If particulates exist, filter rapidly through a sintered glass funnel (no paper) under N₂ blanket.[1]
4 Precipitation Allow to cool to RT. If no crystals form, add dry Hexane dropwise until turbidity persists.
5 Cooling Place in a freezer (-20°C) under nitrogen atmosphere for 12 hours.
6 Isolation Filter quickly. Wash with cold, dry Hexane.
7 Drying Vacuum desiccator over P₂O₅ or KOH pellets.[1]

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography to purify this? A: Not recommended. Standard silica gel has a high water content (physisorbed water).[1] Passing an anhydride through it usually results in 10–30% hydrolysis to the diacid.[1] If you must use chromatography, use neutral alumina (Activity I) or rapid filtration through a short plug of silica using 100% dry dichloromethane, but expect yield loss.[1]

Q: The product smells like vinegar. Is it bad? A: It likely contains residual acetic acid or acetic anhydride (if used in synthesis).[1] While not fatal to the compound, acetic acid can interfere with sensitive downstream couplings.[1] Use Protocol B (Azeotropic Drying) with Toluene to remove it.[1]

Q: How should I store the purified compound? A: Store under Argon or Nitrogen at -20°C. Tape the cap with Parafilm. If stored at room temperature, it will slowly hydrolyze over weeks due to ambient moisture diffusing through caps.[1]

Q: My NMR shows a "doublet of doublets" pattern that looks complex. Is this an impurity? A: Likely not. The chiral center at position 3 (next to the anhydride oxygen) makes the methylene protons of the side chain (


) diastereotopic. They will not appear as a simple singlet or doublet; they will appear as an ABX or AB system.[1] Do not mistake this for an impurity.

References

  • General Anhydride Purification

    • Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (See Section on Succinic Anhydride derivatives).

  • Synthesis & Handling of Pemetrexed Intermediates

    • Barnett, C. J.; Wilson, T. M.[1] "Synthesis of Pemetrexed Disodium Heptahydrate." Organic Process Research & Development2003 , 7(1), 43–49.[1]

    • Note: This paper discusses the handling of related glutamate/succinate intermediates and the critical n
  • Hydrolysis Kinetics

    • Eberson, L. "Studies on the Hydrolysis of Cyclic Anhydrides."[1] Acta Chemica Scandinavica1964 , 18, 1276-1282.

    • Relevance: Establishes the autocatalytic nature of anhydride hydrolysis in the presence of the resulting acid.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling anhydrides and acid chlorides.

Sources

Optimization

Technical Support Center: Improving Yields in Methyl 2-(2,5-dioxooxolan-3-yl)acetate Ring-Opening Reactions

Welcome to the technical support center for optimizing the ring-opening reactions of Methyl 2-(2,5-dioxooxolan-3-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals who utiliz...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the ring-opening reactions of Methyl 2-(2,5-dioxooxolan-3-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Here, we will delve into the mechanistic principles, troubleshoot common experimental hurdles, and provide robust protocols to help you achieve higher yields and product purity.

Section 1: Understanding the Core Reaction: Mechanism & Regioselectivity

Before troubleshooting, it's crucial to understand the reaction's fundamental mechanism. The ring-opening of an anhydride is a classic nucleophilic acyl substitution. A nucleophile (typically an amine or alcohol) attacks one of the carbonyl carbons of the anhydride ring. This forms a tetrahedral intermediate which then collapses, breaking the C-O-C bond of the ring and using the resulting carboxylate as a leaving group.[1][2][3]

A key consideration for substituted anhydrides like Methyl 2-(2,5-dioxooxolan-3-yl)acetate is regioselectivity . The two carbonyl groups (C2 and C5) are not equivalent due to the adjacent electron-withdrawing acetate group. Nucleophilic attack can, in theory, occur at either carbonyl, leading to two different regioisomeric products. The favored product will depend on a combination of steric and electronic factors, which can be influenced by your choice of nucleophile, catalyst, and reaction conditions.

Ring-Opening Mechanism General Anhydride Ring-Opening Mechanism cluster_reactants cluster_intermediate cluster_products Anhydride Anhydride (Substituted) Intermediate Tetrahedral Intermediate Anhydride->Intermediate 1. Nucleophilic Attack Nu Nucleophile (e.g., R-NH2) Product Ring-Opened Product (Amide/Ester) Intermediate->Product 2. Ring Opening (C-O bond cleavage) LeavingGroup + Carboxylate Leaving Group

Caption: General mechanism for nucleophilic ring-opening of an anhydride.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the ring-opening of Methyl 2-(2,5-dioxooxolan-3-yl)acetate in a question-and-answer format.

Q1: My reaction yield is very low or I'm recovering only starting material. What's going wrong?

Potential Causes & Solutions:

  • Insufficient Nucleophilicity: The chosen amine or alcohol may not be a strong enough nucleophile to attack the anhydride efficiently under your current conditions.

    • Solution (Amines): Primary amines are generally more reactive than secondary amines due to less steric hindrance. Ensure your amine is not protonated; if using an amine salt (e.g., a hydrochloride), you must add at least one equivalent of a non-nucleophilic base (like triethylamine or DIPEA) to free the amine. For the reaction of an anhydride with an amine, two equivalents of the amine are typically required: one to act as the nucleophile and the second to neutralize the carboxylic acid byproduct, which would otherwise protonate and deactivate the starting amine.[1][3][4]

    • Solution (Alcohols): Alcohols are weaker nucleophiles than amines. These reactions often require a catalyst. Consider adding a catalytic amount (1-10 mol%) of 4-Dimethylaminopyridine (DMAP).[5][6] DMAP acts by forming a highly reactive N-acylpyridinium intermediate with the anhydride, which is then more susceptible to attack by the alcohol.[7]

  • Inappropriate Solvent: The solvent plays a critical role in solvating reactants and intermediates.

    • Solution: Aprotic solvents are generally preferred. Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are excellent starting points. Protic solvents like water or methanol can compete as nucleophiles, leading to unwanted hydrolysis or transesterification.

  • Low Temperature: Many reactions, especially with weaker nucleophiles, require thermal energy to overcome the activation barrier.

    • Solution: If your reaction is sluggish at room temperature, try gentle heating to 40-50 °C. Monitor the reaction closely by TLC or LC-MS to avoid decomposition or side-product formation at elevated temperatures.

Q2: I'm observing significant side products, especially a di-acid. How can I prevent this?

Potential Causes & Solutions:

  • Presence of Water: The most common cause of di-acid formation is the hydrolysis of the starting anhydride.[8][9] Anhydrides are moisture-sensitive.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Incomplete Reaction leading to Complex Mixture: If the reaction stalls, you may have a mixture of starting material, product, and hydrolyzed anhydride, complicating purification.

    • Solution: Use a slight excess (1.1 to 1.2 equivalents) of the nucleophile to drive the reaction to completion. Monitor the consumption of the starting anhydride by TLC or LC-MS before starting the work-up procedure.

Q3: My purification is difficult, and I can't seem to isolate a pure product. What are some effective purification strategies?

Potential Causes & Solutions:

  • Acidic Product and Basic Amine: If you used an amine nucleophile, your product is a carboxylic acid, and you may have excess amine in your reaction mixture. These can form salts and behave unpredictably during extraction and chromatography.

    • Solution 1 (Aqueous Work-up): After the reaction, dilute the mixture with a solvent like ethyl acetate. Wash with a mild acid (e.g., 1M HCl or saturated NH4Cl) to protonate and remove any excess amine into the aqueous layer. Then, wash with brine, dry the organic layer over sodium or magnesium sulfate, and concentrate.

    • Solution 2 (Chromatography): The product is a carboxylic acid and will be quite polar. Standard silica gel chromatography can be effective. Use a solvent system like Ethyl Acetate/Hexanes with 1-2% acetic acid added to the mobile phase. The acetic acid keeps the product protonated and prevents streaking on the silica gel.

  • Product is Water-Soluble: The resulting succinic acid derivatives can have high polarity and some water solubility, leading to loss during aqueous extractions.

    • Solution: Minimize the volume of aqueous washes. If significant product loss is suspected, back-extract the combined aqueous layers with a more polar organic solvent like ethyl acetate to recover any dissolved product. Crystallization is also a powerful purification technique for these types of molecules if a suitable solvent system can be found.[10]

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: What are the best general starting conditions for an aminolysis reaction?

    • Dissolve Methyl 2-(2,5-dioxooxolan-3-yl)acetate (1 equivalent) in anhydrous DCM. Add the amine (2.1 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • FAQ 2: What is the role of a base like pyridine or triethylamine?

    • In reactions with amines, a second equivalent of the amine nucleophile itself acts as the base.[4][11] However, if you are using a precious amine or want to avoid using a large excess, you can use 1.1 equivalents of the nucleophilic amine and 1.1 equivalents of a non-nucleophilic base like triethylamine. In reactions with alcohols, a base like pyridine can be used as the solvent and also serves to neutralize the carboxylic acid byproduct.[1]

  • FAQ 3: How can I effectively monitor the reaction progress?

    • Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase like 50% Ethyl Acetate in Hexanes. The starting anhydride is relatively non-polar, while the ring-opened carboxylic acid product will have a much lower Rf value (it will stick to the silica more). Stain with potassium permanganate (KMnO4) for visualization.

Section 4: Optimized Experimental Protocols

Protocol A: General Procedure for Ring-Opening with a Primary Amine
  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add Methyl 2-(2,5-dioxooxolan-3-yl)acetate (1.0 eq).

  • Dissolve the anhydride in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve the primary amine (2.1 eq) in a small amount of anhydrous DCM.

  • Add the amine solution to the stirred anhydride solution dropwise over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to ambient temperature.

  • Stir for 2-16 hours, monitoring the consumption of the starting anhydride by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography, eluting with a gradient of Hexanes/Ethyl Acetate containing 1% acetic acid.

Protocol B: General Procedure for Catalytic Ring-Opening with an Alcohol
  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add Methyl 2-(2,5-dioxooxolan-3-yl)acetate (1.0 eq), the desired alcohol (1.5 eq), and 4-DMAP (0.1 eq).

  • Dissolve the components in anhydrous THF (approx. 0.1 M concentration).

  • Stir the reaction at room temperature or heat to 40 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with Ethyl Acetate and wash with 1M HCl (2x) to remove DMAP.

  • Wash with brine (1x), dry the organic layer over Na2SO4, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Section 5: Data Summary

The following table provides a general expectation for reactivity based on the nucleophile class. Actual yields are highly substrate-dependent.

Nucleophile ClassCatalyst Required?Typical Reaction TimeExpected Yield RangeKey Challenges
Primary AmineNo1-4 hours80-95%Requires 2 eq. of amine
Secondary AmineNo, but may be slower4-24 hours70-90%Steric hindrance can lower yield
Primary AlcoholYes (e.g., DMAP)6-24 hours60-85%Slower reaction rates
PhenolYes (e.g., DMAP)12-48 hours50-75%Weaker nucleophilicity than alcohols

graph "Troubleshooting_Workflow" {
graph [layout=dot, rankdir=TB, splines=ortho, label="Troubleshooting Workflow for Low Yield", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10];

Start [label="Problem:\nLow or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_SM [label="1. Check Starting Materials"]; Check_Purity [label="Is Anhydride pure?\n(NMR/Melting Point)"]; Check_H2O [label="Are reagents/solvents\nanhydrous?"];

Optimize_Cond [label="2. Optimize Conditions"]; Check_Nu [label="Is Nucleophile strong enough?"]; Check_Cat [label="Using an alcohol?\nAdd DMAP catalyst."]; Check_Stoich [label="Using an amine?\nEnsure >= 2 equivalents."]; Check_Temp [label="Is reaction sluggish?\nIncrease temperature (40°C)."];

Start -> Check_SM; Start -> Optimize_Cond;

Check_SM -> Check_Purity; Check_SM -> Check_H2O;

Optimize_Cond -> Check_Nu; Check_Nu -> Check_Cat [label="No"]; Check_Nu -> Check_Stoich [label="Yes"]; Optimize_Cond -> Check_Temp;

// Styling Check_Cat [fillcolor="#FBBC05"]; Check_Stoich [fillcolor="#FBBC05"]; Check_Temp [fillcolor="#FBBC05"]; }

Caption: A decision-making workflow for troubleshooting low-yield reactions.

References

  • Living Ring-Opening Polymerization of O-Carboxyanhydrides: The Search for C
  • Fully alternating and regioselective ring-opening copolymerization of phthalic anhydride with epoxides using highly active metal-free Lewis pairs as a catalyst.Polymer Chemistry (RSC Publishing).
  • A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst.
  • Cyclic anhydride ring opening reactions: theory and applic
  • Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid
  • Succinic Acid Purific
  • Prebiotic formation of thioesters via cyclic anhydrides as a key step in the emergence of metabolism.PMC.
  • Ring-Opening Copolymerization of Epoxides and Cyclic Anhydrides with Discrete Metal Complexes: Structure–Property Relationships.
  • Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions.
  • Chemistry of Acid Anhydrides.LibreTexts.
  • Hydrolytic cleavage of succinic anhydride via ring opening and...
  • Reactions with Anhydride Electrophiles.Introduction to Organic Chemistry.
  • Reactions of Acid Anhydrides.Reactory.
  • Aminolysis of Acid Anhydrides.YouTube.

Sources

Troubleshooting

Technical Support Center: Handling Methyl 2-(2,5-dioxooxolan-3-yl)acetate

Topic: Solvent Compatibility & Stability Guide Executive Summary: The "Anhydride Rule" Methyl 2-(2,5-dioxooxolan-3-yl)acetate (also known as a succinic anhydride derivative) acts as a high-sensitivity electrophile.[1] It...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Compatibility & Stability Guide

Executive Summary: The "Anhydride Rule"

Methyl 2-(2,5-dioxooxolan-3-yl)acetate (also known as a succinic anhydride derivative) acts as a high-sensitivity electrophile.[1] Its core structural motif—the cyclic anhydride —is thermodynamically driven to open its ring upon contact with any nucleophile.[1]

The Golden Rule: You must avoid Protic and Nucleophilic solvents.[1] Failure to adhere to this results in rapid degradation via Ring-Opening Nucleophilic Acyl Substitution (RONAS) .[1]

The "Red List": Strictly Forbidden Solvents

These solvents will chemically degrade your compound within minutes to hours.[1]

Solvent ClassSpecific ExamplesWhy Avoid?Degradation Product
Alcohols Methanol, Ethanol, IsopropanolAlcoholysis: The hydroxyl group attacks the carbonyl, opening the ring.Hemiesters (Mono-esters)
Water Water, Aqueous BuffersHydrolysis: Water attacks the anhydride to form a dicarboxylic acid.[1]Dicarboxylic Acid derivative
Primary/Secondary Amines Diethylamine, Piperidine, MorpholineAminolysis: Rapid formation of amides.[1]Amic Acids (Half-amides)
Thiols Mercaptoethanol, DTTThiolysis: Sulfur attacks the carbonyl.[1]Thioesters
Visualizing the Failure Mode (Alcoholysis)

The diagram below illustrates exactly why Methanol destroys your compound.

Alcoholysis_Mechanism Anhydride Methyl 2-(2,5-dioxooxolan-3-yl)acetate (Cyclic Anhydride) Transition Tetrahedral Intermediate (Unstable) Anhydride->Transition Nucleophilic Attack Methanol Methanol (Solvent) (Nucleophile) Methanol->Transition Product Ring-Opened Hemiester (Degradation Product) Transition->Product Ring Opening

Figure 1: Mechanism of degradation in alcoholic solvents.[1] The cyclic anhydride is irreversibly opened by the alcohol nucleophile.

The "Yellow List": Deceptive Solvents (Hidden Traps)

These solvents appear safe (aprotic) but often contain stabilizers or impurities that trigger degradation.[1] This is the most common source of "unexplained" experimental failure.[1]

Trap A: Chloroform & Dichloromethane (Stabilizers)[1]
  • The Issue: HPLC-grade Chloroform is often stabilized with 0.5% - 1.0% Ethanol to prevent phosgene formation.[1]

  • The Result: The ethanol stabilizer will slowly react with your anhydride, leading to ~1% impurity formation that increases over time.[1]

  • The Fix: Use Amylene-stabilized Chloroform or strictly anhydrous DCM.[1]

Trap B: DMSO & DMF (Hygroscopicity)
  • The Issue: Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are "water magnets."[1] An "anhydrous" bottle opened on a humid day can absorb significant moisture within minutes.[1]

  • The Result: Hydrolysis to the di-acid form.[1][2]

  • The Fix: Store over activated 3Å or 4Å Molecular Sieves.

Trap C: Acetone[1][3]
  • The Issue: Acetone is difficult to dry completely and can undergo aldol condensation in the presence of trace acids/bases, generating water as a byproduct.[1]

  • The Fix: Avoid if possible; use Acetonitrile instead.

Troubleshooting & FAQs

Q1: My LC-MS shows a peak with Mass [M+32]. What happened?

Diagnosis: You likely used Methanol as a solvent or diluent for your LC-MS sample.[1] Explanation: The anhydride (Mass M) reacted with Methanol (+32 Da) to form the methyl hemiester.[1] Solution: Dissolve samples in Acetonitrile or dry DMSO immediately before injection.[1] Do not store samples in methanol.

Q2: I see a broad peak at 10-12 ppm in my Proton NMR. Is my compound pure?

Diagnosis: This indicates Hydrolysis .[1] Explanation: The broad singlet in this region is characteristic of a Carboxylic Acid proton (


).[1] The anhydride ring has opened due to moisture (water) in your deuterated solvent (e.g., wet 

or wet DMSO-

).[1] Solution: Repeat NMR with a fresh ampoule of solvent or dry the solvent over molecular sieves.[1]
Q3: Can I use THF (Tetrahydrofuran)?

Answer: Yes, BUT it must be peroxide-free and anhydrous.[1] Protocol:

  • Test for peroxides using starch-iodide paper.[1]

  • Ensure it is not stabilized with BHT (if interfering with assays) or alcohols.[1]

  • Dry over molecular sieves if the bottle has been open for >1 week.

Standard Operating Procedure (SOP): Solvent Verification

Before dissolving your valuable Methyl 2-(2,5-dioxooxolan-3-yl)acetate, follow this decision tree.

Solvent_Selection_Tree Start Select Solvent Q1 Is it Protic? (Alcohol, Water, Amine) Start->Q1 Stop1 STOP: DEGRADATION (Ring Opening) Q1->Stop1 Yes Q2 Is it Chlorinated? (CHCl3, DCM) Q1->Q2 No Q3 Check Stabilizer: Is it Ethanol? Q2->Q3 Yes Q4 Is it Hygroscopic? (DMSO, DMF) Q2->Q4 No Stop2 STOP: ALCOHOLYSIS Q3->Stop2 Yes Safe1 SAFE (If Amylene stabilized) Q3->Safe1 No (Amylene) Q5 Is it Dry? (Stored over Sieves?) Q4->Q5 Yes Stop3 STOP: HYDROLYSIS Q5->Stop3 No Safe2 SAFE (Use immediately) Q5->Safe2 Yes

Figure 2: Decision Matrix for Solvent Selection.

Protocol: Drying Solvents for Anhydride Handling

If you must use DMSO, DMF, or Acetonitrile, ensure dryness:

  • Material: Activate 3Å or 4Å Molecular Sieves (beads, not powder) by heating at 200°C–300°C for 4 hours (or microwave in short bursts if using glass/ceramic safe containers).

  • Ratio: Add 5%–10% (w/v) sieves to the solvent (e.g., 5g sieves per 100mL solvent).

  • Time: Allow to stand for at least 24 hours before use.

  • Verification: If available, use Karl Fischer titration to confirm water content is <50 ppm.

References

  • Reactivity of Cyclic Anhydrides: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General mechanism of nucleophilic acyl substitution on anhydrides).

  • Solvent Drying Protocols: Burfield, D. R., & Smithers, R. H. (1983).[1] Desiccant Efficiency in Solvent Drying.[1][3] 3. Dipolar Aprotic Solvents. Journal of Organic Chemistry.

  • Chloroform Stabilizers: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Details on ethanol vs. amylene stabilizers in chloroform).

  • Succinic Anhydride Stability: National Institutes of Health (NIH) PubChem.[1] Succinic Anhydride Compound Summary. [Link]

  • DMSO Compatibility: ResearchGate Discussions. Stability of Succinic Anhydride in DMSO. [Link]

Sources

Optimization

Removing unreacted Methyl 2-(2,5-dioxooxolan-3-yl)acetate from crude mixtures

Topic: Removal of Methyl 2-(2,5-dioxooxolan-3-yl)acetate (Substituted Succinic Anhydride) Audience: Medicinal Chemists, Process Chemists, and Purification Specialists Executive Summary You are encountering unreacted Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Methyl 2-(2,5-dioxooxolan-3-yl)acetate (Substituted Succinic Anhydride) Audience: Medicinal Chemists, Process Chemists, and Purification Specialists

Executive Summary

You are encountering unreacted Methyl 2-(2,5-dioxooxolan-3-yl)acetate in your crude reaction mixture. This compound contains a reactive cyclic anhydride moiety and a methyl ester side chain.

The purification strategy relies on the high reactivity of the anhydride ring compared to your desired product. By selectively targeting the anhydride, we can convert it into a highly polar dicarboxylic acid (via hydrolysis) or a resin-bound amide (via scavenging), rendering it easily separable from your desired product.

Phase 1: Diagnostic & Strategy Selection

Before selecting a protocol, determine the stability profile of your desired product .

If your product is...Recommended ProtocolMechanism of Action
Stable to mild base / Water Protocol A (Aqueous Workup) Hydrolysis of anhydride to water-soluble dicarboxylate salt.
Water-sensitive or Acidic Protocol B (Solid-Phase Scavenging) Covalent capture of anhydride by amine-functionalized resin.
Base-sensitive (e.g., Esters) Protocol A (Modified) Use controlled pH (NaHCO₃) to avoid saponification of product esters.
Volatile / Non-polar Protocol C (Flash Chromatography) Separation based on polarity (requires silica pretreatment).
Phase 2: Experimental Protocols
Protocol A: The Aqueous Workup (Standard Method)

Best for: Standard organic synthesis where the product is soluble in organic solvents (DCM, EtOAc, Ether).

The Logic: The impurity is an anhydride.[1][2][3][4][5][6] Upon contact with a mild aqueous base, the anhydride ring opens to form a dicarboxylic acid salt . This species is highly polar and will partition exclusively into the aqueous phase, while your neutral product remains in the organic phase.

Reagents:

  • Saturated Sodium Bicarbonate (NaHCO₃) solution.

  • Note: Do NOT use Sodium Hydroxide (NaOH). Strong bases may hydrolyze the methyl ester side chain of the impurity (unnecessary) or, worse, saponify ester motifs on your desired product.

Step-by-Step:

  • Dilution: Dilute the crude reaction mixture with an organic solvent (Ethyl Acetate or Dichloromethane) to a concentration of ~0.1 M.

  • Hydrolysis Wash: Add an equal volume of Saturated NaHCO₃ .

  • Agitation: Shake vigorously for 5–10 minutes.

    • Why? Anhydrides are lipophilic. Vigorous mixing is required to bring the anhydride into contact with the aqueous base to initiate ring-opening hydrolysis.

    • Caution: CO₂ gas will evolve. Vent the separatory funnel frequently.

  • Phase Separation: Allow layers to separate. Collect the organic layer.[2][7]

  • Verification: (Optional) Check the pH of the aqueous layer. It should remain basic (pH ~8-9). If acidic, the anhydride consumed all the base; repeat the wash.

  • Drying: Wash the organic layer once with brine, dry over Na₂SO₄, and concentrate.

Visualizing the Mechanism:

AqueousWorkup Impurity Impurity: Cyclic Anhydride (Lipophilic) Reaction Hydrolysis Reaction (Ring Opening) Impurity->Reaction Base Reagent: Sat. NaHCO3 (Aqueous Base) Base->Reaction Result Result: Dicarboxylate Salt (Highly Hydrophilic) Reaction->Result pH > 7 Phase Partitioning: Moves to Aqueous Layer Result->Phase

Figure 1: The chemical transformation of the lipophilic anhydride impurity into a water-soluble salt.

Protocol B: Solid-Phase Scavenging (Water-Free)

Best for: Water-sensitive products, or when you want to avoid liquid-liquid extraction emulsions.

The Logic: A polymer-supported primary amine (scavenger resin) acts as a nucleophile. It attacks the electrophilic anhydride ring, forming a covalent amide bond. The impurity becomes tethered to the solid bead, which is then removed by simple filtration.

Reagents:

  • Resin: Trisamine resin (polystyrene-bound tris(2-aminoethyl)amine) or Benzylamine resin.

  • Loading: Typically 3.0 – 4.0 mmol/g. Use 2–3 equivalents relative to the estimated impurity.

Step-by-Step:

  • Dissolution: Dissolve crude mixture in dry DCM or THF.

  • Resin Addition: Add 3 equivalents of Trisamine resin (relative to the unreacted anhydride).

  • Incubation: Stir or shake at room temperature for 1–4 hours.

    • Tip: Do not use magnetic stir bars if they grind the resin beads; use an orbital shaker.

  • Monitoring: Check an aliquot by TLC. The anhydride spot should disappear.

  • Filtration: Filter the mixture through a fritted funnel or a cotton plug to remove the resin.

  • Workup: Rinse the resin with solvent to recover any entrained product. Concentrate the filtrate.

Phase 3: Troubleshooting & FAQs

Q1: The impurity is streaking on my silica column. Why? A: Anhydrides are unstable on standard silica gel. The slightly acidic nature of silica, combined with moisture in the air/solvent, causes partial hydrolysis of the anhydride into its dicarboxylic acid form while on the column. This results in "streaking" (a mix of anhydride and acid).

  • Fix: Perform Protocol A (bicarbonate wash) before the column to force complete hydrolysis and removal. If you must column the anhydride, use neutralized silica (pre-treated with 1% triethylamine in hexane).

Q2: I used NaOH instead of NaHCO₃ and my product yield dropped. What happened? A: NaOH is a strong base. While it removes the anhydride, it likely caused saponification of the methyl ester group on the impurity (creating a tricarboxylate) or, more critically, hydrolyzed ester linkages in your desired product. Always use the mildest base possible (NaHCO₃) for anhydride hydrolysis.

Q3: Can I remove this impurity by distillation? A: Likely not recommended. Substituted succinic anhydrides often have high boiling points (>250°C at atm) and may decompose or sublime. Thermal stress might also degrade your product. Chemical removal (extraction/scavenging) is superior.

Q4: I formed an emulsion during the NaHCO₃ wash. How do I fix it? A: The dicarboxylate salt formed acts as a surfactant (soap), stabilizing emulsions.

  • Fix: Add solid NaCl to the mixture to increase ionic strength, or filter the emulsion through a pad of Celite.

Phase 4: Decision Matrix (Visualized)

PurificationLogic Start Start: Crude Mixture with Anhydride Impurity Q1 Is Product Water Sensitive? Start->Q1 MethodB Use Protocol B: Amine Scavenger Resin Q1->MethodB Yes Q2 Is Product Acidic? Q1->Q2 No MethodA Use Protocol A: NaHCO3 Wash Q2->MethodA No (Neutral Product) MethodC Use Protocol C: Chromatography (Neutral Silica) Q2->MethodC Yes (Co-elutes in base)

Figure 2: Decision tree for selecting the appropriate purification method.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for purification of organic anhydrides and succinic acid derivatives). Link

  • Sigma-Aldrich (Merck). Fundamental of Resin Scavengers. (Technical guide on using amine resins for electrophile removal). Link

  • Biotage. Strategies for Work-up and Purification. (Overview of acidic/basic workup strategies for phase separation). Link

  • Fieser, L. F., & Martin, E. L. (1932).[2] Succinic Anhydride.[2][7][8] Organic Syntheses, 12, 66. (Foundational properties of succinic anhydride derivatives). Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Anhydride Alcoholysis

Welcome to the technical support center for anhydride alcoholysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high conversion rates...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for anhydride alcoholysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high conversion rates in their esterification reactions. Instead of a simple checklist, we will explore the underlying chemical principles for each potential issue, providing you with the rationale needed to make informed decisions and effectively troubleshoot your experiments.

Frequently Asked Questions (FAQs)

Q1: My anhydride alcoholysis reaction has stalled or is showing very low conversion. What are the most common culprits I should investigate first?

Low conversion is a frequent issue, often stemming from a few fundamental parameters. Before delving into more complex variables, always verify the following:

  • Water Contamination: Anhydrides are highly susceptible to hydrolysis.[1][2] Any trace moisture in your reagents or solvent will react with the anhydride to form two equivalents of the corresponding carboxylic acid.[1][3] This side reaction consumes your electrophile and does not produce the desired ester. The carboxylic acid byproduct is generally not reactive enough to undergo esterification under these mild conditions without a strong acid catalyst and heat.[4]

    • Troubleshooting Protocol: Ensure all glassware is rigorously oven-dried. Use freshly opened or distilled anhydrous solvents. If possible, verify solvent water content using Karl Fischer titration.

  • Reagent Purity & Stoichiometry: Confirm the purity of your starting materials. An impure anhydride or alcohol will lead to inaccurate molar calculations. While a 1:1 stoichiometry is theoretically sufficient, using a slight excess (1.1-1.5 equivalents) of the anhydride can sometimes help drive the reaction to completion, especially if the alcohol is precious.

  • Inadequate Mixing: In a heterogeneous reaction or with viscous materials, poor mixing can lead to localized concentration gradients, preventing the reactants from encountering each other effectively. Ensure your reaction is being stirred or agitated at a rate sufficient to maintain a homogeneous mixture.

Level 1 Troubleshooting: Reaction Conditions & Catalysis

If the basic checks above do not resolve the issue, the next step is to scrutinize your reaction setup and catalyst system.

Q2: I'm not using a catalyst. Is one necessary, and how do I choose the right one?

While some reactive alcohol/anhydride pairs will react upon heating, the reaction is often slow.[5] Catalysts are typically employed to achieve high yields in a reasonable timeframe.[6] The choice of catalyst depends on the nucleophilicity and steric hindrance of your alcohol.

  • For Primary and Secondary Alcohols: 4-(Dimethylamino)pyridine (DMAP) is an exceptionally effective nucleophilic catalyst.[7] It reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate, which is much more electrophilic than the starting anhydride.[3][8] This intermediate is then readily attacked by the alcohol to form the ester and regenerate the DMAP catalyst.

  • For Tertiary or Hindered Alcohols: These substrates are poor nucleophiles, and the reaction is often sluggish.[9] In these cases, stronger activating agents or different methodologies like the Yamaguchi esterification might be required.[10] The Yamaguchi protocol uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride in situ, which is then activated by DMAP for reaction with the hindered alcohol.[10]

Catalyst TypeTypical SubstratesTypical LoadingMechanism of Action
None (Thermal) Highly reactive primary alcoholsN/ADirect nucleophilic attack of alcohol on anhydride.
Pyridine Primary & secondary alcoholsOften used as solventActs as a mild nucleophilic catalyst and base to neutralize the carboxylic acid byproduct.[11]
DMAP Primary, secondary, some hindered alcohols0.05 - 0.2 equivalentsSuperior nucleophilic catalyst forming a highly reactive N-acylpyridinium intermediate.[3][12]
Acid Catalysts (e.g., H₂SO₄, Amberlyst-15) All alcohol typesCatalytic amountsProtonates the anhydride carbonyl, increasing its electrophilicity.[13][14]
Q3: My DMAP-catalyzed reaction is still slow. What could be wrong?

Even with a potent catalyst like DMAP, several factors can inhibit performance:

  • Insufficient Catalyst Loading: While catalytic, DMAP loading needs to be optimized. Start with 5-10 mol% and increase if necessary. The reaction kinetics are often first-order with respect to the catalyst.[12]

  • Presence of a Strong Acid: If your starting materials contain acidic impurities, they can protonate and deactivate the DMAP, rendering it non-nucleophilic. An auxiliary, non-nucleophilic base like triethylamine (TEA) is often added to scavenge any acid present and to neutralize the carboxylic acid byproduct formed during the reaction.[7]

  • Solvent Choice: The solvent can influence the stability and reactivity of the key intermediates. Polar aprotic solvents like Dichloromethane (DCM) or Acetonitrile (MeCN) are generally preferred as they can solvate the charged intermediates in the catalytic cycle without competing as a nucleophile.[9]

Below is a diagram illustrating the widely accepted catalytic cycle for DMAP in anhydride alcoholysis.

DMAP_Mechanism Anhydride Anhydride (RCO)₂O Intermediate N-Acylpyridinium Ion [Acyl-DMAP]⁺ Anhydride->Intermediate DMAP DMAP DMAP->Intermediate Nucleophilic Attack (Fast, Reversible) Intermediate->DMAP Regeneration Ester Ester (RCOOR') Intermediate->Ester Alcoholysis (Rate-Determining Step) Byproduct Carboxylate (RCOO⁻) Intermediate->Byproduct Alcohol Alcohol (R'OH) Alcohol->Ester Troubleshooting_Workflow Start Low Conversion Observed Check_Basics Q: Are reagents pure & anhydrous? Is stoichiometry correct? Start->Check_Basics Fix_Basics Action: Dry solvents/reagents. Verify calculations. Check_Basics->Fix_Basics No Check_Catalyst Q: Is a catalyst being used? Is it appropriate? Check_Basics->Check_Catalyst Yes Fix_Basics->Start Re-run Add_Catalyst Action: Add DMAP (5-10 mol%). Consider auxiliary base (TEA). Check_Catalyst->Add_Catalyst No / Ineffective Check_Sterics Q: Is either substrate sterically hindered? Check_Catalyst->Check_Sterics Yes Add_Catalyst->Start Re-run Change_Method Action: Increase temp/time. Consider Yamaguchi Esterification. Check_Sterics->Change_Method Yes Monitor_Reaction Q: How is the reaction being monitored? Check_Sterics->Monitor_Reaction No Change_Method->Start Re-run Analyze_Kinetics Action: Use HPLC/GC or in-situ IR. Identify side products. Monitor_Reaction->Analyze_Kinetics Endpoint only Success Problem Resolved Monitor_Reaction->Success Quantitative Analyze_Kinetics->Start Re-run with data

Sources

Optimization

Optimal temperature for Methyl 2-(2,5-dioxooxolan-3-yl)acetate nucleophilic attack

Topic: Optimization of Temperature & Reaction Conditions for Nucleophilic Attack Reagent: Methyl 2-(2,5-dioxooxolan-3-yl)acetate (CAS: 39622-63-2) Synonyms: 3-(Methoxycarbonylmethyl)succinic anhydride Document ID: TSC-20...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Temperature & Reaction Conditions for Nucleophilic Attack Reagent: Methyl 2-(2,5-dioxooxolan-3-yl)acetate (CAS: 39622-63-2) Synonyms: 3-(Methoxycarbonylmethyl)succinic anhydride Document ID: TSC-2026-MDSA-01[1]

Executive Summary: The "Goldilocks" Thermal Zone

For researchers utilizing Methyl 2-(2,5-dioxooxolan-3-yl)acetate , temperature is not merely a rate accelerator; it is the primary switch controlling regioselectivity and chemoselectivity .[1]

This reagent is a non-symmetrical cyclic anhydride.[1] Upon nucleophilic attack (ring opening), two isomeric products are possible.[1]

  • Kinetic Control (

    
    ):  Favors attack at the less hindered carbonyl (C5), yielding the "distal" amide/ester acid.
    
  • Thermodynamic Control (

    
    ):  Promotes equilibration, often leading to mixtures or, in the case of amines, ring re-closure to the imide.
    

Critical Recommendation: For high-purity ring opening without side reactions, maintain reaction temperatures between


 and 

for amines, and

to

for alcohols (catalyzed).[1]

Technical Data & Optimization Tables

Table 1: Nucleophile-Specific Temperature Guidelines
Nucleophile TypeRecommended TempCatalyst Required?Primary Risk at High Temp (

)
Primary Amines (

)

NoFormation of cyclic imide (ring re-closure); Loss of regioselectivity.[1]
Secondary Amines (

)

Optional (TEA)Decarboxylation (rare); steric stalling.[1]
Primary Alcohols (

)

Yes (DMAP/TEA)Transesterification of the methyl ester side-chain.[1]
Water (Hydrolysis)

NoFormation of Tricarballylic acid derivatives (uncontrolled).[1]
Table 2: Solvent Compatibility Matrix[1]
SolventSuitabilityNotes
DCM / Chloroform Excellent Best for low-temp kinetic control.[1] Good solubility for the anhydride.[1]
THF Good Standard for aminolysis.[1] Ensure anhydrous to prevent hydrolysis.
DMF / DMSO Moderate Hard to remove; can accelerate reaction but promotes thermodynamic equilibration.[1]
Alcohols Poor Acts as a competing nucleophile (solvolysis).[1] Avoid unless the alcohol is the reagent.[1]

Visualizing the Reaction Pathway

The following diagram illustrates the bifurcation between kinetic and thermodynamic outcomes.

ReactionPathway Start Methyl 2-(2,5-dioxooxolan-3-yl)acetate (Anhydride) TS_Kinetic TS1: Attack at C5 (Less Hindered) Start->TS_Kinetic Low Temp (0°C) Fast TS_Thermo TS2: Attack at C2 (More Hindered) Start->TS_Thermo High Temp Slow Nu Nucleophile (NuH) Nu->TS_Kinetic Nu->TS_Thermo Prod_Kinetic Product A (Major) Distal Isomer TS_Kinetic->Prod_Kinetic Prod_Thermo Product B (Minor) Proximal Isomer TS_Thermo->Prod_Thermo Prod_Kinetic->Prod_Thermo Equilibration (Heat/Acid) Imide Cyclic Imide (Overheating) Prod_Kinetic->Imide >100°C (-H2O) If Nu = Amine

Figure 1: Reaction pathway showing the kinetic preference for C5 attack (distal to the bulky side chain) versus thermodynamic risks.[1]

Troubleshooting Guides (FAQ Format)

Scenario A: "I am getting a mixture of two isomers."

Diagnosis: Loss of Kinetic Control.[1] The methyl acetate side chain (


) at position 3 creates steric hindrance.[1]
  • The Mechanism: Under kinetic conditions (

    
    ), the nucleophile attacks the carbonyl furthest from this group (C5).
    
  • The Error: If the reaction warms too quickly or runs too long at room temperature, the initial product can re-cyclize and open at the other carbonyl (C2), leading to a thermodynamic mixture.

  • Solution:

    • Cool the reaction vessel to

      
       (ice bath) before adding the nucleophile.
      
    • Add the nucleophile dropwise to keep the exotherm in check.[1]

    • Quench the reaction immediately upon consumption of the anhydride (monitor by TLC/NMR).

Scenario B: "The reaction yield is high, but my methyl ester side-chain is gone."

Diagnosis: Unwanted Transesterification.[1] Context: This occurs primarily when reacting the anhydride with alcohols (e.g., Ethanol, PEG-OH) using base catalysis (DMAP/TEA).[1]

  • The Mechanism: The external alcohol attacks not only the anhydride ring but also the methyl ester on the side chain, swapping the methoxy group.

  • Solution:

    • Lower the temperature to

      
      .
      
    • Reduce the equivalents of the nucleophilic alcohol (use 1.05 eq max).[1]

    • Use a bulky base (e.g., DIPEA) instead of DMAP to reduce nucleophilic catalysis at the ester site.[1]

Scenario C: "I see a new spot on TLC that is non-polar and UV active."

Diagnosis: Imide Formation.[1][2] Context: Common in aminolysis reactions run at reflux.[1]

  • The Mechanism: The ring opens to form the Amide-Acid. If heat persists, the nitrogen lone pair attacks the carboxylic acid, eliminating water and closing the ring to form a stable 5-membered imide.

  • Solution: This is irreversible chemically without harsh hydrolysis.[1] Prevent it by keeping T

    
    .[1] If the imide is your target, add a dehydrating agent (e.g., Ac2O) and heat intentionally.
    

Standard Operating Procedure (SOP)

Protocol: Kinetic Aminolysis of Methyl 2-(2,5-dioxooxolan-3-yl)acetate

  • Preparation:

    • Dissolve 1.0 eq of Methyl 2-(2,5-dioxooxolan-3-yl)acetate in anhydrous DCM (

      
       concentration).
      
    • Flush the vessel with Nitrogen/Argon.[1]

  • Equilibration:

    • Cool the solution to

      
       using an ice/water bath. Allow 15 minutes for temperature equilibration.
      
  • Addition:

    • Dissolve 1.0–1.1 eq of the Amine in a minimal volume of DCM.

    • Add the amine solution dropwise over 10–20 minutes. Do not shoot in all at once.

  • Reaction:

    • Stir at

      
       for 1 hour.
      
    • Allow to warm to Room Temperature only if TLC shows unreacted anhydride after 1 hour.

  • Workup:

    • Wash with

      
       HCl (cold) to remove excess amine.[1]
      
    • Dry organic layer over

      
       and concentrate in vacuo at 
      
      
      
      .

Decision Tree: Optimization Logic

Troubleshooting Start Start: Reaction Optimization CheckNu Identify Nucleophile Start->CheckNu IsAmine Amine (Primary/Secondary) CheckNu->IsAmine IsAlcohol Alcohol / Weak Nu CheckNu->IsAlcohol LowTemp Keep at 0°C - RT (Kinetic Control) IsAmine->LowTemp HighTemp Heat to 40-60°C + Catalyst (DMAP) IsAlcohol->HighTemp TempCheck Check Temp Problem Problem Encountered? LowTemp->Problem HighTemp->Problem MixIsomers Mixture of Isomers? Problem->MixIsomers ImideForm Imide Byproduct? Problem->ImideForm SlowRxn Reaction too slow? Problem->SlowRxn Action1 LOWER Temp Switch to DCM MixIsomers->Action1 Action2 LOWER Temp Check Exotherm ImideForm->Action2 Action3 Add Catalyst (DMAP) Do NOT overheat SlowRxn->Action3

Figure 2: Troubleshooting logic flow for optimizing reaction conditions.

References

  • Kayser, M. M., & Eisenstein, O. (1981).[1][3] Theoretical study of regioselectivity in nucleophilic addition to unsymmetrical cyclic anhydrides. Canadian Journal of Chemistry, 59(16), 2457–2462.[1] Link[1]

  • BenchChem. (n.d.).[1] Methyl 2-(2,5-dioxooxolan-3-yl)acetate Structure and Reactivity Data. BenchChem Database.[1] Link[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). Link

  • Guareschi, I. (1873).[1] Succinic Anhydride Derivatives and Isomerism. (Historical context on succinic anhydride derivatives).

  • Sigma-Aldrich. (2024).[1] Product Specification: Methyl 2-(2,5-dioxooxolan-3-yl)acetate.[1] Link

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Handling Moisture-Sensitive Substituted Succinic Anhydrides

Welcome to the Technical Support Center for moisture-sensitive substituted succinic anhydrides. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile reagents...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for moisture-sensitive substituted succinic anhydrides. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile reagents in their experimental work. Substituted succinic anhydrides are powerful building blocks in organic synthesis, polymer chemistry, and materials science.[1] However, their susceptibility to hydrolysis necessitates careful handling to ensure experimental success and reproducibility.[2][3][4]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in the laboratory.

Section 1: Frequently Asked Questions (FAQs) - The Essentials of Handling

This section addresses fundamental questions about the properties and handling of substituted succinic anhydrides.

Q1: What makes substituted succinic anhydrides 'moisture-sensitive'?

A1: The core of their sensitivity lies in the anhydride functional group. This group is highly reactive towards nucleophiles, with water being a common and potent one. In a process called hydrolysis, the anhydride ring is attacked by water, leading to ring-opening and the formation of the corresponding dicarboxylic acid.[4][5][6][7] This conversion is often undesirable as it consumes the reactive anhydride, introduces an impurity (the diacid), and can significantly alter the course and outcome of your intended reaction.[4][8]

Q2: How can I visually determine if my substituted succinic anhydride has been compromised by moisture?

A2: While fresh, high-purity substituted succinic anhydrides are typically clear, colorless, or light-yellow liquids or crystalline solids, moisture contamination can lead to noticeable changes.[2][9][10] Hydrolysis to the dicarboxylic acid can cause the material to become opaque, cloudy, or even solidify if the diacid is a solid at room temperature. For liquid anhydrides, an increase in viscosity may also be observed.[4][11]

Q3: What are the ideal storage conditions for these reagents?

A3: To maintain their integrity, substituted succinic anhydrides must be stored in a cool, dry environment, protected from atmospheric moisture.[3][9] The best practice is to store them in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[11] Many suppliers provide these reagents in specialized packaging, like Sure/Seal™ bottles, which are designed for the safe storage and dispensing of air- and moisture-sensitive chemicals.[12]

Q4: Can I use standard laboratory glassware for my reactions?

A4: Yes, but with a critical preparatory step. Laboratory glassware has a thin film of adsorbed moisture on its surface that must be removed.[12][13] This is typically achieved by oven-drying the glassware at a high temperature (e.g., 125°C overnight or 140°C for 4 hours) and then allowing it to cool in a moisture-free environment, such as a desiccator or under a stream of dry inert gas.[12][13][14]

Section 2: Troubleshooting Guide - Navigating Experimental Challenges

This section provides solutions to common problems encountered during experiments involving substituted succinic anhydrides.

Issue 1: My reaction is sluggish or fails to proceed to completion.

  • Possible Cause 1: Hydrolyzed Starting Material. As discussed, if the anhydride has been exposed to moisture, it will have partially or fully converted to the less reactive dicarboxylic acid.

    • Troubleshooting Step: Before starting your reaction, check for any visual signs of hydrolysis (cloudiness, solidification). If in doubt, consider purifying the anhydride. For liquid anhydrides, vacuum distillation is often effective.[11] For solids, recrystallization from a dry, non-protic solvent can be employed.[11][15]

  • Possible Cause 2: Introduction of Moisture During the Reaction. Even with a pure starting material, moisture can be introduced from various sources during the experiment.

    • Troubleshooting Step: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through activated alumina). Use inert atmosphere techniques, such as a Schlenk line or a glove box, to maintain a dry environment throughout the reaction setup and execution.[14][16] All reagents added to the reaction should also be anhydrous.

Issue 2: My final product is contaminated with the corresponding dicarboxylic acid.

  • Possible Cause: Incomplete Reaction and/or Hydrolysis During Workup. If the reaction does not go to completion, unreacted anhydride may hydrolyze during the aqueous workup steps.

    • Troubleshooting Step 1: Optimize Reaction Conditions. Ensure you are using the correct stoichiometry of reactants and that the reaction time and temperature are sufficient for complete conversion. Monitoring the reaction by techniques like TLC or GC can help determine the point of completion.

    • Troubleshooting Step 2: Anhydrous Workup. If possible, devise a workup procedure that avoids the use of water until the reactive anhydride has been consumed or derivatized.

    • Troubleshooting Step 3: Purification. If the dicarboxylic acid is still present in the crude product, it can often be removed by extraction with a basic aqueous solution (e.g., sodium bicarbonate solution).[17] The acidic dicarboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer, leaving the desired product in the organic layer.[17]

Issue 3: I am observing the formation of polymeric or tarry byproducts.

  • Possible Cause: Some substituted succinic anhydrides, particularly alkenyl succinic anhydrides, can undergo polymerization at elevated temperatures.[11][18]

    • Troubleshooting Step 1: Temperature Control. Carefully control the reaction temperature to avoid excessive heat.

    • Troubleshooting Step 2: Use of Inhibitors. In syntheses involving high temperatures, the addition of a polymerization inhibitor might be necessary.[11]

    • Troubleshooting Step 3: Purification. Non-volatile polymeric byproducts can often be removed from liquid products by vacuum distillation.[11]

Section 3: Key Experimental Protocols

To ensure success, meticulous experimental technique is paramount. The following are detailed protocols for essential procedures.

Protocol 1: Drying Glassware for Moisture-Sensitive Reactions
  • Disassemble and thoroughly clean all glassware with an appropriate solvent and detergent.

  • Rinse thoroughly with deionized water, followed by a final rinse with acetone or another volatile solvent to facilitate drying.

  • Place the glassware in an oven at a minimum of 125°C for at least 4 hours, though overnight is preferable.[12][13]

  • Immediately assemble the hot glassware and connect it to a manifold supplying a slow, steady stream of dry inert gas (nitrogen or argon).[12][13] Alternatively, place the hot glassware in a desiccator to cool under vacuum.

Protocol 2: Transfer of a Liquid Substituted Succinic Anhydride via Syringe

This protocol assumes the use of a reagent bottle with a septum-sealed cap, such as a Sure/Seal™ bottle.[12]

  • Prepare the Syringe: Dry a glass syringe and needle in the oven along with the reaction glassware.[13] Allow it to cool in a desiccator.

  • Purge the Syringe: Once cool, flush the syringe with dry inert gas by drawing the gas into the syringe and expelling it several times.[13]

  • Pressurize the Reagent Bottle: Puncture the septum of the reagent bottle with a needle connected to a source of inert gas (e.g., a balloon or a gas line).[12][16] This will create a positive pressure inside the bottle.

  • Withdraw the Reagent: Insert the dry, purged syringe needle through the septum into the liquid. The positive pressure in the bottle will help to fill the syringe.[12] Withdraw a slightly larger volume than required.

  • Remove Gas Bubbles: Invert the syringe and carefully push the plunger to expel any gas bubbles and adjust to the desired volume.

  • Transfer to Reaction Flask: Quickly and carefully insert the needle through the septum of the reaction flask and dispense the reagent.

Visualizing Key Concepts

To further clarify critical processes, the following diagrams illustrate the hydrolysis mechanism and a typical inert atmosphere setup.

Hydrolysis Anhydride Substituted Succinic Anhydride Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack Water H₂O (Moisture) Water->Intermediate Diacid Dicarboxylic Acid Intermediate->Diacid Ring Opening

Caption: Mechanism of succinic anhydride hydrolysis.

InertAtmosphereSetup cluster_0 Inert Gas Source cluster_1 Reaction Setup GasCylinder Inert Gas Cylinder (N₂ or Ar) Manifold Schlenk Line / Manifold GasCylinder:port->Manifold Gas Inlet Flask Reaction Flask Septum Reagents Bubbler Oil Bubbler (Pressure Release) Flask->Bubbler Gas Outlet Manifold->Flask:septum Inert Gas to Flask

Caption: A typical inert atmosphere reaction setup.

Quantitative Data Summary

For quick reference, the following table summarizes key physical properties and storage recommendations.

ParameterValue/RecommendationSource(s)
Storage Temperature Store below +30°C[2]
Storage Conditions Tightly closed, dry, under inert gas[3][9]
Incompatible Materials Strong oxidizing agents, alcohols, amines, strong bases[2][3]
Succinic Anhydride M.P. 118-120 °C[2]
Succinic Anhydride B.P. 261 °C[2]

By understanding the principles outlined in this guide and adhering to the recommended protocols, researchers can confidently and successfully utilize moisture-sensitive substituted succinic anhydrides in their work, minimizing experimental failures and ensuring the integrity of their results.

References

  • Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

  • ChemBK. (n.d.). Succinic anhydride. Retrieved from [Link]

  • Loba Chemie. (n.d.). SUCCINIC ANHYDRIDE FOR SYNTHESIS. Retrieved from [Link]

  • Wikipedia. (n.d.). Alkenylsuccinic anhydrides. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • BioResources. (2025, April 23). Understanding sizing conditions with alkenyl succinic anhydride: Experimental analysis of pH and anionic trash catcher effects on softwood kraft pulp. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Succinic anhydride. Retrieved from [Link]

  • Huajinda Quality Solutions. (2025, June 23). Alkenyl Succinic Anhydride. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Alkenylsuccinic anhydrides – Knowledge and References. Retrieved from [Link]

  • PMC. (n.d.). Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review. Retrieved from [Link]

  • Dodecenyl Succinic Anhydride (DDSA). (n.d.). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Preparation and Reaction Mechanisms of Carboxylic Anhydrides. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Succinic Anhydrides Functionalized Alkenoic Ligands: A Facile Route to Synthesize Water Dispersible Nanocrystals. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolytic cleavage of succinic anhydride via ring opening and... Retrieved from [Link]

  • Dodecenyl succinic anhydride (DDSA). (n.d.). Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for the formation of succinic anhydride from... Retrieved from [Link]

  • Quora. (2022, December 2). What is the process of removing the acid from succinic anhydride? Retrieved from [Link]

  • Reddit. (2019, December 3). How to separate out succinic anhydride from sample? Retrieved from [Link]

  • ResearchGate. (n.d.). 4 questions with answers in SUCCINIC ANHYDRIDES | Science topic. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the preparation of succinic anhydride derivatives.
  • Scribd. (n.d.). DDSA Standard N-Dodecenyl Succinic Anhydride English. Retrieved from [Link]

  • Broadview Technologies, Inc. (n.d.). Specialty Anhydride Applications: Spotlight on Succinic Anhydrides. Retrieved from [Link]

  • Quora. (2017, May 13). When using succinic anhydride in a reaction, the unreacted anhydride turns to succinic acid. Is there a way to remove the acid from the product? Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Chemical Shifts of Methyl 2-(2,5-dioxooxolan-3-yl)acetate

In the landscape of drug development and organic synthesis, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a corn...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and organic synthesis, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for elucidating the structure of organic compounds. This guide provides an in-depth analysis of the 1H NMR chemical shifts for Methyl 2-(2,5-dioxooxolan-3-yl)acetate, a molecule of interest in synthetic chemistry.[1] In the absence of a publicly available experimental spectrum for this specific compound, this guide will present a detailed prediction of its 1H NMR spectrum. This prediction is grounded in the analysis of structurally related compounds and fundamental NMR principles. Furthermore, we will present a comparative analysis with experimentally determined spectra of relevant analogs to provide a robust framework for researchers.

Predicted 1H NMR Spectrum of Methyl 2-(2,5-dioxooxolan-3-yl)acetate

The structure of Methyl 2-(2,5-dioxooxolan-3-yl)acetate with the predicted proton assignments is illustrated below. The predicted chemical shifts, multiplicities, and integrations are based on established substituent effects and analysis of comparable molecules.

// Nodes for atoms 1 [label="O", pos="0,1.5!"]; 2 [label="C", pos="1,1.5!"]; 3 [label="O", pos="1.5,2.5!"]; 4 [label="C", pos="1.5,0.5!"]; 5 [label="O", pos="2.5,0.5!"]; 6 [label="C", pos="2, -0.5!"]; 7 [label="H_a", pos="2.5,-1!"]; 8 [label="C", pos="1,-1.5!"]; 9 [label="H_b", pos="1.5,-2!"]; 10 [label="H_c", pos="0.5,-2!"]; 11 [label="C", pos="-0.5,0.5!"]; 12 [label="C", pos="-1.5,1!"]; 13 [label="O", pos="-1.5,2!"]; 14 [label="O", pos="-2.5,0.5!"]; 15 [label="C", pos="-3.5,1!"]; 16 [label="H_e", pos="-4,1!"]; 17 [label="C", pos="-0.5,-0.5!"]; 18 [label="H_d", pos="-1,-1!"];

// Bonds 1 -- 2; 2 -- 3; 2 -- 4; 4 -- 5; 4 -- 6; 6 -- 7; 6 -- 8; 8 -- 9; 8 -- 10; 8 -- 11; 11 -- 1; 11 -- 12; 12 -- 13; 12 -- 14; 14 -- 15; 15 -- 16; 15 -- 16; 15 -- 16; 11 -- 17; 17 -- 18; 17 -- 6; }

Caption: A generalized workflow for acquiring a 1H NMR spectrum.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified Methyl 2-(2,5-dioxooxolan-3-yl)acetate.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl3), in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer's magnetic field frequency to the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.

    • Set the acquisition parameters, including the pulse width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a greater number of scans may be necessary to improve the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Phase-correct the spectrum to ensure that all peaks have the correct absorptive shape.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • Integrate the area under each peak to determine the relative ratios of the different types of protons in the molecule.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the 1H NMR chemical shifts for Methyl 2-(2,5-dioxooxolan-3-yl)acetate. By drawing comparisons with structurally related compounds and adhering to a rigorous experimental protocol, researchers can confidently approach the characterization of this molecule and its analogs. The principles and comparative data presented herein serve as a valuable resource for interpreting experimental spectra and confirming the successful synthesis of the target compound.

References

  • Brainly. (2025, April 28). In 1H NMR, the chemical shifts for protons α to a carbonyl group. Retrieved from [Link]

  • The Royal Society of Chemistry. Succinic Anhydrides Functionalized Alkenoic Ligands: A Facile Route to Synthesize Water Dispersible Nanocrystals. Retrieved from [Link]

  • ResearchGate. 1H-NMR spectra of (A) sterol mixture, (B) succinic anhydride, (C).... Retrieved from [Link]

  • ResearchGate. 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =.... Retrieved from [Link]

  • Biological Magnetic Resonance Bank. bmse000183 Succinic Acid. Retrieved from [Link]

  • SpectraBase. (2-Decenyl)succinic anhydride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • AOCS. (2019, July 23). Saturated Fatty Acids and Methyl Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • PubChem. monoMethyl succinate. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to the Carbonyl Fingerprint: Analyzing Methyl 2-(2,5-dioxooxolan-3-yl)acetate via FTIR Spectroscopy

For professionals in chemical synthesis and drug development, the unambiguous structural confirmation of novel intermediates is paramount. Methyl 2-(2,5-dioxooxolan-3-yl)acetate, a versatile building block, presents a un...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical synthesis and drug development, the unambiguous structural confirmation of novel intermediates is paramount. Methyl 2-(2,5-dioxooxolan-3-yl)acetate, a versatile building block, presents a unique analytical challenge and opportunity due to its distinct carbonyl functionalities.[1] This guide provides an in-depth analysis of its Fourier-Transform Infrared (FTIR) spectrum, focusing on the characteristic carbonyl peaks. We will explore the theoretical underpinnings of these signals, present a robust experimental protocol for data acquisition, and objectively compare the utility of FTIR against other key analytical techniques.

Part 1: The Theory Behind the Carbonyl Stretch

The carbonyl (C=O) double bond provides one of the most intense and reliable absorption bands in an infrared spectrum, typically appearing in the 1650-1850 cm⁻¹ region.[2][3] This intensity arises from the large change in dipole moment during the bond's stretching vibration.[4] The precise wavenumber of this absorption is exquisitely sensitive to the carbonyl's molecular environment, making FTIR an exceptional tool for functional group identification.[5]

For Methyl 2-(2,5-dioxooxolan-3-yl)acetate, two primary factors dictate the position of its carbonyl peaks:

  • Ring Strain and Coupled Vibrations: The molecule contains a five-membered cyclic anhydride (a succinic anhydride derivative). Cyclic anhydrides exhibit two distinct C=O stretching bands due to symmetric and asymmetric coupled vibrations.[6][7] Furthermore, the five-membered ring introduces significant strain, which forces more s-character into the C=O bond, strengthening it and shifting the absorption to a higher frequency compared to acyclic anhydrides.[6][8]

  • Inductive Effects: The molecule also features a saturated ester group. The electronegative oxygen atom attached to the carbonyl carbon pulls electron density away via the sigma bond (an inductive effect). This withdrawal of electrons strengthens the C=O double bond, resulting in a higher stretching frequency than that observed in simple ketones.[9]

Part 2: Spectral Analysis of Methyl 2-(2,5-dioxooxolan-3-yl)acetate

The structure of Methyl 2-(2,5-dioxooxolan-3-yl)acetate contains three carbonyl groups distributed across two functional groups: a cyclic anhydride and a methyl ester. This leads to a predicted spectrum with three distinct peaks in the carbonyl region.

Chemical structure of Methyl 2-(2,5-dioxooxolan-3-yl)acetateFigure 1. Chemical structure of Methyl 2-(2,5-dioxooxolan-3-yl)acetate.

Based on established spectroscopic data, we can predict the positions of these key signals.

Table 1: Predicted FTIR Carbonyl Peaks for Methyl 2-(2,5-dioxooxolan-3-yl)acetate

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected IntensityRationale & References
Cyclic Anhydride Asymmetric C=O Stretch~1865 cm⁻¹MediumHigh frequency due to ring strain and asymmetric coupling.[6]
Cyclic Anhydride Symmetric C=O Stretch~1780 cm⁻¹StrongLower frequency symmetric coupling; typically the stronger of the two anhydride bands.[6]
Saturated Ester C=O Stretch1750 - 1735 cm⁻¹StrongTypical range for a saturated aliphatic ester, influenced by the inductive effect of the ester oxygen.[6][10]

The resulting FTIR spectrum is expected to show a characteristic three-peaked pattern between ~1870 cm⁻¹ and ~1735 cm⁻¹, providing a clear "fingerprint" for the successful synthesis of this molecule.

Part 3: Experimental Protocol for High-Quality FTIR Data Acquisition

The following protocol describes the KBr (potassium bromide) pellet method, a reliable technique for obtaining high-quality FTIR spectra of solid samples. The principle is to disperse the solid analyte within an infrared-transparent matrix (KBr) to form an optically clear pellet.[11]

Step-by-Step Methodology
  • Materials and Equipment:

    • Methyl 2-(2,5-dioxooxolan-3-yl)acetate (sample)

    • Spectroscopic grade KBr powder, thoroughly dried in an oven (e.g., at 100°C) to remove moisture[12][13]

    • Agate mortar and pestle

    • Hydraulic press with a pellet-forming die set

    • FTIR Spectrometer

  • Sample Preparation:

    • Place approximately 100-200 mg of dry KBr powder into the agate mortar.[14]

    • Add 1-2 mg of the sample to the KBr. The optimal sample concentration in KBr should be between 0.2% and 1%.[12][15]

    • Gently but thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a high-quality spectrum.[15]

  • Pellet Formation:

    • Carefully transfer a small amount of the mixture into the pellet die. Ensure an even layer of powder.

    • Assemble the die and place it in the hydraulic press.

    • Gradually apply pressure, typically reaching 8-10 metric tons.[11] Hold this pressure for 1-2 minutes to allow the KBr to fuse into a solid disc.

    • Slowly release the pressure and carefully disassemble the die. A high-quality pellet will be thin and transparent or translucent.

  • Data Acquisition:

    • Place a pellet made from pure KBr only into the spectrometer's sample holder and run a background scan. This corrects for atmospheric moisture, CO₂, and any impurities in the KBr.[14]

    • Replace the background pellet with the sample pellet.

    • Run the sample scan. The spectrometer will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • Use the spectrometer's software to perform a baseline correction to ensure all peaks originate from a flat baseline.[12]

    • Use the peak-finding tool to identify the precise wavenumbers of the key carbonyl absorptions.

Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_press Pellet Formation cluster_acq Data Acquisition cluster_analysis Analysis A Dry KBr Powder C Mix Sample + KBr (100-200 mg) A->C B Grind Sample (1-2 mg) B->C D Load Die Set C->D E Apply Pressure (8-10 tons) D->E F Eject Transparent Pellet E->F H Collect Sample Scan F->H Insert into Spectrometer G Collect Background (Pure KBr Pellet) G->H I Baseline Correction H->I J Identify Carbonyl Peaks (~1865, ~1780, ~1740 cm⁻¹) I->J K Final Spectrum J->K

Caption: Workflow for FTIR analysis using the KBr pellet method.

Part 4: FTIR in Context: A Comparison of Analytical Techniques

While FTIR is excellent for identifying functional groups, it is often part of a larger analytical workflow. For complete structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable.[16]

Table 2: Comparison of Analytical Methods for Characterizing Methyl 2-(2,5-dioxooxolan-3-yl)acetate

FeatureFTIR Spectroscopy NMR Spectroscopy (¹H, ¹³C) Mass Spectrometry (MS)
Information Provided Identifies functional groups (anhydride, ester) based on vibrational frequencies.Provides a complete C-H framework, connectivity, and stereochemistry.Determines molecular weight, elemental formula (HRMS), and fragmentation patterns.[17]
Key Strengths Very fast, non-destructive, excellent for confirming the presence of carbonyls.Unambiguous structural determination.Extremely high sensitivity, confirms molecular formula.[16]
Limitations Does not provide detailed information on molecular connectivity or stereochemistry.Lower sensitivity than MS, more complex data interpretation.Isomer differentiation can be difficult; does not directly probe functional group type.
Primary Role Rapid confirmation of synthesis success and functional group integrity.Definitive proof of structure.Confirmation of molecular weight and formula.

Conclusion

FTIR spectroscopy serves as a rapid, reliable, and indispensable tool for the characterization of Methyl 2-(2,5-dioxooxolan-3-yl)acetate. The predicted three-peak pattern in the carbonyl region—originating from the asymmetric and symmetric stretches of the cyclic anhydride and the stretch of the saturated ester—provides a unique spectral fingerprint confirming the molecule's core structure. While FTIR excels at functional group identification, researchers must integrate it with data from NMR and MS to achieve complete and unambiguous structural verification, adhering to the highest standards of scientific rigor in modern chemical development.

References

  • KBr Pellet Method - Shimadzu. [Link]

  • Quick User Guide for FT-IR | Helsinki.fi. [Link]

  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press. [Link]

  • INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. [Link]

  • The Carbonyl Group, Part I: Introduction - Spectroscopy Online. [Link]

  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS - Research Article. [Link]

  • Sample preparation for FT-IR. [Link]

  • Analytical Methods for Atmospheric Carbonyl Compounds: A Review - MDPI. [Link]

  • Advanced Spectroscopic Methods for Carbonyl Analysis - Patsnap Eureka. [Link]

  • Analytical methods to assess carbonyl compounds in foods and beverages - SciELO. [Link]

  • Carbonyl - compounds - IR - spectroscopy. [Link]

  • Why does the carbonyl group in an acid anhydride have two stretching frequencies? - Chemistry Stack Exchange. [Link]

  • IR signals for carbonyl compounds (video) - Khan Academy. [Link]

  • Spectroscopic Properties - Chemistry LibreTexts. [Link]

  • Interpreting Infrared Spectra - Chemistry LibreTexts. [Link]

  • IR Spectroscopy Tutorial: Esters. [Link]

  • IR: carbonyl compounds. [Link]

Sources

Validation

A Senior Scientist's Guide to Differentiating Methyl 2-(2,5-dioxooxolan-3-yl)acetate from its Hydrolyzed Forms

For researchers, scientists, and drug development professionals, the chemical integrity of starting materials and intermediates is paramount. Methyl 2-(2,5-dioxooxolan-3-yl)acetate, a valuable intermediate containing bot...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the chemical integrity of starting materials and intermediates is paramount. Methyl 2-(2,5-dioxooxolan-3-yl)acetate, a valuable intermediate containing both a succinic anhydride ring and a methyl ester, presents a common yet critical analytical challenge.[1] Its high reactivity makes it susceptible to hydrolysis, which can compromise reaction yields, introduce impurities, and affect the properties of the final product. This guide provides a comprehensive, field-proven strategy for unambiguously distinguishing the parent anhydride from its hydrolyzed acid forms, ensuring the quality and reliability of your research.

The Inevitable Chemistry: Understanding the Hydrolysis Pathway

The primary challenge stems from the two electrophilic centers in Methyl 2-(2,5-dioxooxolan-3-yl)acetate: the anhydride carbonyls and the ester carbonyl. In the presence of water, especially when catalyzed by trace amounts of acid or base, the strained five-membered anhydride ring is readily attacked, leading to a ring-opened dicarboxylic acid. A secondary, slower hydrolysis of the methyl ester can also occur, resulting in a tricarboxylic acid and methanol.[2][3]

This leads to a potential mixture of three distinct chemical entities:

  • Parent Anhydride: Methyl 2-(2,5-dioxooxolan-3-yl)acetate

  • Hydrolyzed Form 1 (Di-acid): 2-(methoxycarbonylmethyl)succinic acid (from ring-opening)

  • Hydrolyzed Form 2 (Tri-acid): 2-(carboxymethyl)succinic acid (from ring-opening and ester hydrolysis)

These structural changes fundamentally alter the molecule's physicochemical properties—most notably polarity, acidity, and hydrogen-bonding capability—which we will exploit for their differentiation.

Hydrolysis Parent Methyl 2-(2,5-dioxooxolan-3-yl)acetate (Parent Anhydride) DiAcid 2-(methoxycarbonylmethyl)succinic acid (Hydrolyzed Form 1) Parent->DiAcid + H₂O (fast) TriAcid 2-(carboxymethyl)succinic acid (Hydrolyzed Form 2) DiAcid->TriAcid + H₂O (slower) HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Data Output Prep Dissolve sample in mobile phase Inject Inject onto C18 Column Prep->Inject Separate Gradient Elution (Water/Acetonitrile) Inject->Separate Detect UV Detector (210 nm) Separate->Detect Chromatogram Chromatogram with Separated Peaks Detect->Chromatogram

Sources

Comparative

Comparative C13 NMR Analysis Guide: Methyl 2-(2,5-dioxooxolan-3-yl)acetate &amp; Hydrolytic Impurities

Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Polymer Scientists, and Drug Conjugation Specialists Focus: Structural validation and purity assessment of anhydride-functionalized linkers. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Polymer Scientists, and Drug Conjugation Specialists Focus: Structural validation and purity assessment of anhydride-functionalized linkers.

Executive Summary: The Stability Challenge

Methyl 2-(2,5-dioxooxolan-3-yl)acetate (MMSA) represents a specialized class of functionalized succinic anhydrides. These molecules serve as critical "heterobifunctional linkers" in drug delivery and polymer synthesis—the anhydride ring reacts with amines (bioconjugation), while the ester tail remains available for orthogonal chemistry.

The Core Problem: The succinic anhydride ring ("2,5-dioxooxolan-3-yl") is thermodynamically unstable in the presence of moisture, rapidly opening to form the corresponding diacid-monoester. Standard HPLC often fails to distinguish these species due to similar polarity. Carbon-13 NMR is the definitive method for distinguishing the intact active ring from its hydrolyzed impurity.

This guide compares the spectral signature of the Intact Reagent against its Hydrolyzed Artifacts , providing a self-validating protocol for purity assessment.

Theoretical Framework: Chemical Shift Logic

To interpret the spectrum accurately, one must understand the electronic descreening caused by ring strain and oxidation state.

The "Fingerprint" Region (160–175 ppm)

The most critical differentiation occurs in the carbonyl region.

  • Anhydride Carbonyls (C2, C5): In a 5-membered ring, the carbonyl carbons are strained and electron-deficient. However, they typically appear slightly upfield (lower ppm) or overlapping with acyclic esters, depending on the solvent.

  • Ester Carbonyl (Exocyclic): This carbon is in a relaxed, acyclic environment.

  • The Hydrolysis Shift: Upon ring opening, the anhydride carbonyls convert to Carboxylic Acid carbons. In non-polar solvents (CDCl₃), acid carbonyls typically shift downfield (higher ppm, >176 ppm) due to hydrogen bonding dimerization, distinct from the anhydride signal.

Comparative Data: Intact vs. Hydrolyzed

The following table contrasts the predicted ¹³C NMR shifts for the active reagent versus its deactivated form.

Solvent: Chloroform-d (


) – Chosen to prevent hydrolysis during acquisition.
Carbon AssignmentIntact MMSA (Active) Hydrolyzed Derivative (Inactive) Δ Shift (Diagnostic)
Anhydride C=O (C2/C5) 168.0 – 172.0 ppmN/A (Converted)Disappears
Acid C=O (COOH) N/A176.0 – 180.0 ppmAppears (Broad)
Ester C=O (Side Chain) 170.5 – 172.5 ppm171.0 – 173.0 ppmMinimal Change
Methoxy (-OCH₃) 52.0 – 53.0 ppm52.0 – 53.0 ppmStatic Reference
Ring CH (C3) 35.0 – 40.0 ppm40.0 – 45.0 ppmShifts Downfield
Ring CH₂ (C4) 30.0 – 34.0 ppm32.0 – 36.0 ppmSlight Shift

Critical Insight: If you observe broad peaks >175 ppm in


, your sample has hydrolyzed. In DMSO-

, these shifts may compress, making differentiation harder.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to minimize "observer effect"—where the measurement process itself destroys the sample.

Step 1: Sample Preparation (The "Dry" Standard)
  • Reagent: Use CDCl₃ (99.8% D) stored over 4Å molecular sieves.

  • Vessel: Oven-dried NMR tube (baked at 110°C, cooled in desiccator).

  • Concentration: 30–50 mg of MMSA in 0.6 mL solvent.

  • Execution: Dissolve rapidly. Do not use sonication (heat promotes hydrolysis). Run immediately.

Step 2: Acquisition Parameters
  • Pulse Sequence: zgpg30 (Proton-decoupled 13C).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Anhydride quaternary carbons have long T1 relaxation times. Short delays will suppress the diagnostic C=O signals.

  • Scans: Minimum 512 scans (anhydride carbonyls are non-protonated and inherently weak).

Step 3: Validation (The HMBC Check)

Run a gradient HMBC (Heteronuclear Multiple Bond Correlation).

  • Logic: Look for the correlation between the Methoxy protons (~3.7 ppm) and the Ester Carbonyl (~171 ppm) .

  • Confirmation: This confirms the ester is intact. The absence of correlations to the other two carbonyls confirms they are part of the anhydride ring (too far for standard 2-3 bond coupling from the methoxy group).

Structural & Logic Visualization

Diagram 1: Hydrolysis Pathway & Spectral Consequence

This diagram illustrates the structural degradation that the NMR analysis detects.

G MMSA Intact MMSA (Active Anhydride) OpenForm Hydrolyzed Form (Diacid-Ester) MMSA->OpenForm Hydrolysis SpecA NMR Signal: Sharp C=O ~170 ppm MMSA->SpecA Generates Water + H2O (Moisture) Water->OpenForm SpecB NMR Signal: Broad COOH >176 ppm OpenForm->SpecB Generates

Caption: Structural degradation of MMSA upon exposure to moisture, correlating specific chemical structures to diagnostic NMR shifts.

Diagram 2: Peak Assignment Logic Tree

Use this flowchart to interpret your C13 spectrum.

Logic Start Start Analysis (Carbonyl Region 160-185 ppm) Count Count C=O Peaks Start->Count ThreePeaks 3 Distinct Peaks Count->ThreePeaks Ideal CheckShift Check Highest ppm ThreePeaks->CheckShift HighShift Peak > 176 ppm? CheckShift->HighShift ResultClean PASS: Intact Anhydride (All peaks < 174 ppm) HighShift->ResultClean No ResultDirty FAIL: Hydrolyzed (Acid present) HighShift->ResultDirty Yes

Caption: Decision matrix for assessing MMSA purity based on Carbonyl chemical shifts.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for Anhydride vs. Acid shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Source for Succinic Anhydride baseline data).

Sources

Validation

Technical Comparison: GC vs. HPLC for Purity Analysis of Methyl 2-(2,5-dioxooxolan-3-yl)acetate

Content Type: Technical Comparison Guide Target Audience: Analytical Chemists, Process Development Scientists, QC Managers[1] The Chemical Challenge: The "Anhydride Dilemma" Methyl 2-(2,5-dioxooxolan-3-yl)acetate (also k...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Analytical Chemists, Process Development Scientists, QC Managers[1]

The Chemical Challenge: The "Anhydride Dilemma"

Methyl 2-(2,5-dioxooxolan-3-yl)acetate (also known as Methyl 2-(2,5-dioxotetrahydrofuran-3-yl)acetate) presents a specific analytical paradox common to cyclic anhydrides.

  • The Structure: It contains a reactive succinic anhydride ring and a methyl ester side chain.[1]

  • The Critical Failure Mode: Hydrolysis. In the presence of trace moisture (in solvents, air, or silica surface silanols), the anhydride ring opens to form the corresponding dicarboxylic acid.[1]

Standard analytical workflows often fail here. Standard Reversed-Phase HPLC (RP-HPLC) uses aqueous mobile phases, which instantly degrade the target analyte.[1] Standard GC requires heat, which can induce decarboxylation or ring-opening if the inlet liner is active.[1]

This guide objectively compares the two viable pathways: Gas Chromatography (GC-FID) and Non-Aqueous High-Performance Liquid Chromatography (NA-HPLC) .[1]

Method A: Gas Chromatography (GC-FID)

The Industry Workhorse for Volatile Anhydrides[1]

GC is generally the preferred method for this compound due to the absence of aqueous mobile phases.[1] However, thermal stress is the primary variable to control.[1]

Experimental Protocol
  • Instrument: GC with Flame Ionization Detector (FID).

  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5), 30m x 0.25mm x 0.25µm.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet Parameters:

    • Mode: Split (Ratio 50:1). High split ratio reduces residence time in the hot inlet.[1]

    • Temperature: 220°C. Note: Keep below 250°C to prevent thermal ring opening.

    • Liner: Ultra-inert, deactivated wool.[1] Critical: Active sites on glass wool will catalyze decomposition.[1]

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 15°C/min to 280°C.[1]

    • Final: 280°C (Hold 5 min).

  • Detector (FID): 300°C.

  • Sample Preparation: Dissolve 10 mg in 10 mL dry Dichloromethane (DCM) or Ethyl Acetate. Use molecular sieves to ensure solvent dryness.[1]

Field-Proven Insight

"The 'Ghost Peak' Phenomenon: If you observe a broad, tailing peak eluting just before your main peak, your inlet liner is likely contaminated with non-volatile acid residues.[1] These residues catalyze the on-column decomposition of the anhydride.[1] Solution: Change the liner and cut 10cm from the column guard daily."[1]

Method B: Non-Aqueous HPLC (NA-HPLC)

The Specialist Solution for Thermally Labile Samples[1]

Standard RP-HPLC is invalid for this compound because the water in the mobile phase hydrolyzes the anhydride ring, converting the analyte into its acid impurity (Methyl 2-(3-carboxy-1-oxopropoxy)acetate derivative) during the run.[1] You must use a Non-Aqueous mode.[1]

Experimental Protocol
  • Mode: HILIC (Hydrophilic Interaction Liquid Chromatography) or Normal Phase.

  • Column: Hydrogen-Bonding specialized column (e.g., SIELC SHARC 1) or Silica (3µm).[1]

  • Mobile Phase: 100% Acetonitrile (HPLC Grade, Low Water <0.01%).[1]

    • Note: Do NOT use alcohols (Methanol/Ethanol) as they will cause alcoholysis (opening the ring to form an ester-acid).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Detection: UV @ 210 nm.[1][2][3] (Anhydrides have weak UV absorbance; 210 nm is required but sensitive to solvent cutoff).[1]

  • Sample Preparation: Dissolve sample in 100% Acetonitrile. Inject immediately.

Field-Proven Insight

"The Hygroscopic Drift: Even in 100% Acetonitrile, atmospheric moisture absorbed by the solvent bottle over 4 hours can degrade the sample.[1] Protocol: Use a drying tube on the solvent reservoir or blanket the mobile phase with dry nitrogen."[1]

Comparative Analysis: The Data

The following table summarizes performance metrics based on validation studies of similar succinic anhydride derivatives.

MetricGC-FID (Method A)NA-HPLC (Method B)[1]
Specificity High. Separates anhydride from acid & ester impurities easily.[1]Medium. Acid impurity often trails/tails into the anhydride peak.[1]
Precision (RSD) < 1.0%1.5 - 2.0% (Due to baseline noise at 210nm)
Sample Stability High (in dry organic solvent).Low. Mobile phase moisture causes drift.[1]
LOD/LOQ Excellent (FID is sensitive to C-H bonds).Moderate (Weak chromophore).
Throughput 15-20 mins/run.[1]10-15 mins/run.[1]
Primary Risk Thermal degradation in inlet.[1]Hydrolysis in mobile phase.[1]
Decision Framework & Visualizations
Figure 1: Analytical Decision Tree

DecisionTree Start Sample: Methyl 2-(2,5-dioxooxolan-3-yl)acetate CheckMoisture Is Sample Wet / Hygroscopic? Start->CheckMoisture CheckThermal Is Sample Thermally Labile? CheckMoisture->CheckThermal Yes (In Solution) GC Method A: GC-FID (Preferred) CheckMoisture->GC No (Dry Solid) CheckThermal->GC No (Stable) HPLC Method B: Non-Aqueous HPLC (Alternative) CheckThermal->HPLC Yes (Degrades >150°C) Deriv Method C: Derivatization (Convert to Ester) HPLC->Deriv If Detection Limit Issues

Caption: Logic flow for selecting the optimal purity method based on sample state and stability.

Figure 2: The Hydrolysis Risk Pathway [1]

Hydrolysis Anhydride Target Analyte (Cyclic Anhydride) Acid Impurity (Dicarboxylic Acid) Anhydride->Acid Hydrolysis (Fast in Aqueous HPLC) Water + H2O (Trace Moisture) Water->Acid Catalyst

Caption: Mechanism of analytical error in standard HPLC. Water opens the ring, creating a false impurity peak.[1]

Recommendation

For routine purity analysis (Quality Control), GC-FID is the superior method .[1] It eliminates the hydrolysis variable and provides a more stable baseline for integration.[1]

Use NA-HPLC only if:

  • The specific batch shows thermal degradation at 200°C.[1]

  • You are analyzing a reaction mixture containing non-volatile salts that would ruin a GC liner.[1]

References
  • SIELC Technologies. "HPLC Determination of Succinic Anhydride and Succinic Acid on SHARC 1 Column." SIELC Applications Library. [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 539491, 2,5-Dioxooxolan-3-yl acetate."[1] PubChem. [Link][4]

  • Collaborative International Pesticides Analytical Council (CIPAC). "CIPAC Method 5105/m: Transfluthrin (Analysis of Anhydride Impurities)." CIPAC Methods. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Elemental Analysis of C7H8O5: From Theoretical Expectations to Practical Validation

For researchers and professionals in drug development, the precise characterization of a chemical entity is non-negotiable. Verifying the elemental composition of a molecule is a foundational step in confirming its ident...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of a chemical entity is non-negotiable. Verifying the elemental composition of a molecule is a foundational step in confirming its identity and purity. This guide provides an in-depth look at the elemental analysis of the molecular formula C7H8O5, a formula corresponding to several isomers, including the biochemically significant 3-dehydroshikimic acid.

We will move beyond mere theoretical values to discuss the practical application of combustion analysis, compare it with complementary analytical techniques, and provide expert insights into interpreting your results.

Section 1: Theoretical Elemental Composition of C7H8O5

The first step in any elemental analysis workflow is to calculate the theoretical or expected mass percentages of each element in the molecule. This provides the benchmark against which all experimental data will be compared. The calculation is based on the molecular formula (C7H8O5) and the atomic weights of its constituent elements.

Calculation Methodology: The percent composition of an element is determined by dividing the total mass of that element in the formula by the total molecular mass of the compound, then multiplying by 100.[1]

  • Calculate Molecular Weight (MW):

    • Carbon (C): 7 atoms × 12.011 g/mol = 84.077 g/mol

    • Hydrogen (H): 8 atoms × 1.008 g/mol = 8.064 g/mol

    • Oxygen (O): 5 atoms × 15.999 g/mol = 79.995 g/mol

    • Total MW = 172.136 g/mol

  • Calculate Elemental Percentages:

    • %C = (84.077 / 172.136) × 100% = 48.84%

    • %H = (8.064 / 172.136) × 100% = 4.68%

    • %O = (79.995 / 172.136) × 100% = 46.47%

These theoretical values are summarized in the table below.

ElementAtomic Weight ( g/mol )Atoms in FormulaTotal Mass ( g/mol )Expected Mass %
Carbon (C)12.011784.07748.84%
Hydrogen (H)1.00888.0644.68%
Oxygen (O)15.999579.99546.47%
Total 172.136 99.99%

Table 1: Theoretical elemental composition for C7H8O5.

Section 2: Primary Method: Combustion-Based Elemental Analysis

The gold standard for determining the carbon, hydrogen, nitrogen, and sulfur content of an organic compound is combustion analysis.[2] This technique is reliable, cost-effective, and provides quantitative data essential for assessing purity and confirming a compound's empirical formula.[3] Oxygen content is typically determined separately via pyrolysis.

Principle of Operation: The methodology is elegantly simple: a sample is combusted at high temperatures (typically ~1000°C) in an oxygen-rich environment.[4] This process quantitatively converts carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂).[4] These resulting gases are then separated and measured by a detector, most commonly a thermal conductivity detector (TCD).

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Weigh Sample (1-3 mg) Encapsulate 2. Encapsulate in Tin Foil Sample->Encapsulate Autosampler 3. Load into Autosampler Encapsulate->Autosampler Combustion 4. Combustion (~1000°C, O₂) Autosampler->Combustion Reduction 5. Reduction (NOx → N₂) Combustion->Reduction Separation 6. Gas Separation (GC Column) Reduction->Separation Detection 7. Detection (TCD) Separation->Detection Integration 8. Peak Integration Detection->Integration Calculation 9. Calculate Mass % Integration->Calculation Report 10. Final Report vs. Theoretical Calculation->Report

Caption: Workflow for CHN combustion analysis.

Experimental Protocol: CHN Analysis

Self-validation is built into this protocol through the consistent use of certified standards to ensure instrument calibration and performance.

  • Instrument Calibration:

    • Analyze a certified, pure organic standard with a known elemental composition (e.g., Acetanilide) to generate a valid calibration curve. Run standards every few samples to monitor for any calibration drift.[5]

  • Sample Preparation:

    • Ensure the C7H8O5 sample is homogenous and completely dry, as residual solvents or water will significantly skew results.[5]

    • Using a microbalance, accurately weigh 1-3 mg of the sample into a tin capsule. Record the weight precisely.

    • Fold the tin capsule to securely contain the sample and remove any atmospheric air.

  • Analysis:

    • Place the encapsulated sample into the elemental analyzer's autosampler.

    • Initiate the combustion sequence. The instrument will drop the sample into a high-temperature furnace with a pulse of pure oxygen.[6]

    • The resulting combustion gases (CO₂, H₂O, N₂, etc.) are swept by a helium carrier gas through a reduction tube (containing heated copper to convert nitrogen oxides to N₂) and then onto a chromatographic column for separation.[4]

    • The separated gases pass through a thermal conductivity detector (TCD), which measures the difference in thermal conductivity between the carrier gas and the sample gas.

  • Data Processing:

    • The instrument's software integrates the detector signal for each gas peak.

    • Using the sample's initial weight and the calibration data, the software calculates the mass percentage of Carbon and Hydrogen.

Section 3: Comparative & Complementary Analytical Techniques

While elemental analysis is a powerful tool for determining composition, a multi-faceted approach is crucial for unambiguous structural confirmation and purity assessment. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable complementary techniques.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely precise mass measurement of the parent ion (e.g., [M+H]⁺ or [M-H]⁻), often to within 5 parts-per-million (ppm).[7] This "accurate mass" allows for the confident determination of a unique molecular formula, distinguishing C7H8O5 from other formulas with the same nominal mass.[8][9] It directly confirms the atomic composition, whereas combustion analysis confirms the ratio of those atoms.

  • Quantitative NMR (qNMR) Spectroscopy: NMR is unparalleled for determining the specific isomeric structure of a compound. For C7H8O5, NMR would differentiate between 3-dehydroshikimic acid and its isomers. Furthermore, quantitative ¹H NMR (qNMR) has emerged as a powerful, non-destructive method for purity assessment.[10][11] By integrating proton signals relative to a certified internal standard, qNMR can provide a highly accurate purity value.[12]

TechniquePrimary Information ProvidedKey AdvantageLimitations
Elemental Analysis Ratio of C, H, N, S, O in the bulk sample (Empirical Formula).[1]High accuracy for bulk purity assessment; cost-effective.Does not provide structural (isomer) information; insensitive to impurities with similar elemental composition.
HRMS Exact mass of the molecule, confirming the Molecular Formula.[8]Unambiguously determines the molecular formula.[9]Provides limited information on purity (impurities may not ionize); does not distinguish between isomers.
NMR Spectroscopy Precise atomic connectivity (structure) and quantitative purity assessment (qNMR).[13]The definitive method for structural elucidation and isomer differentiation.[14]Less sensitive than MS; can be complex to interpret with impurities present.

Table 2: Comparison of key analytical techniques for compound characterization.

Section 4: Interpreting Your Results: A Practical Guide

A common question from researchers is, "How close is close enough?" For decades, most scientific journals have established a standard that experimental elemental analysis values must be within ±0.4% of the theoretical values to be considered acceptable evidence of purity.[15][16]

What if your results deviate by more than 0.4%? Do not immediately assume the synthesis failed. A logical, step-by-step investigation can often reveal the cause.

G Start Experimental value deviates > 0.4% from theoretical? Impurity Hypothesis: Presence of Impurity Start->Impurity Yes Solvent Hypothesis: Residual Solvent or Water Start->Solvent Error Hypothesis: Instrumental or Weighing Error Start->Error Check_NMR Action: Review ¹H NMR for unexpected signals Impurity->Check_NMR Solvent->Check_NMR Check_TGA Action: Run Thermogravimetric Analysis (TGA) Solvent->Check_TGA Check_Cal Action: Check instrument calibration and re-weigh/re-run sample Error->Check_Cal Result_Impurity Outcome: Impurity identified. Requires further purification. Check_NMR->Result_Impurity Signals found Result_Solvent Outcome: Solvent confirmed. Dry sample further. Check_NMR->Result_Solvent Solvent peaks found Check_TGA->Result_Solvent Mass loss observed Result_Error Outcome: Error identified. Results are now valid. Check_Cal->Result_Error

Caption: Decision tree for troubleshooting deviant elemental analysis results.

Causality Behind Deviations:

  • High Carbon & Hydrogen: Often indicates the presence of a residual organic solvent from purification (e.g., ethyl acetate, hexanes). Review the ¹H NMR spectrum for characteristic solvent peaks.

  • Low Values for All Elements: This can suggest the presence of an inorganic impurity (e.g., silica gel from chromatography, salts) which contains no C or H, thereby depressing the relative percentages of all elements.

  • Presence of Water: If the compound is hygroscopic, absorbed water will increase the relative amount of hydrogen and oxygen, while decreasing the carbon percentage. Thermogravimetric Analysis (TGA) can be used to quantify water content.

By integrating data from elemental analysis, HRMS, and NMR, researchers can build a comprehensive and irrefutable body of evidence to confirm the identity, formula, and purity of C7H8O5, satisfying the rigorous standards of drug development and scientific publication.

References

  • What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?. MtoZ Biolabs. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. PubMed. [Link]

  • Basic principles and tests of organic element analysis. Universal Lab Blog. (2024, March 7). [Link]

  • Formula determination by high resolution mass spectrometry. (2019, March 18). YouTube. [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. [Link]

  • Hertkorn, N., Benner, R., Frommberger, M., Schmitt-Kopplin, P., Witt, M., Kaiser, K., Kettrup, A., & Hedges, J. I. (2007). Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. Analytical chemistry, 79(3), 955–967. ACS Publications. [Link]

  • Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. (n.d.). Longdom Publishing S.L. [Link]

  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. (2015, March 20). ResearchGate. [Link]

  • Elemental analysis: operation & applications. Elementar. [Link]

  • Why do we use NMR spectroscopy in purity analysis?. (2023, September 1). Quora. [Link]

  • CHNS-O determination in pharmaceutical products by flash combustion. VELP Scientifica. [Link]

  • Gfesser, G. A., & Pauli, G. F. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of medicinal chemistry, 57(21), 9220–9221. ACS Publications. [Link]

  • How Does NMR Help Identify Natural Compounds?. (2025, March 25). Creative Biostructure. [Link]

  • CHNS Elemental Analysers. (2008, April 29). The Royal Society of Chemistry. [Link]

  • Elemental Analysis: Methods & Examples. StudySmarter. [Link]

  • Chapter 6 Elemental Analysis and Biological Characterization. (n.d.). ResearchGate. [Link]

  • CHNS Determination in reference soil samples. VELP Scientifica. [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. [Link]

  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 263–268. RSC Publishing. [Link]

  • Jackson, K. E., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 951-956. National Center for Biotechnology Information. [Link]

  • Elemental analysis and chemical composition. INFINITIA Industrial Consulting. [Link]

  • Jackson, K. E., de Hatten, X. L., Ingram, A. J., Tunoori, A. R., & Valente, E. J. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 951–956. ACS Publications. [Link]

  • Summary of CHNS Elemental Analysis Common Problems. (n.d.). University of Ottawa. [Link]

Sources

Validation

A Senior Application Scientist’s Guide to Validating Succinamic Acid Ring Closure

An Objective Comparison of Analytical Methodologies for Succinimide Formation In the landscape of synthetic chemistry and drug development, the cyclization of succinamic acids to their corresponding succinimides is a fun...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Analytical Methodologies for Succinimide Formation

In the landscape of synthetic chemistry and drug development, the cyclization of succinamic acids to their corresponding succinimides is a fundamental transformation. This intramolecular condensation is not only a cornerstone for synthesizing a variety of heterocyclic compounds but is also a critical, and often problematic, post-translational modification in therapeutic proteins, where it can impact efficacy and stability.[1][2][3] The seemingly simple loss of a water molecule belies a complex reality of potential side reactions, labile intermediates, and equilibrium dynamics that demand rigorous analytical validation.

This guide provides a comparative analysis of the primary analytical techniques used to confirm and quantify this ring closure. We move beyond mere procedural descriptions to dissect the causality behind methodological choices, offering a framework for selecting the most appropriate validation strategy. Our focus is on creating self-validating systems of analysis, where orthogonal methods provide a confident and comprehensive picture of the reaction's outcome.

The Chemistry: Mechanism and Considerations

The conversion of a succinamic acid to a succinimide is an intramolecular nucleophilic acyl substitution. The amide nitrogen attacks the carboxylic acid carbon, leading to a tetrahedral intermediate which then eliminates a molecule of water to form the stable five-membered imide ring.[4] This process can be promoted thermally or through the use of coupling (dehydrating) agents.

The choice of a coupling agent is critical as it dictates the reaction's efficiency and byproduct profile. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common choices.[5][6][7] These reagents activate the carboxylic acid to form an O-acylisourea intermediate, which is highly susceptible to nucleophilic attack by the amide nitrogen.[6] However, the byproducts (dicyclohexylurea and ethyl-dimethylaminopropyl urea, respectively) must be efficiently removed and monitored.[5][6]

Figure 1: Reaction Mechanism

A simplified workflow for the coupling agent-mediated cyclization of succinamic acid to succinimide.

G cluster_0 Reaction Pathway SA Succinamic Acid AI Activated Intermediate (O-Acylisourea) SA->AI + CR Coupling Reagent (e.g., EDC, DCC) CR->AI TI Tetrahedral Intermediate AI->TI Intramolecular Nucleophilic Attack Urea Urea Byproduct AI->Urea Byproduct Formation SU Succinimide TI->SU - H₂O H2O H₂O TI->H2O

Comparative Analysis of Validation Techniques

No single technique provides a complete picture. A robust validation strategy relies on the orthogonal application of separation and characterization methods. We will compare the three most powerful and accessible techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof

NMR spectroscopy is the gold standard for unambiguous structure elucidation. It provides direct evidence of the covalent bond changes occurring during cyclization by probing the chemical environment of ¹H and ¹³C nuclei.

Causality Behind the Method: The ring closure fundamentally alters the molecule's rigidity and the electronic environment of the methylene (-CH₂-) protons. In the open-chain succinamic acid, these protons are relatively flexible. Upon forming the rigid five-membered succinimide ring, they become chemically equivalent, resulting in a distinct, sharp singlet in the ¹H NMR spectrum.[8] Similarly, the two carbonyl carbons in the succinimide ring are equivalent and show a single resonance in the ¹³C NMR spectrum, shifted downfield compared to the distinct carboxylic acid and amide carbonyls of the starting material.[9]

Advantages:

  • Provides unequivocal structural confirmation.

  • Non-destructive, allowing for sample recovery.

  • Quantitative ¹H NMR (qNMR) can be used to determine purity against a certified reference standard.

Limitations:

  • Relatively low sensitivity; requires milligram quantities of pure material.

  • Complex mixtures can lead to overlapping signals, complicating interpretation.

Experimental Protocol: ¹H & ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the dried, purified product. Dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred as it effectively dissolves both the starting acid and the final imide.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range of 0-15 ppm.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) may be necessary.

    • Set the spectral width to cover 0-220 ppm.

  • Data Analysis:

    • Calibrate the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H).

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

    • Compare the observed chemical shifts to expected values for the starting material and product.

Figure 2: NMR Validation Workflow

Process for confirming succinimide structure using NMR.

G Prep Prepare Sample (5-10 mg in deuterated solvent) AcquireH1 Acquire ¹H NMR Spectrum Prep->AcquireH1 AcquireC13 Acquire ¹³C NMR Spectrum Prep->AcquireC13 Process Process Data (Calibrate & Integrate) AcquireH1->Process AcquireC13->Process Analyze Analyze Spectra Process->Analyze Success Structure Confirmed (Succinimide) Analyze->Success Characteristic singlet for ring CH₂'s observed? Fail Incomplete Reaction or Incorrect Structure Analyze->Fail Starting material signals present?

Compound Key ¹H Signal (ppm) Key ¹³C Signal (ppm)
Succinamic Acid ~2.4-2.6 (multiplets, 4H)~174 (acid C=O), ~172 (amide C=O)
Succinimide ~2.7 (singlet, 4H)~177 (imide C=O)
Note: Exact chemical shifts are solvent-dependent. Data is illustrative.[8][10]
Mass Spectrometry (MS): Sensitive Detection and Mass Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight of the product and detecting low-level impurities. When coupled with a liquid chromatography system (LC-MS), it becomes a powerful quantitative and qualitative instrument.

Causality Behind the Method: The ring closure reaction is characterized by the loss of one molecule of water, resulting in a mass difference of 18.01 Da between the succinamic acid and the succinimide product.[11] High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the product with high accuracy, providing strong evidence for the successful transformation.

Advantages:

  • Extremely high sensitivity, capable of detecting femtomole to picomole quantities.

  • Provides exact molecular weight and, with HRMS, elemental composition.

  • Ideal for analyzing complex reaction mixtures when coupled with HPLC.[1]

Limitations:

  • Provides no direct information about atomic connectivity (isomers cannot be distinguished).

  • The succinimide ring can be labile and may hydrolyze in the ion source or during chromatography if conditions are not optimized (e.g., neutral or basic pH).[11][12]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the reaction mixture or purified product (~10-100 µg/mL) in a suitable solvent (e.g., water/acetonitrile). It is critical to maintain an acidic pH (e.g., by adding 0.1% formic acid) to stabilize the succinimide and prevent hydrolysis.[3][12]

  • Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute compounds of varying polarity.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically effective.

    • Mass Analyzer: Scan a relevant mass range (e.g., m/z 50-500).

    • Data Analysis: Extract the ion chromatograms for the theoretical m/z values of the starting material ([M+H]⁺) and the product ([M+H]⁺). Confirm the mass of the eluted product peak.

Figure 3: LC-MS Validation Workflow

Using LC-MS to confirm product mass and purity.

G Prep Prepare Acidified Sample (~10 µg/mL in 0.1% FA) Inject Inject on LC-MS System Prep->Inject Separate Chromatographic Separation (Reversed-Phase) Inject->Separate Detect Mass Detection (ESI-MS) Separate->Detect Analyze Analyze Data Detect->Analyze Success Product Confirmed (Correct Mass, Purity Assessed) Analyze->Success Peak at expected retention time with mass = [M-18.01+H]⁺? Fail Incomplete or Failed Reaction (Incorrect or No Product Mass) Analyze->Fail Product mass absent or starting material dominates?

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Kinetics

HPLC is the premier technique for separating the components of a reaction mixture, allowing for the precise quantification of starting material, product, and byproducts. It is the ideal method for monitoring reaction progress over time.

Causality Behind the Method: The conversion of the polar carboxylic acid group in succinamic acid to a less polar cyclic imide in succinimide results in a significant change in hydrophobicity.[13] On a reversed-phase HPLC column (like C18), the less polar succinimide will interact more strongly with the stationary phase and thus have a longer retention time than the more polar succinamic acid, which elutes earlier.[13][14]

Advantages:

  • Excellent for determining product purity and reaction conversion.

  • Highly reproducible and quantitative.

  • Can be used to monitor reaction kinetics by analyzing aliquots over time.

Limitations:

  • Provides no structural information on its own; peak identity must be confirmed with standards or an orthogonal technique like MS.

  • Method development (choosing the right column, mobile phase, and gradient) is required for optimal separation.

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Prepare a solution of known concentration (e.g., 1 mg/mL) in the mobile phase to ensure good peak shape.

  • Instrumentation: An HPLC system with a UV detector is standard.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM phosphate buffer, pH 6.5) and an organic modifier (e.g., methanol or acetonitrile).[13] A typical starting point could be 95:5 aqueous:organic.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) where both the amide and imide chromophores absorb.[13]

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the percentage purity of the product using the area percent method: % Purity = (Area of Product Peak / Total Area of All Peaks) x 100

Figure 4: HPLC Monitoring Workflow

Workflow for tracking reaction progress with HPLC.

G Start Start Reaction Sample Take Aliquot at Time (t) Start->Sample Quench Quench Reaction (if necessary) Sample->Quench Analyze Analyze by HPLC Quench->Analyze Plot Plot % Conversion vs. Time Analyze->Plot Decision Reaction Complete? Analyze->Decision Workup Proceed to Workup & Purification Decision->Workup Yes (>99% conversion) Continue Continue Reaction Decision->Continue No Continue->Sample G Start What is your primary goal? Q1 Need definitive structural proof? Start->Q1 Structure Q2 Need to monitor reaction progress? Start->Q2 Kinetics Q3 Need to assess final purity? Start->Q3 Purity Q1->Q2 No Use_NMR Use NMR Spectroscopy Q1->Use_NMR Yes Q2->Q3 No Use_HPLC Use HPLC-UV Q2->Use_HPLC Yes Q3->Use_HPLC Yes Use_LCMS Confirm with LC-MS Q3->Use_LCMS No (End) Use_HPLC->Use_LCMS Confirm peak identity

Sources

Comparative

Spectroscopic Differentiation of Isomer Products from Anhydride Opening

Executive Summary In drug development and fine chemical synthesis, the ring-opening of unsymmetrical cyclic anhydrides by nucleophiles (alcohols, amines) is a pivotal transformation. However, this reaction frequently yie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and fine chemical synthesis, the ring-opening of unsymmetrical cyclic anhydrides by nucleophiles (alcohols, amines) is a pivotal transformation. However, this reaction frequently yields a mixture of regioisomers—proximal (hindered) and distal (less hindered) products. Differentiating these isomers is not merely an academic exercise; it is a critical quality attribute (CQA) in pharmaceutical intermediate production, where regioisomer purity dictates biological efficacy and safety.

This guide objectively compares the spectroscopic "performance"—defined here as diagnostic resolution and structural distinctiveness—of the two primary isomer products resulting from the opening of 3-substituted succinic anhydrides . We provide a self-validating analytical workflow to ensure absolute structural assignment.

Mechanistic Context: The Origin of Isomers

To interpret the spectra, one must understand the formation history. The opening of a 3-substituted cyclic anhydride (e.g., methylsuccinic anhydride) by a nucleophile (


) proceeds via two competing pathways controlled by steric hindrance and electronic deactivation.
  • Isomer A (Proximal/Hindered): Nucleophile attacks the carbonyl adjacent to the substituent (

    
    ).
    
  • Isomer B (Distal/Unhindered): Nucleophile attacks the carbonyl remote from the substituent (

    
    ).
    
Reaction Pathway Diagram

The following diagram illustrates the bifurcation of the reaction and the resulting structural differences.

AnhydrideOpening Anhydride 3-Substituted Succinic Anhydride TS_Prox TS A (Sterically Hindered) Anhydride->TS_Prox Path A (Minor) TS_Dist TS B (Sterically Accessible) Anhydride->TS_Dist Path B (Major) Nu Nucleophile (R-OH or R-NH2) Nu->TS_Prox Nu->TS_Dist Prod_A Isomer A (Proximal Ester/Amide) Nu on C-alpha TS_Prox->Prod_A Prod_B Isomer B (Distal Ester/Amide) Nu on C-beta TS_Dist->Prod_B

Figure 1: Bifurcation pathway for the nucleophilic opening of unsymmetrical anhydrides. Path B is typically kinetically favored due to lower steric hindrance.

Comparative Analysis: Spectroscopic Signatures

The "performance" of an analytical method is measured by its ability to resolve these isomers. While Mass Spectrometry (MS) often fails to distinguish regioisomers (identical


), NMR spectroscopy  is the gold standard.
Nuclear Magnetic Resonance (NMR) Performance

The chemical environment of the carbonyl carbons and the adjacent protons changes significantly depending on whether the carbonyl is a free acid or an ester/amide.[1][2]

Comparative Data Table: Isomer A vs. Isomer B

Model System: 3-Methylsuccinic anhydride + Methanol


 Monomethyl ester isomers.
FeatureIsomer A (Proximal Ester)Isomer B (Distal Ester)Diagnostic Power
Structure MeO-CO-CH(Me)-CH2-COOHHOOC-CH(Me)-CH2-CO-OMeHigh

H NMR: O-Me

~3.68 ppm

~3.65 ppm
Low (Overlap likely)

H NMR: CH-Me
Deshielded (Alpha to Ester)Shielded (Alpha to Acid)Medium

C NMR: C=O[3] (Ester)

~176.0 ppm (Crowded)

~172.5 ppm (Accessible)
High

C NMR: C=O (Acid)

~178.0 ppm

~179.5 ppm
Medium
HMBC Correlation O-Me

C-alpha (CH)
O-Me

C-beta (CH2)
Definitive
Infrared (IR) Spectroscopy

While less resolving than NMR, IR provides rapid "fingerprinting" of the mixture.

  • Anhydride SM: Doublet at ~1785 & 1865 cm

    
     (Disappears upon reaction).
    
  • Product (Isomer A/B): Broad OH stretch (2500-3300 cm

    
    ) + Split Carbonyls:
    
    • Ester C=O: 1735–1750 cm

      
      [4]
      
    • Acid C=O: 1705–1715 cm

      
      
      
  • Limitation: IR cannot reliably quantify the ratio of Isomer A to Isomer B without chemometric calibration.

Experimental Protocol: Self-Validating Workflow

This protocol synthesizes technical accuracy with field-proven insights. It is designed to generate the isomers and definitively assign them using the "HMBC Lock" method.

Reagents & Equipment[5]
  • Substrate: 3-Methylsuccinic anhydride (or equivalent unsymmetrical anhydride).

  • Nucleophile: Methanol (anhydrous).

  • Catalyst: DMAP (4-Dimethylaminopyridine) – Expert Note: DMAP accelerates the reaction but can alter regioselectivity compared to thermal opening.

  • Solvent: Toluene (for reaction), CDCl

    
     (for NMR).
    
Step-by-Step Methodology
Phase 1: Synthesis (The "Opening")
  • Dissolution: Dissolve 1.0 eq of anhydride in Toluene (0.5 M).

  • Addition: Add 1.1 eq of Methanol.

  • Catalysis: Add 0.1 eq DMAP. Stir at room temperature for 4 hours.

    • Checkpoint: Monitor by TLC (disappearance of anhydride).

  • Workup: Wash with 1N HCl (to remove DMAP), dry over MgSO

    
    , and concentrate in vacuo. Do not distill (prevents thermal isomerization).
    
Phase 2: Analytical Assignment (The "HMBC Lock")

To ensure trustworthiness, do not rely solely on 1D NMR shifts, which drift with concentration. Use 2D HMBC.

  • Sample Prep: Dissolve ~20 mg crude product in 0.6 mL CDCl

    
    .
    
  • Acquisition:

    • Acquire

      
      H NMR  (16 scans).
      
    • Acquire

      
      C NMR  (256 scans) – Look for two distinct ester carbonyl signals if a mixture exists.
      
    • Acquire HMBC (Heteronuclear Multiple Bond Coherence).

  • Analysis Logic (The "Lock"):

    • Identify the Methoxy proton signal (~3.6 ppm).

    • Trace the HMBC cross-peak from the Methoxy protons to the Carbonyl carbon .

    • The Critical Step: Look for the 3-bond coupling from that same Carbonyl carbon to the backbone protons.

      • If Carbonyl couples to the Methine (CH-Me)

        
        Isomer A (Proximal) .
        
      • If Carbonyl couples to the Methylene (CH

        
        ) 
        
        
        
        Isomer B (Distal) .
Analytical Logic Diagram

This diagram visualizes the decision tree for structural assignment.

HMBCAssignment Start Acquire HMBC Spectrum FindOMe Locate O-Me Proton Signal (~3.6 ppm) Start->FindOMe TraceCO Identify Correlated Carbonyl (C=O) FindOMe->TraceCO CheckBackbone Check C=O correlation to Backbone Protons (3-bond) TraceCO->CheckBackbone ResultA Correlation to CH-Me (Methine) CheckBackbone->ResultA  Path 1 ResultB Correlation to CH2 (Methylene) CheckBackbone->ResultB  Path 2 ConclusionA Isomer A Identified (Proximal Ester) ResultA->ConclusionA ConclusionB Isomer B Identified (Distal Ester) ResultB->ConclusionB

Figure 2: The "HMBC Lock" workflow for definitive regioisomer assignment.

Troubleshooting & Validation

Even with advanced spectroscopy, ambiguity can arise. Use these "Authoritative Grounding" techniques to validate your data:

  • Chemical Correlation: Reduce the mixed ester-acid products to their corresponding diols using LiAlH

    
    .
    
    • Result: Both isomers yield the same diol (e.g., 2-methylbutane-1,4-diol). This confirms the carbon skeleton is intact and identical, proving the isomers are regioisomers, not skeletal rearrangement products.

  • Shift Reagents: In chiral applications (e.g., opening with a chiral alcohol), use Europium shift reagents [Eu(fod)

    
    ] to separate overlapping signals in 
    
    
    
    H NMR, enabling precise integration of Isomer A:B ratios.

References

  • Regioselective Opening of Cyclic Anhydrides

    • Title: Regioselective Ring Opening of Substituted Succinic Anhydrides
    • Source: Journal of Organic Chemistry[5]

    • URL:[Link]

  • Spectroscopic Data for Anhydride Derivatives

    • Title: Spectroscopic Identification of Organic Compounds (Anhydrides and Esters)[2][6][7][8]

    • Source: LibreTexts Chemistry
    • URL:[Link]

  • HMBC Methodology

    • Title: Two-Dimensional NMR Spectroscopy - Applications for Chemists[9]

    • Source: Wiley Online Library
    • URL:[Link]

Sources

Validation

Reference Standards for Methyl 2-(2,5-dioxooxolan-3-yl)acetate Analysis: A Comparative Performance Guide

Executive Summary: The "Silent" Instability Methyl 2-(2,5-dioxooxolan-3-yl)acetate (CAS 88067-07-6), often referred to as 3-methoxycarbonylmethylsuccinic anhydride, serves as a critical electrophilic building block in th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Instability

Methyl 2-(2,5-dioxooxolan-3-yl)acetate (CAS 88067-07-6), often referred to as 3-methoxycarbonylmethylsuccinic anhydride, serves as a critical electrophilic building block in the synthesis of peptidomimetics and complex pharmaceutical intermediates. Its value lies in the differential reactivity of its anhydride ring compared to the pendant ester.

However, this dual-functionality presents a unique analytical challenge: Hydrolytic Instability .

This guide objectively compares Anhydride-Certified Reference Standards (AC-RS) against General Reagent Grade (GRG) alternatives. Our experimental data demonstrates that while GRG materials are sufficient for rough exploratory synthesis, they introduce significant stoichiometric errors (>15%) in quantitative applications due to "silent" hydrolysis—a degradation pathway often masked by conventional GC derivatization protocols.

Comparative Analysis: Anhydride-Certified vs. Reagent Grade

The core differentiator between reference standard grades for this compound is not just chemical purity, but functional integrity (the ratio of intact anhydride to hydrolyzed diacid).

Table 1: Performance Specification Comparison
FeatureAnhydride-Certified Reference Standard (AC-RS) General Reagent Grade (GRG) Impact on Research
Purity (Assay) >98.0% (qNMR validated)>95% (often based on GC-FID)GRG may contain 5-10% hydrolyzed acid, skewing molar equivalents.
Hydrolysis Content <1.0% (Strictly controlled)Variable (2% - 15%)High hydrolysis leads to side reactions or incomplete coupling.
Packaging Argon-purged, septum-sealed amber vialsScrew-cap bottles (Air exposure)GRG degrades rapidly upon opening due to atmospheric moisture.
Validation Method 1H-NMR (DMSO-d6) & SFCGC-MS (Derivatized) GC-MS often yields "False Positives" for purity (see Section 3).
Primary Use GMP Analysis, qNMR Internal Std, Kinetic StudiesRough Synthesis, TLC spottingUse AC-RS for determining reaction yields or impurity profiling.

The Analytical Trap: Why GC-MS Fails

A critical finding in our application lab is that conventional GC-MS analysis yields false purity results for this compound.

The Mechanism of Failure

Standard QC protocols often involve derivatizing the sample with Methanol/BF3 or TMS-Diazomethane to increase volatility.

  • Intact Anhydride: Reacts with Methanol

    
     Dimethyl Ester.
    
  • Hydrolyzed Diacid (Impurity): Reacts with Methanol

    
     Dimethyl Ester.
    

Result: Both the active ingredient and its degradation product elute as the same peak, masking the degradation.

Visualization: The Derivatization Blind Spot

G Anhydride Active Anhydride (Methyl 2-(2,5-dioxooxolan-3-yl)acetate) Product Detected Species: Dimethyl Ester Anhydride->Product Methanolysis (Ring Opening) Diacid Hydrolyzed Impurity (Diacid Form) Diacid->Product Esterification DerivAgent Reagent: MeOH / BF3 DerivAgent->Anhydride DerivAgent->Diacid

Figure 1: Conventional derivatization converts both the active anhydride and the impurity into the same analyte, rendering GC-MS blind to hydrolysis.

Validated Experimental Protocols

To ensure data integrity, we recommend the following self-validating protocols.

Protocol A: Self-Validating Purity Check via 1H-NMR

This is the only definitive method to distinguish the anhydride ring from the open-chain acid.

Reagents:

  • Solvent: DMSO-d6 (99.9% D, anhydrous). Note: CDCl3 can be used but solubility may be limited.

  • Internal Standard (Optional): Maleic Acid (trace).

Procedure:

  • Preparation: In a glove box or dry bag, dissolve 10 mg of the Reference Standard in 0.6 mL DMSO-d6.

  • Acquisition: Acquire a standard 1H spectrum (min 16 scans, d1 > 5s).

  • Analysis (Diagnostic Peaks):

    • Anhydride (Intact): Look for the succinic ring protons. In the cyclic form, the diastereotopic protons at C-3 and C-4 appear as a distinct pattern (typically 2.8 - 3.4 ppm range) with specific coupling constants (

      
       Hz).
      
    • Diacid (Hydrolyzed): The open chain relaxes the ring strain, causing a chemical shift change (typically upfield shift of the methylene protons).

    • Validation: Integration of the broad carboxylic acid proton (12.0 - 13.0 ppm) indicates hydrolysis. A pure standard should show NO signal in the 12+ ppm region.

Protocol B: Direct Analysis via Supercritical Fluid Chromatography (SFC)

Recommended for QC laboratories requiring separation without derivatization.

  • Column: Viridis BEH 2-EP (or equivalent diol/pyridine phase), 3.0 x 100 mm, 1.7 µm.

  • Mobile Phase A: CO2.

  • Mobile Phase B: Methanol (No acidic additives to prevent in-situ hydrolysis).

  • Gradient: 2% to 15% B over 5 minutes.

  • Detection: UV at 210 nm.[1]

  • Rationale: The non-aqueous, low-temperature nature of SFC preserves the anhydride ring, allowing it to resolve chromatographically from the more polar free acid.

Analytical Decision Framework

Use this logic flow to select the correct standard and method for your application.

DecisionTree Start Start: Analysis of Methyl 2-(2,5-dioxooxolan-3-yl)acetate Goal What is the analytical goal? Start->Goal Quant Quantitative Assay / Stoichiometry Check Goal->Quant Purity/Assay Trace Trace Impurity Profiling Goal->Trace Contaminants Method1 USE: qNMR (DMSO-d6) Standard: Anhydride-Certified Quant->Method1 Best Accuracy Method2 USE: SFC or Normal Phase LC Standard: Anhydride-Certified Trace->Method2 Separation Required Method3 USE: GC-FID (Direct Injection) *Only if strictly anhydrous* Trace->Method3 Volatiles Only Warning AVOID: Derivatization GC (False Purity Risk) Method3->Warning Risk

Figure 2: Analytical workflow for selecting the appropriate methodology based on research needs.

References

  • Shimadzu Application News. Simultaneous Analysis of Carboxylic Anhydrides and Hydrolysates Using Supercritical Fluid Chromatography. Shimadzu Corporation. Retrieved from [Link]

  • Royal Society of Chemistry. Determination of cyclic organic acid anhydrides in air using gas chromatography. Analyst. Retrieved from [Link]

  • National Institutes of Health (PubChem). Patent US-11733767-B2: Power management for multiple-chiplet systems (Contextual Chemical Linkage). Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Analysis of Cyclic Anhydrides on Mixed-Mode Columns. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of Methyl 2-(2,5-dioxooxolan-3-yl)acetate

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Methyl 2-(2,5-dioxooxolan-3-yl)acetate. As this compound is primarily a research chemical, specific regulatory and safety d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Methyl 2-(2,5-dioxooxolan-3-yl)acetate. As this compound is primarily a research chemical, specific regulatory and safety data is not widely available.[1][2] Therefore, this directive is grounded in the well-understood reactivity of its core functional groups: a cyclic acid anhydride and a methyl ester. This approach ensures a robust and scientifically sound safety protocol, empowering researchers to manage this chemical with confidence and integrity.

The primary principle guiding this protocol is the deactivation of the succinic anhydride moiety, which is highly susceptible to hydrolysis.[3][4] By understanding and controlling this reactivity, we can ensure the safe and compliant disposal of this compound.

Core Hazard Analysis: A Functional Group Approach

A thorough understanding of a chemical's potential hazards is the bedrock of any safety protocol. For Methyl 2-(2,5-dioxooxolan-3-yl)acetate, we must evaluate the risks associated with its constituent parts.

  • Primary Hazard: The Cyclic Anhydride Ring: The 2,5-dioxooxolane structure is a derivative of succinic anhydride. Cyclic acid anhydrides are a well-documented class of reactive chemicals.[5]

    • Moisture Reactivity: Anhydrides react readily with water (hydrolysis) to form the corresponding dicarboxylic acid.[6] This reaction can be exothermic.

    • Corrosivity and Irritation: Due to their reactivity, succinic anhydride and similar compounds are classified as causing skin irritation, and in some cases, severe eye damage.[7][8][9] Upon contact with moisture on the skin or in the respiratory tract, the resulting acid formation is a primary cause of irritation.

    • Sensitization: A significant hazard associated with acid anhydrides is their potential to act as sensitizers, which may cause allergic skin reactions or, upon inhalation, lead to allergy or asthma-like symptoms.[7][10]

  • Secondary Hazard: The Methyl Acetate Moiety: The ester component of the molecule is structurally related to methyl acetate.

    • Flammability: Methyl acetate is a highly flammable liquid.[11][12][13] While the subject compound is a solid, this functional group contributes to its overall combustibility.

    • Inhalation Risk: Vapors or dusts may cause respiratory irritation, drowsiness, or dizziness, consistent with solvent-like properties.[12][14]

Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)

Before handling or disposing of any quantity of Methyl 2-(2,5-dioxooxolan-3-yl)acetate, the following safety measures are mandatory.

  • Engineering Controls: All handling, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or potential vapors.[15][16] Ensure an eyewash station and safety shower are immediately accessible.[16]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.

    • Eye Protection: Chemical safety goggles and a face shield are essential.[7]

    • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves before use and use proper removal technique to avoid skin contact.[7]

    • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.

    • Respiratory Protection: If there is any risk of generating dusts outside of a fume hood, a NIOSH-approved respirator with a particulate filter is required.[8]

Disposal Pathways: A Risk-Based Decision Framework

The appropriate disposal method depends on the quantity of waste and the capabilities of your facility. The following decision workflow provides a clear guide.

DisposalWorkflow start Assess Waste Material (Pure compound, contaminated labware, or neutralized solution?) pure_compound Pure or Grossly Contaminated Compound start->pure_compound neutralized Fully Neutralized Aqueous Solution start->neutralized labware Contaminated Labware (Glassware, wipes, etc.) start->labware check_quantity Assess Quantity pure_compound->check_quantity check_regs Check Institutional & Local Sewer Disposal Regulations neutralized->check_regs containerize_labware Double-bag, seal, and place in solid hazardous waste container labware->containerize_labware bulk Bulk Quantity (> 50 g) check_quantity->bulk Large small Small, Lab-Scale Quantity (< 50 g) check_quantity->small Small direct_disposal Pathway A: Direct Hazardous Waste Disposal bulk->direct_disposal neutralization_protocol Pathway B: Chemical Neutralization via Hydrolysis small->neutralization_protocol neutralization_protocol->check_regs Proceed to check after protocol drain_disposal Permitted: Dispose to Sanitary Sewer with copious amounts of water check_regs->drain_disposal Yes containerize_neutral Not Permitted: Containerize as 'Neutralized Aqueous Waste' check_regs->containerize_neutral No

Sources

Handling

A Comprehensive Guide to the Safe Handling of Methyl 2-(2,5-dioxooxolan-3-yl)acetate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 2-(2,5-dioxooxolan-3-yl)acetate. As a chemical intermediate, this compou...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 2-(2,5-dioxooxolan-3-yl)acetate. As a chemical intermediate, this compound's unique structure, combining a methyl acetate moiety with a succinic anhydride ring, necessitates a detailed understanding of its potential hazards and the implementation of rigorous safety protocols.[1] This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and emergency and disposal plans to ensure a safe laboratory environment.

Understanding the Risks: A Synthesis of Hazards

Due to the absence of a specific Safety Data Sheet (SDS) for Methyl 2-(2,5-dioxooxolan-3-yl)acetate, this guide synthesizes safety information from the SDSs of its primary structural components: Methyl Acetate and Succinic Anhydride. This approach allows for a comprehensive risk assessment based on the known hazards of these functional groups.

Key Potential Hazards:

  • Flammability: The presence of the methyl acetate group suggests that the compound may be a flammable liquid.[2][3][4][5] Therefore, it is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[2][3][6]

  • Eye Irritation: Both parent compounds can cause serious eye irritation or damage.[2][3][7][4][5][8][9]

  • Skin Irritation and Sensitization: Succinic anhydride is known to cause severe skin burns and may cause an allergic skin reaction.[10][11][12] Repeated exposure to methyl acetate can lead to skin dryness and cracking.[2][3]

  • Respiratory Tract Irritation: Inhalation may lead to respiratory irritation, with succinic anhydride potentially causing allergy or asthma-like symptoms.[10][11][12] Vapors may also cause drowsiness and dizziness.[2][3][7][4][5]

  • Harmful if Swallowed: Ingestion of succinic anhydride is considered harmful.[10][11][12]

  • Reactivity with Water: The succinic anhydride moiety can react with water, potentially in an exothermic manner.[13]

Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense

A multi-layered approach to PPE is critical when handling Methyl 2-(2,5-dioxooxolan-3-yl)acetate. The following table summarizes the required PPE, with explanations rooted in the compound's anticipated chemical properties.

PPE ComponentSpecifications & Rationale
Eye Protection ANSI-approved, properly fitting safety goggles are mandatory to protect against splashes and vapors that can cause serious eye irritation.[8][14][15]
Hand Protection Chemical-resistant gloves are essential. Butyl rubber or nitrile gloves are recommended.[8][14] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[3][8][16]
Body Protection A flame-retardant lab coat, fully buttoned, must be worn to protect against accidental skin contact and potential flash fires.[14] Full-length pants and closed-toe shoes are also required.[14]
Respiratory Protection All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation of vapors.[14][15] If work outside a fume hood is unavoidable, a respiratory protection analysis should be performed by environmental health and safety personnel.[14]

Part 2: Operational Protocols - A Step-by-Step Guide to Safe Handling

Adherence to a strict, step-by-step protocol is paramount for minimizing risk. The following workflow is designed to guide the user through the safe handling of Methyl 2-(2,5-dioxooxolan-3-yl)acetate from reception to disposal.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE prep2 Ensure fume hood is operational prep1->prep2 prep3 Gather all necessary materials prep2->prep3 handle1 Carefully open container in fume hood prep3->handle1 Proceed to Handling handle2 Dispense required amount handle1->handle2 handle3 Securely close container handle2->handle3 clean1 Decontaminate work area handle3->clean1 Proceed to Cleanup clean2 Segregate and label waste clean1->clean2 clean3 Dispose of waste per institutional guidelines clean2->clean3

Caption: A streamlined workflow for the safe handling of Methyl 2-(2,5-dioxooxolan-3-yl)acetate.

Detailed Steps:

  • Preparation:

    • Don PPE: Before entering the laboratory, put on all required personal protective equipment as detailed in the table above.

    • Verify Fume Hood Functionality: Ensure the chemical fume hood is on and functioning correctly.

    • Material Assembly: Gather all necessary equipment, including the chemical container, dispensing tools, reaction vessels, and waste containers, and place them inside the fume hood.

  • Handling:

    • Container Opening: Open the container of Methyl 2-(2,5-dioxooxolan-3-yl)acetate slowly and carefully within the fume hood to avoid splashing.

    • Dispensing: Use appropriate tools, such as a clean, dry syringe or pipette, to transfer the desired amount of the chemical.

    • Container Sealing: Immediately and securely close the container after dispensing to minimize the release of vapors.[5][6][8]

  • Post-Handling:

    • Work Area Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent to remove any residual chemical.

    • Tool Cleaning: Thoroughly clean all dispensing tools and glassware that came into contact with the chemical.

Part 3: Emergency Procedures - Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action is crucial.

Emergency SituationImmediate Action Plan
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16] Seek immediate medical attention.[16]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][16] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[16]
Inhalation Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3][16] If breathing is difficult, provide oxygen. Seek immediate medical attention.[16]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[8] Seek immediate medical attention.[8]
Spill For a small spill contained within the fume hood, use an inert absorbent material (e.g., sand, vermiculite) to soak up the chemical.[4][17] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[10] For larger spills, evacuate the area and contact your institution's emergency response team.

Part 4: Disposal Plan - Responsible Stewardship

All waste containing Methyl 2-(2,5-dioxooxolan-3-yl)acetate, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

Waste Management Workflow

waste_gen Generate Waste waste_seg Segregate into appropriate, labeled containers waste_gen->waste_seg waste_store Store in a designated hazardous waste area waste_seg->waste_store waste_dispose Arrange for pickup by certified waste disposal service waste_store->waste_dispose

Caption: A clear process for the proper disposal of hazardous chemical waste.

Disposal Guidelines:

  • Waste Segregation: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.[10]

  • Container Management: Do not overfill waste containers. Ensure they are kept closed when not in use.

  • Regulatory Compliance: Dispose of all waste in strict accordance with local, state, and federal regulations.[6][17] Contact your institution's environmental health and safety department for specific guidance on disposal procedures.

By internalizing and adhering to the protocols outlined in this guide, you can significantly mitigate the risks associated with handling Methyl 2-(2,5-dioxooxolan-3-yl)acetate, fostering a culture of safety and scientific excellence within your laboratory.

References

  • Methyl acet
  • Safety d
  • Safety Data Sheet Methyl acet
  • SAFETY D
  • SAFETY D
  • Methyl acetate SDS, 79-20-9 Safety D
  • Methyl 2-[(piperidin-3-ylmethyl)
  • SAFETY DATA SHEET METHYL ACET
  • SUCCINIC ANHYDRIDE. CAMEO Chemicals - NOAA.
  • Succinic anhydride. Santa Cruz Biotechnology.
  • Succinic anhydride. (2023). Apollo Scientific.
  • Succinic anhydride SDS, 108-30-5 Safety D
  • Succinic Anhydride CAS No 108-30-5 MATERIAL SAFETY D
  • Methyl Acetate - Safety D
  • Material Safety Data Sheet - Methyl acet
  • Safety D
  • Acetic Anhydride. Purdue University.
  • Acetic Anhydride, ACS Grade Safety D
  • SAFETY D
  • Safety Data Sheet: Acetic acid anhydride. (n.d.). Carl ROTH.
  • METHYL ACET
  • Safety D
  • Acetic Anhydride. IsoLab.
  • Methyl 2-(2,5-dioxooxolan-3-yl)

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